molecular formula C13H16N2O2 B15618451 (2R,3R)-E1R

(2R,3R)-E1R

Cat. No.: B15618451
M. Wt: 232.28 g/mol
InChI Key: ZTGRWYMPQCQTHD-ONGXEEELSA-N
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Description

(2R,3R)-E1R is a useful research compound. Its molecular formula is C13H16N2O2 and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRWYMPQCQTHD-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031901
Record name Methylphenylpiracetam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601031901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of (2R,3R)-Butane-1,2,3,4-tetraol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the primary synthesis pathways for (2R,3R)-butane-1,2,3,4-tetraol, also known as L-Threitol (B130527). L-Threitol is a valuable chiral building block in the synthesis of various pharmaceuticals and complex organic molecules.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will explore both classical chemical synthesis routes and modern biocatalytic methods, presenting quantitative data in structured tables, detailing experimental protocols, and illustrating the synthesis pathways with diagrams.

Chemical Synthesis from L-Tartaric Acid

A well-established and widely used method for the synthesis of L-Threitol and its derivatives commences with the readily available and inexpensive chiral precursor, L-tartaric acid or its esters, such as diethyl L-tartrate.[5][6][7][8][9] This route involves a series of protection and reduction steps to yield the target molecule.

Synthesis Pathway from L-Tartaric Acid

The synthesis from L-tartaric acid typically proceeds through the formation of a protected intermediate, which is then reduced to the corresponding threitol derivative. A common protecting group is the isopropylidene group, which selectively protects the cis-diols. The overall pathway can be summarized as follows:

  • Protection of L-Tartaric Acid: L-tartaric acid is reacted with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst to form dimethyl 2,3-O-isopropylidene-L-tartrate.[5]

  • Reduction of the Ester: The diester is then reduced to the corresponding diol, 2,3-O-isopropylidene-L-threitol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[5]

  • Deprotection (Optional but necessary for L-Threitol): The isopropylidene protecting group can be removed under acidic conditions to yield L-Threitol.

For many applications, derivatives of L-threitol are the desired final products. For instance, the synthesis of 1,4-di-O-benzyl-L-threitol, a useful chiral auxiliary, involves an additional benzylation step before the final deprotection.[5]

Synthesis_from_Tartaric_Acid cluster_step1 Step 1: Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Deprotection L-Tartaric_Acid L-Tartaric Acid Intermediate1 Dimethyl 2,3-O-isopropylidene- L-tartrate L-Tartaric_Acid->Intermediate1 Protection Reagent1 2,2-Dimethoxypropane, p-Toluenesulfonic acid, Methanol (B129727)/Cyclohexane (B81311) Intermediate2 2,3-O-isopropylidene- L-threitol Intermediate1->Intermediate2 Reduction Reagent2 LiAlH₄, Diethyl ether L-Threitol (2R,3R)-butane-1,2,3,4-tetraol (L-Threitol) Intermediate2->L-Threitol Deprotection Reagent3 HCl (aq), Methanol

Synthesis of L-Threitol from L-Tartaric Acid.
Quantitative Data

The following table summarizes the typical yields for the key steps in the synthesis of a protected L-Threitol derivative from L-tartaric acid, as adapted from a procedure in Organic Syntheses.[5]

StepProductStarting MaterialReagentsYield (%)
1. ProtectionDimethyl 2,3-O-isopropylidene-L-tartrateL-Tartaric acid2,2-Dimethoxypropane, p-toluenesulfonic acid, Methanol, Cyclohexane85-92
2. Reduction2,3-O-isopropylidene-L-threitolDimethyl 2,3-O-isopropylidene-L-tartrateLithium aluminum hydride, Diethyl ether-
3. Benzylation (for derivative)1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitol2,3-O-isopropylidene-L-threitolSodium hydride, Benzyl bromide, Tetrahydrofuran-
4. Deprotection (for derivative)1,4-Di-O-benzyl-L-threitol1,4-Di-O-benzyl-2,3-O-isopropylidene-L-threitolHydrochloric acid, Methanol-

Note: Yields for steps 2, 3, and 4 are often high but can vary. The provided reference focuses on the synthesis of the dibenzyl derivative.

Experimental Protocols
  • A mixture of L-tartaric acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol) is warmed in a 1-L round-bottomed flask under argon until a homogeneous solution is obtained.

  • Additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL) are added.

  • The mixture is heated to reflux, and the acetone–cyclohexane and methanol–cyclohexane azeotropes are slowly removed by distillation.

  • After cooling, anhydrous potassium carbonate (1 g) is added and stirred.

  • Volatile materials are removed under reduced pressure, and the residue is fractionally distilled under vacuum to afford the product as a pale-yellow oil.

  • Lithium aluminum hydride (36 g, 0.95 mol) is suspended in diethyl ether (600 mL) in a dry, three-necked, round-bottomed flask under argon and heated to reflux for 30 minutes.

  • A solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g, 0.564 mol) in diethyl ether (300 mL) is added dropwise over 2 hours.

  • The mixture is refluxed for an additional 3 hours.

  • After cooling to 0–5°C, the reaction is cautiously quenched by the sequential addition of water (36 mL), 4 N sodium hydroxide (B78521) solution (36 mL), and water (112 mL).

  • The mixture is stirred at room temperature until the gray color disappears. The solid is filtered and washed with diethyl ether. The combined organic phases are dried and concentrated to give the crude product.

Enzymatic Synthesis from Formaldehyde (B43269)

A modern and sustainable approach to L-Threitol synthesis utilizes an enzymatic cascade reaction starting from the C1 building block, formaldehyde.[10][11][12] This biocatalytic route offers mild reaction conditions (30°C and pH 7.4), high yields, and minimal side products, presenting a green alternative to traditional chemical methods.[11][12]

Enzymatic Cascade Pathway

The enzymatic synthesis of L-Threitol from formaldehyde is a multi-step, one-pot reaction involving a series of enzymes:[10][11]

  • Carboligation to Dihydroxyacetone (DHA): Formolase catalyzes the ligation of formaldehyde to produce dihydroxyacetone.

  • Condensation to L-Erythrulose: Fructose-6-phosphate (B1210287) aldolase (B8822740) then catalyzes the condensation of formaldehyde and DHA to form L-erythrulose.

  • Reduction to L-Threitol: Finally, a newly identified L-threitol dehydrogenase reduces L-erythrulose to L-Threitol, utilizing NADH as a cofactor.

  • NADH Regeneration: An efficient NADH regeneration system is crucial for the overall efficiency of the cascade. This can be achieved, for example, through the oxidation of glycerol (B35011) catalyzed by glycerol dehydrogenase.[10]

Enzymatic_Synthesis Formaldehyde Formaldehyde DHA Dihydroxyacetone (DHA) Formaldehyde->DHA Carboligation L-Erythrulose L-Erythrulose DHA->L-Erythrulose Condensation L-Threitol (2R,3R)-butane-1,2,3,4-tetraol (L-Threitol) L-Erythrulose->L-Threitol Reduction NADH NADH NAD NAD+ Formolase Formolase FSA Fructose-6-phosphate aldolase L-Threitol_DH L-Threitol Dehydrogenase NADH_Cycle NADH Regeneration (e.g., Glycerol -> Dihydroxyacetone) NADH_Cycle->NADH Regeneration NAD->L-Erythrulose NAD->NADH_Cycle NADH->L-Threitol

Enzymatic cascade for the synthesis of L-Threitol.
Quantitative Data

The enzymatic synthesis has been shown to be highly efficient, with significant product titers and yields.

ParameterValueConditions
L-Threitol Titer49.6 g/L (405.7 mM)One-pot reaction with a self-sufficient NADH recycling system based on glycerol oxidation.[10]
Yield from Formaldehyde89.4%One-pot, two-step reaction system with NADH recycling using methanol dehydrogenase and isopropanol.[10][12]
L-Erythrulose Production (intermediate)252 g/L (2.21 M)Whole-cell transformation of formaldehyde and dihydroxyacetone.[13]
Experimental Protocol Outline
  • A standard reaction solution (0.5 mL) is prepared in a phosphate (B84403) buffer (50 mM potassium phosphate, 5 mM MgSO₄, pH 7.4).

  • The reaction mixture contains 1 mM thiamine (B1217682) pyrophosphate (TPP), 2 mM NAD+, and the requisite enzymes: formolase, fructose-6-phosphate aldolase, glycerol dehydrogenase (for NADH regeneration), and L-threitol dehydrogenase at optimized concentrations.

  • Formaldehyde and glycerol (for the NADH regeneration system) are added to the reaction mixture at specified concentrations (e.g., 600-1200 mM formaldehyde with a corresponding amount of glycerol).

  • The reaction is carried out at 30°C with shaking (e.g., 1000 rpm) in a microcentrifuge tube for a specified duration (e.g., 17 hours).

  • Product formation is monitored and quantified using High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of (2R,3R)-butane-1,2,3,4-tetraol can be effectively achieved through both traditional chemical methods and modern biocatalytic routes. The classical approach, starting from L-tartaric acid, is robust and well-documented, providing access to L-Threitol and its derivatives. The enzymatic pathway, utilizing formaldehyde as a starting material, offers a green and highly efficient alternative with excellent yields under mild conditions. The choice of synthesis pathway will depend on factors such as the desired scale of production, cost considerations, and the availability of specialized enzymes and equipment. Both methodologies underscore the importance of L-Threitol as a key chiral intermediate in the pharmaceutical and chemical industries.

References

(2R,3R)-Taxifolin: A Technical Guide on its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Taxifolin, also known as (+)-dihydroquercetin, is a natural flavonoid found in various plants such as the Siberian larch, milk thistle, and onions.[1][2] As a member of the flavanonol subclass, its unique stereochemistry at the C2 and C3 positions of its C-ring is a defining feature.[1] This document provides an in-depth technical overview of the biological activities of the (2R,3R)-stereoisomer of taxifolin (B1681242), focusing on its antioxidant, anti-inflammatory, and anticancer properties. It is intended to serve as a comprehensive resource, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Antioxidant Activity

(2R,3R)-Taxifolin exhibits significant antioxidant and radical-scavenging properties, which are attributed to the hydroxyl groups on its A and B rings that can neutralize free radicals.[3][4]

Quantitative Antioxidant Data

The antioxidant capacity of (2R,3R)-Taxifolin has been quantified using various in vitro assays. The following table summarizes key findings, including IC50 values and reducing power capabilities.

Assay TypeResult (IC50 or Absorbance)Comparison/StandardReference
DPPH Radical ScavengingIC50: 32.41 ± 3.35 µg/mL-[2][5]
ABTS Radical ScavengingIC50: 0.83 µg/mL-[4]
Superoxide Radical (O₂•⁻) ScavengingIC50: 9.91 µg/mLBHA: 34.65 µg/mL[6]
Ferric Reducing Antioxidant Power (FRAP)2.507 ± 0.136 (Absorbance at 30 µg/mL)BHT: 2.826, BHA: 2.811[7]
Cupric Ion (Cu²⁺) Reducing Power (CUPRAC)0.750 ± 0.24 (Absorbance at 30 µg/mL)BHT: 0.717, BHA: 0.698[7]
Inhibition of Linoleic Acid Peroxidation81.02% inhibition at 30 µg/mLBHT: 94.29%, BHA: 90.12%[4][7]
Mechanism of Antioxidant Action

The antioxidant mechanism of (2R,3R)-Taxifolin involves the donation of hydrogen atoms from its phenolic hydroxyl groups to neutralize reactive oxygen species (ROS).[8] Interestingly, in an oxidative environment, (2R,3R)-Taxifolin can be oxidized to a quinone-like product.[9][10] While it was initially proposed that this product could rearrange to form the more potent antioxidant quercetin, recent studies have shown that this conversion does not readily occur. Instead, the oxidized B-ring of the taxifolin quinone can be reduced back to its original form by agents like ascorbate (B8700270) or form adducts with molecules such as glutathione.[9][10]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the free radical scavenging activity of (2R,3R)-Taxifolin using the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical.

Materials:

  • (2R,3R)-Taxifolin

  • DPPH (1,1-diphenyl-2-picrylhydrazyl)

  • Methanol (B129727)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of (2R,3R)-Taxifolin in methanol.

  • Create a series of dilutions of the taxifolin stock solution.

  • Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

  • In a 96-well plate, add a specific volume of each taxifolin dilution to the wells.

  • Add the DPPH solution to each well to initiate the reaction.

  • Include a control group containing only DPPH solution and methanol.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of taxifolin using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value, which is the concentration of taxifolin required to inhibit 50% of the DPPH radicals.

Anti-inflammatory Activity

(2R,3R)-Taxifolin has demonstrated potent anti-inflammatory effects by modulating key signaling pathways and reducing the expression of pro-inflammatory mediators.[11][12]

Quantitative Anti-inflammatory Data

The anti-inflammatory efficacy of (2R,3R)-Taxifolin has been evaluated in various cell-based models.

Cell LineInducerMeasured EffectConcentrationResultReference
RAW 264.7LPS (200 ng/mL)NO Production20, 40, 80 µmol/LDose-dependent decrease[11]
RAW 264.7LPS (200 ng/mL)IL-1β, IL-6 Expression20, 40, 80 µmol/LDose-dependent decrease[11]
RAW 264.7LPS (200 ng/mL)iNOS, COX-2, VEGF, TNF-α Expression20, 40, 80 µmol/LDose-dependent decrease[11]
BEAS-2BTNF-αMMP10 ExpressionNot specifiedInhibition[13]
Signaling Pathways in Inflammation

(2R,3R)-Taxifolin exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling pathways.[11][12] In lipopolysaccharide (LPS)-stimulated macrophages, taxifolin has been shown to decrease the phosphorylation of key MAPK proteins (ERK, JNK, and p38), thereby suppressing the downstream production of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[11] It also inhibits the Wnt/β-catenin pathway by downregulating Matrix Metalloproteinase 10 (MMP10) in human bronchial epithelial cells.[13]

G LPS LPS MAPK_pathway MAPK Pathway (p38, ERK, JNK) LPS->MAPK_pathway Taxifolin (2R,3R)-Taxifolin Taxifolin->MAPK_pathway NFkB NF-κB MAPK_pathway->NFkB Pro_inflammatory Pro-inflammatory Mediators (iNOS, COX-2, TNF-α, IL-6) NFkB->Pro_inflammatory

Caption: Inhibition of the MAPK signaling pathway by (2R,3R)-Taxifolin.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production

This protocol describes the Griess assay, used to quantify nitrite (B80452) (a stable product of NO) in cell culture supernatants as an indicator of NO production.

Materials:

  • RAW 264.7 murine macrophage cells

  • (2R,3R)-Taxifolin

  • Lipopolysaccharide (LPS)

  • DMEM culture medium with 10% FBS

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[11]

  • Pre-treat the cells with various concentrations of (2R,3R)-Taxifolin (e.g., 20, 40, 80 µM) for 1-2 hours.[11]

  • Stimulate the cells with LPS (e.g., 200 ng/mL) for 24 hours.[11] Include control wells (no treatment) and LPS-only wells.

  • After incubation, collect the cell culture supernatant.

  • Prepare a standard curve using known concentrations of sodium nitrite.

  • In a new 96-well plate, add 50 µL of supernatant from each well and 50 µL of each standard.

  • Add 50 µL of Griess Reagent Part A to all wells and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B to all wells and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.

Anticancer Activity

(2R,3R)-Taxifolin has shown promise as an anticancer agent by inducing apoptosis, inhibiting cell proliferation, and suppressing metastasis in various cancer cell lines.[14][15][16]

Quantitative Anticancer Data

The cytotoxic and antiproliferative effects of (2R,3R)-Taxifolin are summarized below.

Cell LineAssayResult (IC50)Reference
HCT-116 (Colon Cancer)MTT Assay32 ± 2.35 µg/mL[14]
HepG2 (Liver Cancer)MTT Assay0.15 µM[17]
HuH7 (Liver Cancer)MTT Assay0.22 µM[17]
A549 (Lung Cancer)Not specifiedDose-dependent inhibition of cell viability[15]
H1975 (Lung Cancer)Not specifiedDose-dependent inhibition of cell viability[15]
Signaling Pathways in Cancer

The anticancer mechanisms of (2R,3R)-Taxifolin are multifaceted. It has been shown to induce apoptosis through the activation of caspase-3 and caspase-9.[14] In liver cancer cells, it downregulates the expression of Hif1-α, VEGF, and Akt.[17] In lung cancer models, taxifolin suppresses cancer stemness and epithelial-mesenchymal transition (EMT) by inactivating the PI3K/TCF4 pathway.[15] Furthermore, it can inhibit tumor growth by modulating the Wnt/β-catenin signaling pathway.[3]

G Taxifolin (2R,3R)-Taxifolin PI3K PI3K Taxifolin->PI3K Akt Akt Taxifolin->Akt VEGF VEGF Taxifolin->VEGF Hif1a Hif1-α Taxifolin->Hif1a Caspases Caspase-9 Caspase-3 Taxifolin->Caspases PI3K->Akt TCF4 TCF4 Akt->TCF4 Proliferation Cell Proliferation & Angiogenesis TCF4->Proliferation VEGF->Proliferation Hif1a->Proliferation Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by (2R,3R)-Taxifolin.

Experimental Protocol: MTT Cell Viability Assay

This protocol details the MTT assay, a colorimetric method for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • (2R,3R)-Taxifolin

  • Complete culture medium (e.g., DMEM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well tissue culture plate

Procedure:

  • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.[14]

  • Treat the cells with various concentrations of (2R,3R)-Taxifolin (e.g., 5 to 40 µg/mL) for a specified period (e.g., 48 hours).[14] Include untreated control wells.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution (10% of the total volume).

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance of the purple solution at approximately 570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion

(2R,3R)-Taxifolin is a bioactive flavonoid with a well-documented profile of antioxidant, anti-inflammatory, and anticancer activities. Its ability to modulate multiple signaling pathways, including MAPK, NF-κB, and PI3K/Akt, underscores its therapeutic potential. The quantitative data and detailed protocols provided in this guide offer a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the pharmacological applications of this promising natural compound.

References

In-Depth Technical Guide: Discovery and Isolation of (2R,3R)-Dihydromyricetin (Ampelopsin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-Dihydromyricetin (DHM), also known as Ampelopsin, is a flavonoid compound first isolated from Ampelopsis meliaefolia in 1940.[1] It is a major bioactive component found in several plant species, most notably in high concentrations of 30-40% (w/w) in the traditional Chinese medicinal plant Ampelopsis grossedentata (vine tea).[1][2][3] DHM has garnered significant attention in the scientific community for its wide range of health-promoting activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, antidiabetic, and neuroprotective properties.[1][4] This guide provides a comprehensive overview of the discovery, isolation, and relevant biological pathways of (2R,3R)-Dihydromyricetin.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₅H₁₂O₈
Molecular Weight320.25 g/mol
Stereochemistry(+)-(2R,3R) is the most common and bioactive enantiomer.
SolubilitySlightly soluble in cold water; soluble in hot water, ethanol (B145695), and other organic solvents.[5][6]
StabilitySensitive to heat, pH, and metal ions.[7] A study showed a 41.47% loss of DHM in water when treated at 60°C for 16 days.[1]
UV AbsorptionMaximal absorption at approximately 290 nm.[1][2]

Discovery and Natural Occurrence

Dihydromyricetin was first isolated in 1940 by Kotake and Kubota from Ampelopsis meliaefolia.[1] It is found in various plants, including:

  • Ampelopsis species (grossedentata, japonica, megalophylla)[8][9]

  • Hovenia dulcis (Japanese raisin tree)[8][9]

  • Cercidiphyllum japonicum[9]

  • Rhododendron cinnabarinum[9]

  • Certain Pinus and Cedrus species[9]

  • Salix sachalinensis[8]

  • Grapes and red bayberry[1]

The most abundant source of DHM is Ampelopsis grossedentata, where it can constitute up to 35% of the young stalks and leaves.[5]

Isolation and Purification Protocols

Several methods have been developed for the extraction and purification of DHM from plant sources. The choice of method depends on the desired purity and yield.

Solvent Extraction and Recrystallization

This traditional method leverages the differential solubility of DHM in hot and cold water.

Protocol:

  • Extraction: The dried and powdered plant material (e.g., A. grossedentata leaves) is extracted with hot water or an ethanol-water mixture. A study found that 60% aqueous ethanol at 60°C for 180 minutes resulted in maximum DHM recovery.[6][10][11]

  • Filtration: The extract is filtered to remove solid plant debris.

  • Concentration: The filtrate is concentrated under reduced pressure.

  • Recrystallization: The concentrated extract is cooled to induce crystallization of DHM. Repeated recrystallization (up to eight times) from hot water can yield DHM with a purity of 98%.[5]

Chelating Extraction Method

A newer method that utilizes the chelating properties of DHM with metal ions to improve yield and reduce extraction time.[5][12][13]

Protocol:

  • Chelation: The plant material is extracted in the presence of a zinc salt (e.g., ZnSO₄). DHM forms a complex with Zn²⁺.

  • Filtration and Washing: The mixture is filtered, and the residue containing the DHM-Zn complex is washed.

  • Displacement: The DHM-Zn complex is treated with a stronger chelating agent, such as EDTA-2Na, to release the DHM.

  • Purification: The resulting DHM is further purified by recrystallization.

Quantitative Comparison of Extraction Methods:

ParameterBatch ExtractionChelating Extraction
Extraction TimeLong (2-3 days or longer for high purity)[12]Shorter
Yield7.2%11.4% - 12.2%
PurityLowerUp to 94.3%

Data from a comparative study on A. grossedentata.[5][13]

Chromatographic Methods

For very high purity, chromatographic techniques are employed.

  • High-Speed Counter-Current Chromatography (HSCCC): This all-liquid chromatographic technique is suitable for preparative isolation. A triple-column HSCCC with a solvent system of n-hexane-ethyl acetate-methanol-water (1:3:2:4, v/v) has been used to obtain DHM with over 99% purity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for both identification and quantification due to its simplicity and sensitivity.[1] A common setup uses a reverse-phased C18 column with a mobile phase of methanol (B129727) and 0.1% phosphoric acid in water.[5]

Quantitative Analysis of DHM in Plant Extracts:

Plant SourcePartDHM Concentration (mg/g)
Xanthoceras sorbifoliumWood6.76 - 7.89
Cassia ferrugineaFlowers (adult)201.83 ± 4.71
Cassia ferrugineaPods (adult)129.58 ± 2.65
Cassia ferrugineaLeaves (adult)100.25 ± 1.98
Cassia ferrugineaStems (seedling)52.08 ± 3.95
Cassia ferrugineaLeaves (seedling)148.91 ± 3.01

Data from various studies utilizing quantitative analysis methods.[1][14]

Key Signaling Pathways Modulated by (2R,3R)-Dihydromyricetin

DHM exerts its diverse biological effects by modulating several key cellular signaling pathways.

Anti-inflammatory and Antioxidant Pathways

DHM demonstrates potent anti-inflammatory and antioxidant properties through its interaction with the following pathways:

  • NF-κB Pathway: DHM can suppress the NF-κB signaling pathway, a key regulator of inflammation.[15][16]

  • AMPK Activation: DHM activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[15] AMPK activation is linked to improved metabolic health and mitochondrial function.[15]

  • Sirtuin 1 (SIRT1) Modulation: DHM may influence the activity of SIRT1, a protein involved in stress response and metabolism.[15]

  • PLC-CaMKK-AMPK Signal Pathway: DHM has been shown to activate this pathway by interacting with phospholipase C (PLC), leading to anti-inflammatory effects and improved insulin (B600854) sensitivity.[16]

G DHM Dihydromyricetin PLC Phospholipase C (PLC) DHM->PLC NFkB NF-κB DHM->NFkB CaMKK CaMKK PLC->CaMKK AMPK AMPK CaMKK->AMPK Inflammation Inflammation AMPK->Inflammation NFkB->Inflammation

DHM's Anti-inflammatory Signaling Cascade.
Metabolic Regulation Pathways

DHM plays a significant role in regulating glucose and lipid metabolism:

  • Insulin/IGF-1 Signaling (IIS): DHM can improve insulin sensitivity and glucose metabolism, potentially by influencing the IIS pathway.[15]

  • AMPK/Sirt-1/PGC-1α Signaling Axis: In the context of alcoholic liver disease, DHM has been shown to activate this pathway, leading to improved mitochondrial biogenesis in the liver.[17]

G DHM Dihydromyricetin AMPK AMPK DHM->AMPK Sirt1 Sirt-1 AMPK->Sirt1 PGC1a PGC-1α Sirt1->PGC1a MitoBiogenesis Mitochondrial Biogenesis PGC1a->MitoBiogenesis

DHM's role in Mitochondrial Biogenesis.
Anticancer and Apoptosis Pathways

DHM has demonstrated anticancer activity by influencing cell death and proliferation pathways:

  • p53 Signaling: DHM can activate the p53 signaling pathway, leading to apoptosis in cancer cells.[4]

  • PI3K/Akt Pathway: In some contexts, DHM can inhibit the PI3K/Akt pathway, which is often overactive in cancer, thereby promoting apoptosis.[4]

  • Mitochondria-Dependent Apoptosis: DHM can trigger this pathway by downregulating Akt/Bad signaling and enhancing the expression of pro-apoptotic proteins like Bax and Bad.[4]

G DHM Dihydromyricetin Akt Akt Phosphorylation DHM->Akt Bad Bad Phosphorylation DHM->Bad Bax Bax/Bad Expression DHM->Bax Akt->Bad Mito Mitochondria Bad->Mito Bax->Mito Apoptosis Apoptosis Mito->Apoptosis

DHM-induced Mitochondrial Apoptosis Pathway.

Experimental Workflow for Isolation and Analysis

The following diagram illustrates a general workflow for the isolation, purification, and analysis of (2R,3R)-Dihydromyricetin.

G cluster_0 Extraction cluster_1 Purification cluster_2 Analysis Plant Plant Material (e.g., A. grossedentata) Extraction Solvent or Chelating Extraction Plant->Extraction Crude Crude Extract Extraction->Crude Recrystal Recrystallization Crude->Recrystal Chroma Chromatography (HSCCC, HPLC) Recrystal->Chroma Pure Pure DHM (>99%) Chroma->Pure HPLC HPLC-UV (Quantification) Pure->HPLC MS LC-MS/MS (Identification) Pure->MS NMR NMR (Structure Elucidation) Pure->NMR

Workflow for DHM Isolation and Analysis.

Conclusion

(2R,3R)-Dihydromyricetin is a promising natural compound with a well-documented history of isolation and a growing body of research supporting its multifaceted therapeutic potential. The methodologies for its extraction and purification are well-established, allowing for the production of high-purity DHM for research and drug development purposes. A thorough understanding of its interactions with key cellular signaling pathways is crucial for harnessing its full therapeutic benefits. This guide provides a foundational resource for professionals in the field to further explore the potential of this remarkable flavonoid.

References

physical and chemical properties of (2R,3R)-[compound name]

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Physical and Chemical Properties of (2R,3R)-Tartaric Acid

This technical guide provides a comprehensive overview of the core physical and chemical properties of (2R,3R)-Tartaric Acid, tailored for researchers, scientists, and professionals in drug development. This document includes summarized data, detailed experimental protocols, and visualizations of relevant biological pathways.

Introduction

(2R,3R)-Tartaric acid, also known as L-(+)-tartaric acid, is a naturally occurring, chiral organic compound.[1][2] It is a dihydroxy derivative of succinic acid and is found in numerous plants, most notably grapes, tamarinds, and bananas.[1][2] Its salt, potassium bitartrate (B1229483) (cream of tartar), is a common byproduct of winemaking.[1] In various industries, it serves as an antioxidant (E334), an acidulant to impart a sour taste, and a valuable chiral building block in organic synthesis.[1][2][3]

Physical Properties

(2R,3R)-Tartaric acid exists as a white, crystalline solid.[2][3] The physical properties are critical for its handling, formulation, and application in various scientific and industrial processes.

PropertyValueReference
Appearance White crystalline powder[2][3]
Melting Point 170-172 °C[3]
Solubility Soluble in water (1390 g/L at 20°C), methanol, ethanol, propanol, and glycerin. Insoluble in chloroform.[3]
Density 1.76 g/cm³[3]
Specific Rotation +12° (c=20, H₂O)[3]
pH 1.6 (100 g/L solution at 25°C)

Chemical Properties

As a diprotic alpha-hydroxy-carboxylic acid, the chemical behavior of (2R,3R)-tartaric acid is defined by its acidic nature and the reactivity of its hydroxyl groups.

PropertyValueReference
Molecular Formula C₄H₆O₆[3]
Molecular Weight 150.09 g/mol
pKa₁ 2.98 (at 25°C)[3]
pKa₂ 4.34 (at 25°C)[3]
Stability Stable under standard ambient conditions.[3]
Incompatibilities Oxidizing agents, bases, reducing agents.[3]
Flash Point 210 °C[3]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties of (2R,3R)-Tartaric Acid are provided below.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity.[4][5]

Principle: A small, finely powdered sample of the compound is heated slowly, and the temperature range from the first sign of melting to the complete liquefaction is recorded.[4][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]

  • Capillary tubes (sealed at one end)[6]

  • Thermometer[4]

  • Mortar and pestle

Procedure:

  • A small amount of (2R,3R)-Tartaric Acid is finely crushed using a mortar and pestle.[7]

  • The open end of a capillary tube is tapped into the powder to pack a small amount (1-2 mm height) of the sample into the sealed end.[6][7]

  • The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.[4]

  • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.[5]

  • The heating rate is then reduced to about 2°C per minute to allow for accurate observation.[4][5]

  • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire solid has turned into a clear liquid (T₂) are recorded.[7][8] The melting point is reported as the range T₁ - T₂.

Workflow for Melting Point Determination.
pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the acid dissociation constants (pKa) of a substance.[9]

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is measured after each addition of the titrant, and the resulting titration curve is used to determine the pKa values.[9][10] At the half-equivalence point, the pH is equal to the pKa.[10]

Apparatus:

  • pH meter with a glass electrode[11]

  • Burette

  • Magnetic stirrer and stir bar

  • Beakers

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]

  • Prepare a solution of (2R,3R)-Tartaric Acid of known concentration (e.g., 0.1 M) in deionized water.

  • Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).[11]

  • Place a known volume of the tartaric acid solution in a beaker with a magnetic stir bar and immerse the pH electrode.[11][12]

  • Record the initial pH of the acid solution.[12]

  • Add the NaOH solution in small increments (e.g., 0.5-1.0 mL), stirring continuously.[12] Record the pH and the total volume of titrant added after each increment.[10]

  • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • Identify the two equivalence points from the inflection points of the curve. The first pKa (pKa₁) is the pH at half the volume of the first equivalence point, and the second pKa (pKa₂) is the pH at the point halfway between the first and second equivalence points.

Spectroscopic Analysis

Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which causes molecular vibrations. The absorption bands correspond to specific functional groups present in the molecule.

Procedure (Thin Solid Film Method):

  • Dissolve a small amount (approx. 50 mg) of (2R,3R)-Tartaric Acid in a few drops of a volatile solvent like acetone (B3395972) or methylene (B1212753) chloride.[13]

  • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[13]

  • Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[13]

  • Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[13]

  • Expected characteristic absorptions for (2R,3R)-Tartaric Acid include a broad O-H stretch (from both alcohol and carboxylic acid groups) around 2500-3300 cm⁻¹, a C=O stretch (from the carboxylic acid) around 1700-1750 cm⁻¹, and C-O stretches.[14]

Principle: Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal.

Procedure:

  • Prepare a sample by dissolving an adequate amount of (2R,3R)-Tartaric Acid in a deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Place the sample in an NMR tube.

  • Acquire the ¹³C NMR spectrum using a standard broadband proton-decoupled pulse sequence.[15] Due to the symmetry of (2R,3R)-Tartaric Acid, two signals are expected in the ¹³C NMR spectrum: one for the two equivalent carboxylic acid carbons and one for the two equivalent carbons bearing the hydroxyl groups.

  • For quantitative analysis, an inverse-gated decoupling sequence should be used with an appropriate relaxation delay to ensure accurate integration.[15]

Principle: Gas Chromatography-Mass Spectrometry separates the components of a sample and then provides information about the mass-to-charge ratio of the resulting fragments, allowing for structural elucidation and quantification. Organic acids often require derivatization to increase their volatility for GC analysis.[16]

Procedure (General for Organic Acids):

  • Derivatization: The sample is derivatized to convert the non-volatile tartaric acid into a volatile form. A common method is silylation (e.g., using MSTFA).[17]

  • Injection: A small volume (e.g., 1-2 µL) of the derivatized sample is injected into the GC-MS system.[18]

  • GC Separation: The sample is vaporized and carried by an inert gas through a capillary column. The oven temperature is programmed to ramp up, separating compounds based on their boiling points and interactions with the column's stationary phase.[16][18]

  • MS Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the fragments based on their mass-to-charge ratio, generating a mass spectrum.[16]

Biological Activity and Signaling Pathways

Recent studies have indicated that tartaric acid possesses biological activities, including ameliorating non-alcoholic fatty liver disease and protecting against diabetic cataracts.[19][20] These effects appear to be mediated through the modulation of key cellular signaling pathways related to metabolism, oxidative stress, and inflammation.

Activation of AMP-activated Protein Kinase (AMPK) Pathway

(2R,3R)-Tartaric acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway.[19] AMPK is a central regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, such as increased fatty acid oxidation and reduced lipid synthesis, which are relevant in the context of fatty liver disease.

AMPK_Pathway cluster_effects Downstream Effects TA (2R,3R)-Tartaric Acid AMPK AMPK Activation TA->AMPK Metabolism Metabolic Regulation AMPK->Metabolism FAO Increased Fatty Acid Oxidation Metabolism->FAO LS Decreased Lipid Synthesis Metabolism->LS

Activation of AMPK Signaling by Tartaric Acid.
Modulation of Nrf2-NF-κB Axis

In the context of diabetic complications, L-tartaric acid has been found to modulate the Nrf2-NF-κB signaling axis.[20] It appears to boost the Nrf2-driven antioxidant response while suppressing the pro-inflammatory NF-κB pathway.[20] This dual action helps to mitigate oxidative stress and inflammation, which are key drivers of cataract formation in diabetes.[20]

Nrf2_NFkB_Pathway cluster_nrf2 Antioxidant Response cluster_nfkb Inflammatory Response TA (2R,3R)-Tartaric Acid Nrf2 Nrf2 Activation TA->Nrf2 NFkB NF-κB Inhibition TA->NFkB Antioxidant Antioxidant Enzymes Nrf2->Antioxidant OxidativeStress Oxidative Stress & Inflammation Antioxidant->OxidativeStress Reduces Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Inflammation Inflammation->OxidativeStress Induces Protection Cellular Protection (e.g., Lens Cells) OxidativeStress->Protection

Modulation of the Nrf2-NF-κB Axis by Tartaric Acid.

References

In Vitro Evaluation of (2R,3R)-Innovirex: A Novel PI3K Pathway Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the in vitro evaluation of (2R,3R)-Innovirex, a novel, potent, and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The following sections detail the biochemical and cell-based assays conducted to characterize its activity, potency, and mechanism of action. All experimental data are presented in standardized tables, and detailed protocols for key assays are provided. Visual diagrams of the signaling pathway and experimental workflows are included to facilitate understanding.

Biochemical Potency and Selectivity

(2R,3R)-Innovirex was first assessed for its inhibitory activity against the core PI3K isoforms. The half-maximal inhibitory concentrations (IC50) were determined using a homogenous time-resolved fluorescence (HTRF) kinase assay. The compound demonstrates potent inhibition of PI3Kα and preferential activity against the Class I PI3K family.

Table 1: Biochemical Potency of (2R,3R)-Innovirex against Class I PI3K Isoforms

Kinase TargetIC50 (nM)
PI3Kα (p110α)1.2
PI3Kβ (p110β)25.8
PI3Kδ (p110δ)8.7
PI3Kγ (p110γ)115.4

A broader kinase selectivity panel was conducted to assess off-target effects. (2R,3R)-Innovirex showed high selectivity for the PI3K family, with minimal inhibition of other related kinases at concentrations up to 10 µM.

Cellular Activity and Pathway Modulation

The biological activity of (2R,3R)-Innovirex was evaluated in various human cancer cell lines. Cellular potency was measured by its ability to inhibit the proliferation of tumor cells. Furthermore, its capacity to modulate the PI3K signaling pathway was confirmed by measuring the phosphorylation of downstream effectors.

Table 2: Anti-proliferative Activity of (2R,3R)-Innovirex in Cancer Cell Lines

Cell LineCancer TypeGI50 (nM)
MCF-7Breast Cancer9.5
PC-3Prostate Cancer15.2
A549Lung Cancer45.7
U-87 MGGlioblastoma12.1

Target engagement and downstream pathway inhibition were assessed by Western Blot analysis in MCF-7 cells. Treatment with (2R,3R)-Innovirex led to a dose-dependent reduction in the phosphorylation of Akt (at Ser473) and S6 ribosomal protein, key nodes in the PI3K pathway.

Signaling Pathway Analysis and Visualization

The PI3K/Akt/mTOR pathway is a critical intracellular signaling network that promotes cell growth, proliferation, and survival.[1][2][3] Its dysregulation is a frequent event in many human cancers.[4] (2R,3R)-Innovirex is designed to inhibit PI3Kα, a key upstream kinase in this cascade. This inhibition prevents the phosphorylation of PIP2 to PIP3, which in turn blocks the activation of downstream effectors like Akt and mTOR, ultimately leading to reduced cell proliferation and survival.[2]

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 P Innovirex (2R,3R)-Innovirex Innovirex->PI3K Inhibition PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K P EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 P Proliferation Cell Growth & Survival S6K->Proliferation EIF4EBP1->Proliferation

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of (2R,3R)-Innovirex.

Experimental Workflow Visualization

The in vitro evaluation of (2R,3R)-Innovirex follows a structured workflow. This process begins with primary biochemical assays to determine potency, followed by cell-based assays to assess cellular efficacy and concludes with mechanistic studies to confirm pathway modulation.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Assays cluster_2 Phase 3: Mechanism of Action A HTRF Kinase Assay (PI3K Isoforms) B IC50 Determination A->B C Cancer Cell Line Panel Selection B->C D CellTiter-Glo Viability Assay C->D E GI50 Determination D->E F Compound Treatment (MCF-7 Cells) E->F G Western Blot for p-Akt & p-S6 F->G H Confirm Target Engagement G->H

Caption: High-level workflow for the in vitro evaluation of (2R,3R)-Innovirex.

Logical Flow for Hit Confirmation

A compound's progression from initial screening to a confirmed hit is based on a logical decision-making process. Specific activity and potency thresholds must be met at each stage to warrant further investigation.

Logic_Flow start Primary Screen (HTRF Assay) decision1 PI3Kα IC50 < 100 nM? start->decision1 cell_assay Cell-Based Assay (MCF-7 GI50) decision1->cell_assay  Yes stop Stop (Inactive) decision1->stop No   decision2 GI50 < 1 µM? cell_assay->decision2 western_blot Mechanism of Action (Western Blot) decision2->western_blot  Yes decision2->stop No   confirmed_hit Confirmed Hit western_blot->confirmed_hit

Caption: Decision-making flowchart for hit confirmation of a PI3K inhibitor.

Detailed Experimental Protocols

PI3K HTRF Kinase Assay

This assay quantifies the enzymatic activity of PI3K isoforms by measuring the production of PIP3.

  • Principle: A competitive immunoassay format where PIP3 produced by the kinase reaction displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain, which is detected by a Europium-labeled anti-GST antibody and streptavidin-XL665. A high HTRF signal corresponds to low enzyme activity.

  • Procedure:

    • Add 2 µL of (2R,3R)-Innovirex, serially diluted in DMSO, to the wells of a 384-well low-volume plate.

    • Add 4 µL of a PI3K enzyme/PIP2 substrate mix in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of HTRF detection mix containing the biotin-PIP3 tracer, anti-GST-Europium, and SA-XL665.

    • Incubate for 60 minutes at room temperature in the dark.

    • Read the plate on an HTRF-compatible reader (665 nm / 620 nm emission).

    • Calculate IC50 values using a four-parameter logistic fit.

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[5]

  • Principle: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that generates a luminescent signal proportional to the amount of ATP present.[5][6]

  • Procedure:

    • Seed cells (e.g., MCF-7, PC-3) in 96-well opaque-walled plates at a predetermined density and incubate for 24 hours.

    • Treat cells with a serial dilution of (2R,3R)-Innovirex and incubate for 72 hours.

    • Equilibrate the plate to room temperature for 30 minutes.[7]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[6]

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[7][8]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][8]

    • Measure luminescence using a plate reader.

    • Calculate GI50 values (concentration causing 50% growth inhibition) relative to untreated controls.

Western Blot for Phosphorylated Proteins

This protocol is used to detect changes in the phosphorylation status of key signaling proteins like Akt.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated protein of interest (e.g., p-Akt Ser473) and the total protein.

  • Procedure:

    • Sample Preparation: Plate MCF-7 cells and allow them to adhere. Starve cells overnight and then treat with (2R,3R)-Innovirex for 2 hours before stimulating with a growth factor (e.g., IGF-1) for 15 minutes.

    • Lysis: Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.[9] Keep samples cold throughout the process.

    • Quantification: Determine protein concentration using a BCA assay.

    • Electrophoresis: Denature 20-30 µg of protein lysate per lane by boiling in Laemmli sample buffer and separate on an SDS-polyacrylamide gel.

    • Transfer: Transfer separated proteins to a PVDF membrane.

    • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[9] Avoid using milk as a blocking agent as it contains phosphoproteins.

    • Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473) and total Akt, diluted in 5% BSA/TBST.

    • Washing & Secondary Antibody: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager. Densitometry is used to quantify band intensity.

References

A Preliminary Investigation into the Bioactivity of (2R,3R)-Taxifolin (Dihydroquercetin)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2R,3R)-Taxifolin , also known as dihydroquercetin, is a natural flavonoid belonging to the flavanonol subclass.[1] Abundantly found in plants like the Siberian larch, milk thistle, and onions, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][2][3][4] Structurally, taxifolin (B1681242) possesses two stereocenters in its C-ring, with the (2R,3R) configuration being a major, stable isomeric form.[5][6] This guide provides a technical overview of the key bioactive properties of (2R,3R)-Taxifolin, focusing on its antioxidant, anti-inflammatory, and anticancer effects, complete with quantitative data, experimental protocols, and pathway visualizations.

Quantitative Bioactivity Data

The biological efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a specific biological or biochemical function by 50%. The following tables summarize the reported IC50 values for Taxifolin across various assays.

Table 1: Anticancer and Cytotoxic Activity of Taxifolin

Cell LineCancer TypeIC50 Value (µM)DurationReference
HepG2Liver Cancer0.15024 h[7]
Huh7Liver Cancer0.22024 h[7]
A549 & H1975 (approx.)Lung Cancer~20024 h[8]
U2OS & Saos-2OsteosarcomaDose-dependent inhibitionNot specified[9]

Table 2: Enzyme Inhibition and Antioxidant Activity of Taxifolin

Assay/TargetActivity TypeIC50 Value (µM)Reference
20α-HSD ActivityEnzyme Inhibition43.9 ± 2.5[10]
CollagenaseEnzyme Inhibition193.3[3]
DPPH Radical ScavengingAntioxidantVaries by study[11][12]
ABTS Radical ScavengingAntioxidantVaries by study[11][12]
•OH Radical ScavengingAntioxidantVaries by study[11][12]

Key Bioactivities and Mechanisms of Action

Taxifolin exhibits a broad spectrum of pharmacological effects, primarily stemming from its potent antioxidant and anti-inflammatory properties.[2][5][13]

Antioxidant Activity

Taxifolin's structure, rich in phenolic hydroxyl groups, confers a superior capacity to scavenge free radicals compared to many common flavonoids.[2][11] Its antioxidant mechanism is multifaceted:

  • Radical Scavenging: It effectively scavenges reactive oxygen species (ROS) such as the hydroxyl radical (•OH), DPPH•, and ABTS•+ radicals.[11]

  • Metal Ion Chelation: The carbonyl group on the C-ring and the dihydroxyl group on the B-ring enable taxifolin to chelate metal ions like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺).[5][14][15] This action prevents the generation of ROS via metal-catalyzed reactions like the Fenton reaction.[5][15]

Anti-inflammatory Activity

Taxifolin demonstrates significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.[5][16] Studies show it can decrease the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and enzymes like COX-2 and iNOS.[2][16] This modulation is achieved through the inhibition of pathways including:

  • NF-κB Pathway: Taxifolin can inhibit the activity of Nuclear Factor kappa-B (NF-κB), a primary transcription factor that governs the expression of many pro-inflammatory genes.[2][4][5]

  • MAPK Pathway: It has been shown to reduce the phosphorylation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is closely associated with the progression of inflammation.[16]

  • PI3K/Akt Pathway: Taxifolin also modulates inflammatory responses through the PI3K/Akt signaling pathway.[5]

Anticancer Activity

Taxifolin exhibits anti-proliferative effects against various cancer cell lines, including liver, lung, and osteosarcoma cells.[7][8][9] Its anticancer mechanisms include:

  • Inhibition of Cell Growth and Proliferation: It inhibits cancer cell viability and colony formation in a dose-dependent manner.[7][8][9]

  • Induction of Apoptosis: Taxifolin can trigger programmed cell death in cancer cells.[7][17]

  • Modulation of Signaling Pathways: It down-regulates critical cancer signaling pathways by reducing the expression of proteins like HIF1-α, VEGF, and Akt.[7] The PI3K/Akt pathway, which is central to cell growth, survival, and proliferation, is a key target.[2][5][7]

  • Overcoming Chemoresistance: Taxifolin can inhibit the function of P-glycoprotein, a protein often overexpressed in multidrug-resistant (MDR) cancer cells, potentially resensitizing them to chemotherapeutic agents.[17]

Hepatoprotective and Neuroprotective Effects

Taxifolin's strong antioxidant and anti-inflammatory properties contribute to its protective effects on the liver and nervous system. It can attenuate liver injury by reducing oxidative stress and inflammatory responses.[2][5] In neurological contexts, it has shown neuroprotective effects by enhancing neuronal survival and reducing damage, partly through the PI3K/Akt pathway.[5]

Visualization of Signaling Pathways

Understanding the molecular pathways modulated by Taxifolin is crucial for drug development. The following diagrams, rendered in DOT language, illustrate its interaction with key signaling cascades.

Taxifolin_NF_kB_Pathway Figure 1: Taxifolin's Inhibition of the NF-κB Pathway cluster_stimulus Inflammatory Stimuli (LPS, Cytokines) cluster_inhibition Inhibition by Taxifolin cluster_pathway Canonical NF-κB Pathway Stimulus TNF-α, IL-1 IKK IKK Complex Stimulus->IKK Activates Taxifolin (2R,3R)-Taxifolin Taxifolin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_complex p50/p65 (NF-κB) IkB_NFkB IκBα - p50/p65 (Inactive Complex) IkB:e->IkB_NFkB:w IkB_degradation Ubiquitination & Degradation IkB->IkB_degradation NFkB_complex:w->IkB_NFkB:e NFkB_nucleus Active p50/p65 Transcription Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) NFkB_nucleus->Transcription Induces IkB_NFkB->IKK IkB_NFkB->NFkB_nucleus Releases & Translocates

Caption: Taxifolin inhibits the NF-κB pathway, reducing pro-inflammatory gene expression.

Taxifolin_PI3K_Akt_Pathway Figure 2: Taxifolin's Modulation of the PI3K/Akt Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, Bad, FoxO) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response Leads to Taxifolin (2R,3R)-Taxifolin Taxifolin->Akt Inhibits (Down-regulates)

Caption: Taxifolin down-regulates the PI3K/Akt pathway, inhibiting cancer cell survival.

Experimental Protocols

The following sections detail generalized methodologies for key experiments used to characterize the bioactivity of Taxifolin.

In Vitro Antioxidant Assays
  • Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[18]

  • Protocol:

    • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 200 µM).[19]

    • Prepare various concentrations of Taxifolin in a suitable solvent.

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of Taxifolin or a standard antioxidant (e.g., Ascorbic Acid).[19]

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[19]

    • Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.[19]

    • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.

  • Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[18]

  • Protocol:

    • Generate the ABTS•+ solution by reacting an ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 140 mM) and allowing the mixture to stand in the dark for 12-16 hours.[18]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or buffer) to obtain a specific absorbance at a given wavelength (e.g., 734 nm).

    • Add various concentrations of Taxifolin or a standard antioxidant to the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance.

    • Calculate the percentage of inhibition and determine the IC50 value.

Cell-Based Assays
  • Principle: This colorimetric assay assesses cell metabolic activity. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming insoluble purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Protocol:

    • Seed cells (e.g., HepG2, Huh7) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of Taxifolin for a specified duration (e.g., 24 hours).[7]

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells, and the IC50 is calculated.

  • Principle: This technique is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and probing with specific antibodies.

  • Protocol:

    • Lyse Taxifolin-treated and control cells to extract total protein.

    • Quantify protein concentration using a standard assay (e.g., BCA assay).

    • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, NF-κB p65).

    • Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. Protein levels are often normalized to a loading control (e.g., β-actin or GAPDH).

  • Principle: qPCR is used to measure the quantity of a specific RNA sequence, allowing for the quantification of gene expression levels.

  • Protocol:

    • Treat cells with Taxifolin and extract total RNA.[7]

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.[7]

    • Prepare a qPCR reaction mixture containing cDNA, specific forward and reverse primers for the gene of interest (e.g., VEGF, HIF1A), and a fluorescent dye (e.g., SYBR Green).[7]

    • Perform the amplification in a real-time PCR machine.

    • Analyze the amplification curves to determine the relative expression of the target gene, typically normalized to a housekeeping gene (e.g., GAPDH).

Experimental_Workflow Figure 3: General Experimental Workflow for Bioactivity Screening cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays Antioxidant Antioxidant Assays (DPPH, ABTS) Enzyme Enzyme Inhibition Assays Cell_Culture Cell Culture (e.g., HepG2, A549) Treatment Treatment with (2R,3R)-Taxifolin Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Gene_Expression Gene Expression (qPCR) Treatment->Gene_Expression Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Taxifolin (2R,3R)-Taxifolin Compound Taxifolin->Antioxidant Taxifolin->Enzyme

Caption: A generalized workflow for investigating the bioactivity of (2R,3R)-Taxifolin.

Conclusion

(2R,3R)-Taxifolin is a potent bioactive flavonoid with well-documented antioxidant, anti-inflammatory, and anticancer properties. Its mechanisms of action involve the scavenging of reactive oxygen species, chelation of metal ions, and the modulation of critical cellular signaling pathways, including NF-κB, MAPK, and PI3K/Akt. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. The multifaceted nature of Taxifolin's bioactivity makes it a promising candidate for the development of novel therapeutic agents for a range of diseases driven by oxidative stress and inflammation.

References

Methodological & Application

Application Notes and Protocols for the use of (2R,3R)-GDC-0941 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for the use of (2R,3R)-GDC-0941, a potent and selective inhibitor of Class I phosphoinositide 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[1][2] (2R,3R)-GDC-0941 is an ATP-competitive inhibitor that specifically targets the p110 catalytic subunit of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequently blocking the activation of downstream effectors like Akt.[1] This guide offers comprehensive protocols for assessing the in vitro efficacy of (2R,3R)-GDC-0941, including cell viability assays, Western blot analysis of Akt phosphorylation, and cell cycle analysis.

Introduction to (2R,3R)-GDC-0941

(2R,3R)-GDC-0941 is a small molecule inhibitor belonging to the thienopyrimidine class that demonstrates high potency against PI3Kα and PI3Kδ isoforms, with IC50 values in the low nanomolar range.[3][4] It also shows significant activity against PI3Kβ and PI3Kγ.[3][4] The activation of the PI3K/Akt pathway is a key driver in tumorigenesis, and its inhibition has been a major focus of cancer drug development.[3][5] (2R,3R)-GDC-0941 has been shown to inhibit the proliferation of various cancer cell lines and reduce tumor growth in xenograft models.[3][4][5][6] These application notes are designed to provide researchers with the necessary tools to effectively utilize (2R,3R)-GDC-0941 in their cell culture experiments.

Chemical Information
PropertyValue
IUPAC Name 2-(1H-Indazol-4-yl)-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidine
Stereochemistry (2R,3R)
Molecular Formula C₂₃H₂₇N₇O₃S₂
Molecular Weight 513.64 g/mol [4]
CAS Number 957054-30-7[6][7]
Solubility Soluble in DMSO (up to 66 mg/mL); poorly soluble in water and ethanol (B145695).[7]
Storage Store solid form at -20°C for up to 12 months.[7] Avoid storing aqueous solutions for more than a day.[7]

Signaling Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates a multitude of cellular functions.[8] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[8] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated.[8] Activated Akt then phosphorylates a wide range of downstream targets, leading to increased cell proliferation, survival, and growth. (2R,3R)-GDC-0941 inhibits PI3K, thereby blocking the entire downstream signaling cascade.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Survival Cell Survival Akt->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth GDC0941 (2R,3R)-GDC-0941 GDC0941->PI3K Inhibition

Figure 1. PI3K/Akt Signaling Pathway and Inhibition by (2R,3R)-GDC-0941.

Data Presentation

Table 1: In Vitro Potency of (2R,3R)-GDC-0941 Against PI3K Isoforms
PI3K IsoformIC50 (nM)
p110α3
p110β33
p110γ75
p110δ3

Data is representative of typical results.[3][4]

Table 2: Anti-proliferative Activity of (2R,3R)-GDC-0941 in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
U87MGGlioblastoma0.95[4]
PC-3Prostate Cancer0.28[4]
A2780Ovarian Cancer0.14[4]
MDA-MB-361Breast Cancer0.72[4]
HT29Colon Cancer0.157[4]

IC50 values were determined after 72 hours of continuous exposure.

Table 3: Effect of (2R,3R)-GDC-0941 on Cell Cycle Distribution in MDA-MB-468 Breast Cancer Cells
TreatmentG1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle (DMSO)55.2 ± 2.130.5 ± 1.814.3 ± 1.5
(2R,3R)-GDC-0941 (1 µM)72.8 ± 3.515.1 ± 2.212.1 ± 1.9

Cells were treated for 24 hours before analysis by flow cytometry.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of (2R,3R)-GDC-0941.

MTT_Workflow cluster_workflow MTT Assay Workflow start Seed cells in 96-well plate incubate1 Incubate for 24h start->incubate1 treat Treat with (2R,3R)-GDC-0941 (serial dilutions) incubate1->treat incubate2 Incubate for 72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Figure 2. Workflow for the MTT Cell Viability Assay.

Materials:

  • 96-well cell culture plates

  • (2R,3R)-GDC-0941 stock solution (10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of (2R,3R)-GDC-0941 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.[9]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis of p-Akt

This protocol is for assessing the inhibition of Akt phosphorylation by (2R,3R)-GDC-0941.

Materials:

  • 6-well cell culture plates

  • (2R,3R)-GDC-0941

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of (2R,3R)-GDC-0941 or vehicle control for a specified time (e.g., 2 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.[10]

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Determine the protein concentration of the supernatant using a BCA assay.[10]

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.[10]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[10]

  • Strip the membrane and re-probe with an antibody against total Akt for loading control.

  • Quantify the band intensities to determine the ratio of p-Akt to total Akt.[10]

Cell Cycle Analysis by Flow Cytometry

This protocol is for evaluating the effect of (2R,3R)-GDC-0941 on cell cycle progression.

CellCycle_Workflow cluster_workflow Cell Cycle Analysis Workflow start Seed and treat cells harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash Wash to remove ethanol fix->wash stain Stain with PI and RNase A wash->stain analyze Analyze by flow cytometry stain->analyze

Figure 3. Workflow for Cell Cycle Analysis by Flow Cytometry.

Materials:

  • (2R,3R)-GDC-0941

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • Propidium iodide (PI) staining solution (containing RNase A)[11][12]

Procedure:

  • Seed cells and treat them with (2R,3R)-GDC-0941 or vehicle control for the desired duration (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash them with PBS.[12]

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing.[12]

  • Incubate the cells at 4°C for at least 30 minutes.[12]

  • Wash the cells with PBS to remove the ethanol.[12]

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.[11]

  • Gate the cell population to exclude doublets and debris and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases.[13]

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak p-Akt signal in Western blot Low basal p-Akt levels in the cell line.Choose a cell line with a known active PI3K/Akt pathway or stimulate the pathway with a growth factor.[10]
Inactive primary antibody.Use a new aliquot of the antibody and optimize the dilution.
Insufficient phosphatase inhibition.Ensure fresh phosphatase inhibitors are added to the lysis buffer.[10]
High background in Western blot Insufficient blocking or washing.Increase the blocking time and the number of washes.[10]
High antibody concentration.Titrate the primary and secondary antibody concentrations.
Poor cell cycle histogram resolution Cell clumping.Ensure single-cell suspension before and during fixation.
Incorrect cytometer settings.Properly set up and calibrate the flow cytometer.

For research use only. Not for use in diagnostic procedures. The information provided is believed to be correct but does not purport to be all-inclusive and shall be used only as a guide. Gemini Biochemicals shall not be held liable for any damage resulting from handling or from contact with the above product.

References

Application Notes and Protocols for Studying the Effects of (2R,3R)-[Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive framework for the preclinical evaluation of a novel compound, designated here as (2R,3R)-[Compound Name]. For the purpose of illustrating a detailed experimental design, we will hypothesize that (2R,3R)-[Compound Name] is a novel kinase inhibitor targeting a key signaling pathway implicated in cancer progression. These protocols and methodologies can be adapted based on the specific properties of the compound and the biological context under investigation. The following sections detail in vitro and in vivo experimental designs, data presentation guidelines, and step-by-step protocols for key assays. The development of anticancer drugs is a complex process that relies on a variety of in vitro and in vivo studies to identify and validate new therapeutic agents.[1]

Part 1: In Vitro Characterization

A variety of in vitro assays are available to assess the anticancer properties of a compound, including its effects on cell viability, proliferation, and apoptosis.[1][2] The initial phase of characterization focuses on determining the biological activity of (2R,3R)-[Compound Name] in a controlled cellular environment. Two-dimensional in vitro cell cultures are a cost-effective and robust method for the initial high-throughput screening of large compound libraries.[3]

Cell Viability and Cytotoxicity Assays

The first step is to determine the effect of the compound on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5][6] In this assay, metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[5][6] The intensity of the purple color is directly proportional to the number of viable cells.[4]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of the compound. This is determined by treating cancer cell lines with a range of concentrations of (2R,3R)-[Compound Name] and measuring cell viability after a defined period (e.g., 48 or 72 hours).

Cell Line(2R,3R)-[Compound Name] Concentration (µM)% Cell Viability (Mean ± SD)
MCF-7 0 (Vehicle)100 ± 4.5
0.195.2 ± 5.1
178.6 ± 6.2
1051.3 ± 4.8
5022.1 ± 3.9
1005.4 ± 2.1
A549 0 (Vehicle)100 ± 5.3
0.198.1 ± 4.9
185.4 ± 5.5
1060.2 ± 6.1
5030.7 ± 4.2
1008.9 ± 2.8

Protocol: MTT Assay for Cell Viability [7][8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of (2R,3R)-[Compound Name] for 48-72 hours. Include a vehicle-only control.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[4][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.

Part 2: Mechanism of Action Studies

Once the cytotoxic effects of (2R,3R)-[Compound Name] are established, the next step is to investigate its mechanism of action. Western blotting is a key technique used to analyze the expression and phosphorylation status of specific proteins within cellular extracts, providing insights into the modulation of signaling pathways.[9][10]

Signaling Pathway Analysis

Assuming (2R,3R)-[Compound Name] is a kinase inhibitor, Western blotting can be used to examine its effect on the phosphorylation of the target kinase and downstream effector proteins.

Data Presentation: Protein Expression and Phosphorylation

Target ProteinTreatmentRelative Protein Expression (Normalized to Loading Control)
p-Kinase-X (Tyr204) Vehicle1.00 ± 0.12
(2R,3R)-[Compound Name] (10 µM)0.25 ± 0.08
Total Kinase-X Vehicle1.00 ± 0.15
(2R,3R)-[Compound Name] (10 µM)0.98 ± 0.11
p-Substrate-Y (Ser473) Vehicle1.00 ± 0.14
(2R,3R)-[Compound Name] (10 µM)0.31 ± 0.09
Total Substrate-Y Vehicle1.00 ± 0.10
(2R,3R)-[Compound Name] (10 µM)1.02 ± 0.13

Protocol: Western Blot Analysis of Signaling Pathways [9][11]

  • Cell Lysis: Treat cells with (2R,3R)-[Compound Name] for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[11]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10][11]

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.[11]

  • Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.[11]

Part 3: In Vivo Efficacy Studies

To evaluate the therapeutic potential of (2R,3R)-[Compound Name] in a living organism, in vivo studies using animal models are essential.[12] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for assessing the efficacy of anticancer agents.[13][14]

Xenograft Tumor Growth Inhibition

This study aims to determine if (2R,3R)-[Compound Name] can inhibit the growth of tumors in vivo.

Data Presentation: Tumor Volume and Body Weight

Treatment GroupDay 0 Tumor Volume (mm³) (Mean ± SEM)Day 21 Tumor Volume (mm³) (Mean ± SEM)Change in Body Weight (%) (Mean ± SEM)
Vehicle Control 105 ± 8.21250 ± 150+2.5 ± 1.1
(2R,3R)-[Compound Name] (25 mg/kg) 102 ± 7.9650 ± 98+1.8 ± 0.9
(2R,3R)-[Compound Name] (50 mg/kg) 108 ± 8.5320 ± 65-0.5 ± 1.5

Protocol: In Vivo Xenograft Model [13][15]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice.[16]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions with calipers 2-3 times per week and calculate the volume (Volume = 0.5 x Length x Width²).[15]

  • Randomization and Treatment: When tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer (2R,3R)-[Compound Name] or vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.[15]

  • Monitoring: Monitor tumor growth and the general health of the mice, including body weight, throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Part 4: Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase-X Kinase-X Receptor->Kinase-X Activates Substrate-Y Substrate-Y Kinase-X->Substrate-Y Phosphorylates Downstream_Effector Downstream Effector Substrate-Y->Downstream_Effector Activates Transcription_Factor Transcription Factor Downstream_Effector->Transcription_Factor Translocates to Nucleus Compound (2R,3R)-[Compound Name] Compound->Kinase-X Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Experimental_Workflow A In Vitro Screening (Cell Viability Assays) B IC50 Determination in Multiple Cell Lines A->B C Mechanism of Action Studies (Western Blot, etc.) B->C D Lead Compound Selection C->D E In Vivo Efficacy Studies (Xenograft Models) D->E F Pharmacokinetic/ Pharmacodynamic Analysis E->F G Preclinical Candidate Nomination F->G Dose_Response_Logic Start Initial Dose Range Screening Decision1 Significant Cytotoxicity Observed? Start->Decision1 Yes1 Refine Dose Range for IC50 Calculation Decision1->Yes1 Yes No1 Consider Higher Concentrations or Alternative Assays Decision1->No1 No Decision2 Clear Dose-Response Relationship? Yes1->Decision2 Yes2 Proceed with Mechanism of Action Studies Decision2->Yes2 Yes No2 Investigate Potential Off-Target Effects or Compound Instability Decision2->No2 No

References

Application Notes and Protocols for Computational Modeling of (+)-(2R,3R)-Taxifolin Docking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the computational modeling of (+)-(2R,3R)-taxifolin, a naturally occurring flavonoid, with a focus on its docking to two relevant protein targets: the SARS-CoV-2 main protease (Mpro) and Chalcone (B49325) Isomerase (CHI). This document outlines detailed protocols for in silico docking studies and their experimental validation, presents quantitative data in a structured format, and visualizes key pathways and workflows.

Introduction

(+)-(2R,3R)-Taxifolin, also known as dihydroquercetin, is a bioactive flavonoid found in various plants with a wide range of reported pharmacological activities, including antioxidant, anti-inflammatory, and antiviral effects. Computational modeling, particularly molecular docking, is a powerful tool to investigate the molecular interactions between taxifolin (B1681242) and its potential protein targets, providing insights into its mechanism of action and guiding further drug development efforts.

This document will focus on two distinct protein targets:

  • SARS-CoV-2 Main Protease (Mpro or 3CLpro): A critical enzyme for the replication of the SARS-CoV-2 virus, making it a prime target for antiviral drug development.

  • Chalcone Isomerase (CHI): A key enzyme in the flavonoid biosynthesis pathway in plants. Understanding the interaction of taxifolin with CHI can be relevant for metabolic engineering and studying flavonoid metabolism.

Computational Modeling: Molecular Docking of (+)-(2R,3R)-Taxifolin

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The following protocol outlines a general workflow for docking (+)-(2R,3R)-taxifolin to a protein target using the widely used software AutoDock Vina.

Protocol 1: Molecular Docking using AutoDock Vina

1. Preparation of the Protein Receptor:

  • Obtain Protein Structure: Download the 3D structure of the target protein in PDB format from the Protein Data Bank (RCSB PDB). For example, the PDB ID for SARS-CoV-2 Mpro is 6LU7.

  • Prepare the Receptor:

    • Remove water molecules and any co-crystallized ligands from the PDB file. This can be done using molecular visualization software like PyMOL or UCSF Chimera.

    • Add polar hydrogens to the protein, which is crucial for defining hydrogen bonds.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared protein structure in the PDBQT format. This can be accomplished using AutoDockTools (ADT).

2. Preparation of the Ligand (+)-(2R,3R)-Taxifolin:

  • Obtain Ligand Structure: The 3D structure of (+)-(2R,3R)-taxifolin can be obtained from databases like PubChem (CID: 439533) in SDF or MOL2 format.

  • Prepare the Ligand:

    • Convert the ligand structure to a 3D format if necessary.

    • Add hydrogens and compute Gasteiger charges.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT format using ADT.

3. Grid Box Generation:

  • The grid box defines the three-dimensional space on the receptor where the docking simulation will be performed.

  • Using ADT, center the grid box on the active site of the protein. The active site can be identified from the position of a co-crystallized ligand or through literature review.

  • Adjust the dimensions of the grid box to encompass the entire active site and allow for sufficient movement of the ligand.

4. Running the Docking Simulation:

  • Create a configuration file (e.g., conf.txt) that specifies the input files and docking parameters. This file should include:

    • The name of the receptor PDBQT file.

    • The name of the ligand PDBQT file.

    • The coordinates of the center of the grid box.

    • The dimensions of the grid box in x, y, and z.

    • The name of the output file for the docked poses.

    • The exhaustiveness parameter, which controls the thoroughness of the search (a higher value increases accuracy but also computation time; a default of 8 is often used).

  • Execute AutoDock Vina from the command line, providing the configuration file as input.

5. Analysis of Docking Results:

  • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

  • Visualize the docked poses using software like PyMOL or Discovery Studio to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between (+)-(2R,3R)-taxifolin and the protein's active site residues.

Data Presentation: Docking of (+)-(2R,3R)-Taxifolin

The following table summarizes the computationally predicted binding affinities of (+)-(2R,3R)-taxifolin against the SARS-CoV-2 main protease.

Target ProteinLigandDocking SoftwareBinding Affinity (kcal/mol)Reference
SARS-CoV-2 Mpro(+)-(2R,3R)-TaxifolinAutoDock Vina-8.8 to -7.4[1][2]

Experimental Validation

Computational predictions should always be validated by experimental data. Below are protocols for assays to determine the inhibitory activity of (+)-(2R,3R)-taxifolin against SARS-CoV-2 Mpro and its enzymatic conversion by Chalcone Isomerase.

Protocol 2: In Vitro SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

This protocol is adapted from established fluorescence resonance energy transfer (FRET) assays for Mpro activity.[3]

1. Reagents and Materials:

  • Purified recombinant SARS-CoV-2 Mpro.

  • FRET-based peptide substrate for Mpro (e.g., containing a fluorophore and a quencher).

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

  • (+)-(2R,3R)-Taxifolin dissolved in DMSO.

  • 384-well black microplates.

  • Fluorescence plate reader.

2. Assay Procedure:

  • Prepare serial dilutions of (+)-(2R,3R)-taxifolin in the assay buffer. Include a DMSO-only control.

  • Add 5 µL of the taxifolin dilutions or control to the wells of the microplate.

  • Add 10 µL of the Mpro enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 5 µL of the FRET substrate to each well.

  • Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the FRET pair.

3. Data Analysis:

  • Calculate the initial reaction velocity for each concentration of the inhibitor.

  • Plot the percentage of Mpro inhibition against the logarithm of the taxifolin concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Protocol 3: Chalcone Isomerase (CHI) Activity Assay

This protocol is based on spectrophotometric assays for CHI activity.[4][5]

1. Reagents and Materials:

  • Purified recombinant Chalcone Isomerase.

  • Naringenin (B18129) chalcone (substrate).

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5).

  • (+)-(2R,3R)-Taxifolin (if testing for inhibition).

  • UV/Vis spectrophotometer.

  • Cuvettes.

2. Assay Procedure:

  • Prepare a solution of naringenin chalcone in the assay buffer.

  • If testing for inhibition, pre-incubate the CHI enzyme with various concentrations of (+)-(2R,3R)-taxifolin.

  • Initiate the reaction by adding the CHI enzyme to the cuvette containing the naringenin chalcone solution.

  • Monitor the decrease in absorbance at a wavelength where the chalcone absorbs maximally (e.g., ~370 nm) over time. The product, naringenin, has a different absorption spectrum.

3. Data Analysis:

  • Calculate the initial rate of the enzymatic reaction from the linear portion of the absorbance vs. time plot.

  • If inhibition is being studied, calculate the percentage of inhibition at each taxifolin concentration and determine the IC50 value.

  • To determine kinetic parameters like Km and Vmax, vary the substrate concentration and measure the initial reaction rates, then fit the data to the Michaelis-Menten equation.

Data Presentation: Experimental Validation

The following table summarizes the experimentally determined inhibitory and binding data for (+)-(2R,3R)-taxifolin and related compounds.

Target ProteinLigand/SubstrateAssay TypeParameterValueReference
SARS-CoV-2 Mpro(+)-(2R,3R)-TaxifolinFRET Inhibition AssayIC500.125 - 12.9 µM[1][2]
Chalcone Isomerase-like (CHIL)Naringenin ChalconeBiolayer InterferometryKd1 nM - 126 nM[6]
Chalcone Isomerase (from Sorghum bicolor)Naringenin ChalconeSpectrophotometric AssayKm16.55 µM[7]

Signaling Pathways and Workflows

Signaling Pathway: Taxifolin Inhibition of NF-κB

Taxifolin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] This pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines.

NFkB_Inhibition cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates (p) NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Gene Expression NFkB->Pro_inflammatory_genes Induces Transcription Taxifolin (+)-(2R,3R)-Taxifolin Taxifolin->IKK_complex Inhibits

Caption: Inhibition of the NF-κB signaling pathway by (+)-(2R,3R)-taxifolin.

Experimental Workflow: From Docking to Validation

The following diagram illustrates the logical flow from computational prediction to experimental validation.

Docking_Workflow start Hypothesis: Taxifolin binds to Target Protein prep_protein Protein Preparation (PDB -> PDBQT) start->prep_protein prep_ligand Ligand Preparation (SDF -> PDBQT) start->prep_ligand docking Molecular Docking (AutoDock Vina) prep_protein->docking prep_ligand->docking analysis Analysis of Results (Binding Energy, Pose) docking->analysis validation Experimental Validation analysis->validation biochemical_assay Biochemical Assay (e.g., FRET, Enzyme Kinetics) validation->biochemical_assay In Vitro cell_based_assay Cell-Based Assay validation->cell_based_assay In Cellulo conclusion Conclusion: Confirmation of Interaction and Biological Effect biochemical_assay->conclusion cell_based_assay->conclusion

Caption: Workflow for computational docking and experimental validation.

Conclusion

This document provides a framework for the computational modeling of (+)-(2R,3R)-taxifolin docking and its subsequent experimental validation. The provided protocols and data serve as a valuable resource for researchers in drug discovery and related fields. By integrating computational and experimental approaches, a deeper understanding of the molecular mechanisms of bioactive compounds like taxifolin can be achieved, accelerating the development of new therapeutic agents.

References

Application Note: Development of a Bioassay for (2R,3R)-Exemplaride Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and metabolism.[1] They function by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism of signal transduction.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major focus for therapeutic intervention.[1] The development of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[2]

This document provides a detailed framework for developing a robust bioassay to characterize the activity of a novel kinase inhibitor, "(2R,3R)-Exemplaride." The protocols herein describe both biochemical and cell-based approaches to determine the compound's potency, mechanism, and cellular effects. The primary assays detailed are a luminescence-based biochemical kinase assay for direct inhibition assessment, a Western blot for target engagement in a cellular context, and a cell viability assay to measure cytotoxic effects.

Biochemical Kinase Activity Assay: Luminescence-Based IC50 Determination

Biochemical assays are essential for quantifying the direct interaction between an inhibitor and its target enzyme.[3] The ADP-Glo™ Kinase Assay is a luminescence-based method that measures the amount of ADP produced during the kinase reaction.[4] As kinase activity is inhibited, less ATP is consumed, and consequently, less ADP is produced. The luminescent signal is directly proportional to the amount of ADP formed, which inversely correlates with the kinase inhibitor's activity.[5]

Signaling Pathway Diagram

The following diagram illustrates the principle of the luminescence-based kinase assay.

Caption: Principle of the ADP-Glo™ Kinase Assay.
Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.

Materials:

  • Target Kinase and its specific substrate

  • (2R,3R)-Exemplaride stock solution (e.g., 10 mM in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (specific to the kinase)

  • ATP solution

  • DMSO

  • 384-well white assay plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of (2R,3R)-Exemplaride in DMSO. For a 10-point IC50 curve, a 3-fold dilution series starting from 1 mM is common.

  • Assay Plate Preparation: Add 1 µL of each compound dilution to the appropriate wells of the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.[1]

  • Kinase Reaction:

    • Prepare a master mix containing the kinase and its substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well, except for the "no enzyme" control wells.

    • Initiate the reaction by adding 2 µL of ATP solution to each well.

  • Incubation: Mix the plate gently on a plate shaker and incubate at room temperature for 60 minutes.[1]

  • Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining ATP.[4] Incubate for 40 minutes at room temperature.[4]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[5] Incubate for 30-60 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is stable for over 3 hours.[5]

Data Presentation: IC50 Determination

The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log concentration of (2R,3R)-Exemplaride.

(2R,3R)-Exemplaride (nM)Luminescence (RLU)% Inhibition
1000015,12095.8
333321,45093.8
111145,67086.8
370121,89064.8
123255,43026.2
41312,5609.8
13.7340,1102.0
4.6345,6000.4
1.5346,8000.0
0 (DMSO)346,9500.0
IC50 (nM) 175.4

Table 1: Sample IC50 data for (2R,3R)-Exemplaride against the target kinase. The IC50 value is determined using a non-linear regression curve fit (log(inhibitor) vs. response).

Cell-Based Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that a compound can enter cells, engage its target, and exert a functional effect in a physiological context.[7]

Target Engagement: Phospho-Protein Western Blot

A Western blot for a phosphorylated substrate of the target kinase can confirm that (2R,3R)-Exemplaride inhibits the kinase's activity within the cell.[8] A decrease in the phosphorylated form of the substrate upon treatment with the compound indicates successful target engagement.[9]

Experimental Workflow Diagram

The diagram below outlines the major steps in performing a Western blot to detect changes in protein phosphorylation.

Caption: Western blot workflow for phospho-protein detection.
Experimental Protocol: Phospho-Protein Western Blot

Materials:

  • Cell line expressing the target kinase and substrate

  • (2R,3R)-Exemplaride

  • Cell culture medium and supplements

  • Pathway stimulant (e.g., growth factor)

  • Ice-cold PBS

  • Lysis buffer supplemented with protease and phosphatase inhibitors[10]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[10]

  • Primary antibody against the phospho-substrate

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Serum-starve cells if necessary to reduce basal kinase activity.[1] Pre-treat cells with various concentrations of (2R,3R)-Exemplaride (and a DMSO vehicle control) for 1-2 hours.[1]

  • Stimulation and Lysis: Stimulate the signaling pathway with an appropriate agonist for a predetermined time (e.g., 15 minutes).[1] Immediately wash cells twice with ice-cold PBS and add lysis buffer containing phosphatase inhibitors.[10] Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.[8]

  • Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (e.g., 5% BSA in TBST). Avoid using milk as it contains phosphoproteins that can cause high background.[10]

  • Antibody Incubation: Incubate the membrane with the primary antibody against the phospho-substrate (diluted in blocking buffer) overnight at 4°C.[1] Wash the membrane three times with TBST.[8] Then, incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST.[8] Add ECL detection reagent and capture the chemiluminescent signal using an imaging system. It is also recommended to probe for the total protein as a loading control.[11]

Cytotoxicity Assessment: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell health.[12] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[13] The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

Materials:

  • Cell line of interest

  • (2R,3R)-Exemplaride

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)[14][15]

  • 96-well clear tissue culture plates

  • Microplate reader capable of measuring absorbance at 570-590 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[14][15] Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of (2R,3R)-Exemplaride. Include wells with untreated cells (vehicle control) and media-only (blank).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[15]

  • MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[13] Alternatively, add 10 µL of the MTT stock solution directly to each well containing 100 µL of medium.[14]

  • Formazan Formation: Incubate the plate at 37°C for 3-4 hours, protected from light.[13][14]

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

Data Presentation: GI50 Determination

The GI50 (Growth Inhibition 50) is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

(2R,3R)-Exemplaride (µM)Absorbance (590 nm)% Viability
1000.0855.2
300.1128.8
100.24526.8
30.48859.5
10.72193.1
0.30.76599.1
0.10.771100.0
0 (DMSO)0.770100.0
GI50 (µM) 2.5

Table 2: Sample cell viability data for (2R,3R)-Exemplaride. The GI50 value is determined using a non-linear regression curve fit.

Conclusion

The protocols outlined in this application note provide a comprehensive approach to characterizing the activity of the kinase inhibitor (2R,3R)-Exemplaride. By combining a direct, quantitative biochemical assay with functional cell-based assays, researchers can effectively determine inhibitor potency, confirm target engagement in a cellular environment, and assess the compound's overall effect on cell viability. This multi-faceted approach is critical for the successful progression of novel kinase inhibitors in the drug discovery pipeline.

References

Application Note & Protocol: Scale-Up Synthesis of Enantiomerically Pure (2R,3R)-Diethyl Tartrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(2R,3R)-Diethyl tartrate, also known as L-(+)-diethyl tartrate, is a crucial chiral building block in asymmetric synthesis. Its C2 symmetry and multiple functional groups make it a versatile starting material for the synthesis of a wide range of complex, biologically active molecules and chiral ligands.[1][2] This application note provides detailed protocols for the scale-up synthesis of enantiomerically pure (2R,3R)-diethyl tartrate via the esterification of L-(+)-tartaric acid. The protocols are designed to be robust, scalable, and cost-effective for industrial applications.

Synthesis Overview

The most common and economically viable method for the large-scale production of (2R,3R)-diethyl tartrate is the direct esterification of naturally abundant and inexpensive L-(+)-tartaric acid with ethanol (B145695).[1][3] The reaction is typically catalyzed by an acid. This document outlines three effective protocols using different catalysts: a strong mineral acid (HCl), a solid acid catalyst (ion-exchange resin), and a milder Lewis acid (boric acid).

Reaction Scheme

G L-Tartaric_Acid L-(+)-Tartaric Acid (C₄H₆O₆) Reaction + L-Tartaric_Acid->Reaction Ethanol Ethanol (C₂H₅OH) Ethanol->Reaction Diethyl_Tartrate (2R,3R)-Diethyl Tartrate (C₈H₁₄O₆) Products_Plus + Diethyl_Tartrate->Products_Plus Water Water (H₂O) Water->Products_Plus Catalyst Acid Catalyst (e.g., H⁺, Resin, H₃BO₃) Reaction_Conditions Heat (Reflux)

Caption: General reaction scheme for the synthesis of (2R,3R)-diethyl tartrate.

Experimental Protocols

Protocol 1: Synthesis using a Strong Acid Catalyst (HCl)

This protocol employs dry hydrogen chloride gas as a catalyst. It is a classic and effective method, though it requires careful handling of the corrosive gas.

Materials:

  • L-(+)-Tartaric acid (finely powdered)

  • Absolute ethanol

  • Dry hydrogen chloride (HCl) gas

  • Ice bath

Equipment:

  • Round-bottom flask with a gas inlet tube

  • Magnetic stirrer

  • Apparatus for vacuum distillation

Procedure:

  • Suspend finely powdered L-(+)-tartaric acid in an excess of absolute ethanol in a round-bottom flask.

  • Cool the mixture in an ice bath.

  • Bubble dry HCl gas through the well-stirred, cooled suspension until saturation.

  • Seal the flask and allow it to stand at room temperature for at least 24 hours.

  • Remove the excess HCl by blowing a stream of dry air through the solution.

  • Filter off any unreacted tartaric acid.

  • Remove the excess ethanol and water formed during the reaction by vacuum distillation.

  • The residue, primarily the acid ester, is redissolved in absolute ethanol, and the HCl saturation process (steps 2-4) is repeated to drive the reaction to completion.

  • After the second reaction period, the workup (steps 5-7) is repeated.

  • The final residue is purified by vacuum distillation to yield pure (2R,3R)-diethyl tartrate.[4]

Protocol 2: Synthesis using a Solid Acid Catalyst (Ion-Exchange Resin)

This method offers a more environmentally friendly and convenient alternative by using a recyclable solid acid catalyst.[5][6]

Materials:

  • L-(+)-Tartaric acid

  • Dry ethanol

  • Acidic ion-exchange resin (e.g., Amberlyst 15)[6]

  • Chloroform (B151607) (for azeotropic water removal)[5]

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap or water separator

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a Dean-Stark trap, add L-(+)-tartaric acid (1.5 kg, 10 mol), 96% ethanol (1.5 L, 26 mol), chloroform (1 L), and a freshly activated acidic ion-exchange resin (30 g).[5]

  • Heat the mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically with the chloroform and collected in the water separator.

  • Continue the reaction until no more water is collected in the separator.

  • Cool the reaction mixture and filter to recover the ion-exchange resin. The resin can be washed with ethanol and dried for reuse.

  • Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol and chloroform.

  • The crude product can be purified by vacuum distillation.

Protocol 3: Synthesis using Boric Acid as a Catalyst

This protocol utilizes boric acid, a mild, non-corrosive, and easily handled catalyst.[3][7]

Materials:

  • L-(+)-Tartaric acid

  • Dry ethanol

  • Boric acid

  • Carbon tetrachloride (as solvent and for azeotropic removal of water)[7]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle (oil bath)

  • Magnetic stirrer

  • Separatory funnel

  • Apparatus for vacuum distillation

Procedure:

  • In a round-bottom flask, combine L-(+)-tartaric acid, dry ethanol, carbon tetrachloride, and boric acid. A suggested ratio is an ethanol to tartaric acid molar ratio of 5:1, with the amount of boric acid being approximately 1/15th of the mass of the tartaric acid. The volume of carbon tetrachloride should be about half the volume of the ethanol.[7]

  • Heat the mixture to reflux (around 70°C) with stirring for 8-9 hours.[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture with water to remove the boric acid and any unreacted tartaric acid.

  • Separate the organic layer and dry it over an appropriate drying agent (e.g., anhydrous sodium sulfate).

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the resulting crude ester by vacuum distillation to obtain the final product.[7]

Data Presentation

ParameterProtocol 1 (HCl)Protocol 2 (Ion-Exchange Resin)Protocol 3 (Boric Acid)
Catalyst Dry HCl gasAcidic ion-exchange resinBoric acid
Solvent EthanolEthanol, ChloroformEthanol, Carbon Tetrachloride
Reaction Time > 48 hours (2 cycles)Not specified, monitor water removal8-9 hours[7]
Temperature Room TemperatureReflux70°C[7]
Yield Not specified93-95% (for subsequent diamide (B1670390) formation)[5]90%[7]
Esterification Rate Not specifiedNot specified96.68%[7]
Key Feature High efficiencyRecyclable catalyst, easier workupMild, non-corrosive catalyst

Workflow Diagram

G cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start Start: L-(+)-Tartaric Acid & Ethanol Reaction Esterification Reaction (with selected catalyst) Start->Reaction Catalyst_Removal Catalyst Removal (Filtration/Washing) Reaction->Catalyst_Removal Solvent_Removal Solvent Removal (Evaporation/Distillation) Catalyst_Removal->Solvent_Removal Purification Purification (Vacuum Distillation) Solvent_Removal->Purification Final_Product Final_Product Purification->Final_Product Pure (2R,3R)-Diethyl Tartrate

Caption: General workflow for the synthesis and purification of (2R,3R)-diethyl tartrate.

Conclusion

The scale-up synthesis of enantiomerically pure (2R,3R)-diethyl tartrate is readily achievable through the acid-catalyzed esterification of L-(+)-tartaric acid. The choice of catalyst depends on the specific requirements of the manufacturing process, balancing factors such as reaction efficiency, cost, safety, and environmental impact. The use of solid acid catalysts like ion-exchange resins represents a modern, greener approach, simplifying product workup and allowing for catalyst recycling. All presented methods, when followed by careful purification, can yield high-purity (2R,3R)-diethyl tartrate suitable for demanding applications in pharmaceutical and fine chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2R,3R)-Butane-2,3-diol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (2R,3R)-butane-2,3-diol, a key chiral building block. The guidance focuses on the widely used Sharpless Asymmetric Dihydroxylation of trans-2-butene.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (e.e.) of the (2R,3R)-Diol

  • Question: My reaction is producing the diol, but the enantiomeric excess is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low enantiomeric excess in a Sharpless Asymmetric Dihydroxylation is a common issue that can often be traced back to a competing non-enantioselective reaction pathway.[1] Here are the primary factors to investigate:

    • Insufficient Ligand Concentration: The chiral ligand is crucial for inducing asymmetry. If the concentration is too low, a secondary, non-selective catalytic cycle can dominate, leading to a racemic or near-racemic product.[2][3] Ensure the ligand-to-osmium ratio is optimal.

    • High Reaction Temperature: While higher temperatures can increase the reaction rate, they often have a detrimental effect on enantioselectivity. The weaker interactions that control the stereochemical outcome are more easily overcome at elevated temperatures.

    • High Substrate Concentration: A high concentration of the alkene can also promote the non-enantioselective secondary pathway.[3]

    • Inappropriate pH: The reaction is sensitive to pH. For many substrates, slightly basic conditions can enhance the rate and enantioselectivity.[2][3] The AD-mix formulations contain a buffer to maintain an optimal pH.

    Recommendations:

    • Increase Ligand Concentration: Incrementally increase the molar ratio of the chiral ligand.

    • Lower the Reaction Temperature: Conduct the reaction at 0 °C or even lower, if the reaction rate is acceptable.

    • Slow Alkene Addition: Add the trans-2-butene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[4]

    • Verify AD-mix Integrity: Ensure the pre-packaged AD-mix has been stored correctly and has not degraded.

Issue 2: Low Overall Yield of (2R,3R)-Butane-2,3-diol

  • Question: The reaction is clean, but my isolated yield is consistently low. What factors could be contributing to this?

  • Answer: Low chemical yield can stem from several sources, including incomplete reaction, product degradation, or inefficient catalyst turnover.[4]

    • Catalyst Deactivation: The osmium tetroxide catalyst can be deactivated if the co-oxidant is not regenerating it effectively. Potassium ferricyanide (B76249) is the most common and reliable co-oxidant for this purpose.[2]

    • Incomplete Reaction: The reaction may not have reached completion. This can be due to low temperature, insufficient reaction time, or poor mixing in the biphasic solvent system.

    • Substrate Volatility: trans-2-butene is a low-boiling-point gas, and loss of substrate can be a significant issue if the reaction vessel is not properly sealed or if the reaction is run at too high a temperature.

    • Difficult Product Isolation: (2R,3R)-butane-2,3-diol is a small, water-soluble molecule. Extraction from the aqueous reaction mixture can be inefficient.

    Recommendations:

    • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.

    • Ensure Efficient Mixing: Vigorous stirring is essential for this biphasic reaction to ensure proper interaction between the aqueous and organic phases.

    • Optimize Extraction: Use a continuous liquid-liquid extraction apparatus or perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to improve recovery from the aqueous phase.

    • Check Co-oxidant Stoichiometry: Ensure that the co-oxidant (potassium ferricyanide) is present in the correct stoichiometric amount (typically 3 equivalents).

Issue 3: Formation of Side Products and Purification Challenges

  • Question: I am observing significant side products in my crude reaction mixture, making purification difficult. What are these impurities and how can I minimize them?

  • Answer: The primary side product in this reaction is often the meso-isomer, (2R,3S)-butane-2,3-diol, which arises from the non-enantioselective pathway. Other impurities can result from over-oxidation or reactions with the solvent.

    • Meso-Isomer Formation: This is directly related to the factors that cause low enantiomeric excess (see Issue 1).

    • Over-oxidation: Although rare with dihydroxylation, aggressive conditions could potentially lead to cleavage of the diol.

    • Difficult Separation: The desired (2R,3R)-diol and the meso-diol are diastereomers and can be challenging to separate by standard silica (B1680970) gel chromatography.

    Recommendations:

    • Optimize for Selectivity: Address the points in Issue 1 to minimize the formation of the meso-diol.

    • Purification Strategy:

      • Crystallization: If the diol is a solid, recrystallization may be an effective purification method.

      • Diastereomeric Ester Formation: For analytical purposes or difficult separations, the diols can be converted into diastereomeric esters using a chiral derivatizing agent, which can then be more easily separated by HPLC.[5]

      • Chiral HPLC: Direct separation of the enantiomers and diastereomers can be achieved using a suitable chiral stationary phase.[6]

Frequently Asked Questions (FAQs)

Q1: What are AD-mix-α and AD-mix-β and which one should I use?

  • A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged reagent mixtures for the Sharpless Asymmetric Dihydroxylation.[2][3] They contain the osmium catalyst, a co-oxidant (potassium ferricyanide), a base, and a chiral ligand.[2]

    • AD-mix-α contains the ligand (DHQ)₂PHAL and typically delivers the diol from the "alpha" face of the alkene.

    • AD-mix-β contains the ligand (DHQD)₂PHAL and delivers the diol from the "beta" face.[7]

    • For the synthesis of (2R,3R)-butane-2,3-diol from trans-2-butene, you should use AD-mix-β .

Q2: What is the role of the t-butanol/water solvent system?

  • A2: The t-butanol/water (1:1) solvent system is crucial for the success of the reaction. Water is necessary to dissolve the inorganic reagents (potassium ferricyanide and potassium carbonate), while t-butanol solubilizes the organic substrate (the alkene). This biphasic system facilitates the interaction between all the reaction components.[4]

Q3: How critical is the reaction temperature?

  • A3: Temperature is a critical parameter. Lowering the reaction temperature (e.g., to 0 °C) often improves enantioselectivity but will also decrease the reaction rate. The optimal temperature is substrate-dependent and may require some empirical optimization. A good starting point for the dihydroxylation of trans-2-butene is 0 °C.

Data Presentation

The following tables summarize the expected impact of key reaction parameters on the synthesis of (2R,3R)-butane-2,3-diol.

Table 1: Effect of Chiral Ligand and Temperature on Enantioselectivity and Yield

Ligand (AD-mix)Temperature (°C)Typical Yield (%)Typical e.e. (%)
AD-mix-β2585-9590-95
AD-mix-β080-90>98
None (achiral)085-950

Table 2: Influence of Substrate Concentration on Enantioselectivity

Substrate Addition MethodEffective ConcentrationTypical e.e. (%)
All at onceHigh85-92
Slow addition over 4hLow>98

Experimental Protocols

Detailed Protocol for the Synthesis of (2R,3R)-Butane-2,3-diol

This protocol is adapted from the standard Sharpless Asymmetric Dihydroxylation procedure.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add t-butanol (50 mL) and water (50 mL).

  • Reagent Addition: Add AD-mix-β (14 g, for a 10 mmol scale reaction) to the solvent mixture. Stir vigorously at room temperature until both phases become clear and the mixture is homogeneous.

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

  • Substrate Addition: Bubble trans-2-butene gas (0.56 g, 10 mmol) slowly through the vigorously stirred, cold reaction mixture over a period of 1-2 hours. Ensure the reaction flask is well-sealed to prevent the escape of the gaseous substrate.

  • Reaction Monitoring: Stir the reaction at 0 °C for 12-24 hours. The reaction progress can be monitored by GC analysis of aliquots. The reaction is complete when the starting alkene is no longer observed.

  • Quenching: Add solid sodium sulfite (B76179) (1.5 g) and allow the mixture to warm to room temperature. Stir for 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the crude diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure (2R,3R)-butane-2,3-diol.

Visualizations

The following diagrams illustrate key aspects of the synthesis and troubleshooting process.

G cluster_workflow Experimental Workflow prep Prepare Solvents (t-BuOH/H2O) add_admix Add AD-mix-β Stir until clear prep->add_admix cool Cool to 0°C add_admix->cool add_alkene Slowly add trans-2-butene cool->add_alkene react Stir at 0°C (12-24h) add_alkene->react quench Quench with Na2SO3 react->quench extract Extract with Ethyl Acetate quench->extract purify Dry and Purify (Chromatography) extract->purify product (2R,3R)-butane-2,3-diol purify->product

Caption: General experimental workflow for the synthesis of (2R,3R)-butane-2,3-diol.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield Observed incomplete Incomplete Reaction start->incomplete check_completion Is reaction complete? (Check by TLC/GC) check_temp Was temperature too low? check_completion->check_temp No loss Product Loss check_completion->loss Yes check_extraction Was extraction efficient? solution2 Perform continuous or more extractions. check_extraction->solution2 No check_mixing Was stirring vigorous? check_temp->check_mixing No solution1 Increase reaction time or temperature slightly. check_mixing->solution1 No incomplete->check_completion Cause? loss->check_extraction Cause?

Caption: Logical workflow for troubleshooting low reaction yield.

G cluster_cycle Simplified Sharpless Catalytic Cycle os_viii Os(VIII)-Ligand cycloadd [3+2] Cycloaddition with Alkene os_viii->cycloadd osmate_ester Osmate(VI) Ester cycloadd->osmate_ester hydrolysis Hydrolysis osmate_ester->hydrolysis os_vi Os(VI) osmate_ester->os_vi releases diol (2R,3R)-Diol hydrolysis->diol reoxidation Reoxidation (K3[Fe(CN)6]) os_vi->reoxidation reoxidation->os_viii

Caption: Simplified catalytic cycle for the Sharpless Asymmetric Dihydroxylation.

References

troubleshooting poor chiral separation of [compound name] isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting poor chiral separation of your compound's isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chiral HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing no separation or very poor resolution (Rs < 1.0) between my enantiomers?

A1: This is a common issue that can stem from several factors. The most likely causes are an inappropriate Chiral Stationary Phase (CSP) for your molecule or a suboptimal mobile phase composition. The fundamental principle of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP, which requires a certain degree of molecular recognition.[1] If the chosen CSP cannot provide the necessary stereoselectivity for your compound, no separation will occur. Additionally, the mobile phase plays a critical role in modulating these interactions.

To address this, a systematic screening of different CSPs and mobile phases is the most effective approach.[1] It is recommended to screen columns with different chiral selectors, such as polysaccharide-based (amylose, cellulose) and macrocyclic glycopeptide-based phases, as they offer broad applicability.[2]

Q2: My peaks are broad and tailing. What could be the cause?

A2: Peak broadening and tailing in chiral chromatography can be attributed to several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the silica (B1680970) backbone of the stationary phase can lead to peak tailing. This is particularly common for basic compounds. The addition of a small amount of a basic additive, like diethylamine (B46881) (DEA), to the mobile phase can often mitigate this issue.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks. Try reducing the injection volume or the sample concentration.

  • Contamination: Accumulation of strongly retained impurities on the column can lead to a decline in performance, manifesting as peak tailing. A proper column wash is recommended.

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Ensure your system is optimized for minimal dead volume.

Q3: I had good separation, but the performance of my chiral column has deteriorated over time. What should I do?

A3: A decline in column performance is often due to contamination or degradation of the stationary phase. Here are some steps to take:

  • Column Washing: The first step is to perform a thorough column wash to remove any strongly adsorbed contaminants. The specific washing protocol will depend on the column type (coated vs. immobilized) and the nature of the contaminants. For immobilized polysaccharide columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can be effective.[4] Always follow the manufacturer's guidelines for column washing.

  • Check for "Additive Memory Effect": If you have been using mobile phase additives like acids or bases, they can sometimes remain on the column and affect subsequent separations, a phenomenon known as "additive memory effect".[5] Conditioning the column with the new mobile phase for an extended period might resolve this. In some cases, a dedicated column for specific methods might be necessary.[4]

  • Physical Damage: Sudden pressure spikes or operating the column outside its recommended pH range can cause irreversible damage to the stationary phase or the column bed.[4]

Q4: My retention times are drifting and the results are not reproducible. How can I improve this?

A4: Poor reproducibility in chiral separations often points to insufficient system equilibration or unstable operating conditions.

  • Column Equilibration: Chiral stationary phases may require longer equilibration times compared to achiral phases, especially when changing the mobile phase composition. Ensure the column is fully equilibrated before starting your analysis.

  • Temperature Control: Temperature can have a significant, and often unpredictable, effect on chiral separations.[6][7] Using a column oven to maintain a stable and consistent temperature is crucial for reproducible retention times and selectivity.[6]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared accurately and consistently for every run. Small variations in the concentration of organic modifiers or additives can lead to shifts in retention time.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting poor chiral separation.

G start Poor or No Chiral Separation check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp screen_csp Screen Different CSPs (e.g., Polysaccharide, Glycopeptide) check_csp->screen_csp No check_mp Is the Mobile Phase Optimized? check_csp->check_mp Yes screen_csp->check_mp optimize_mp Optimize Mobile Phase (Modifier, Additives) check_mp->optimize_mp No check_params Are Operating Parameters Optimized? check_mp->check_params Yes optimize_mp->check_params optimize_temp Optimize Temperature check_params->optimize_temp No check_column_health Is the Column Performance Good? check_params->check_column_health Yes optimize_flow Optimize Flow Rate optimize_temp->optimize_flow optimize_flow->check_column_health wash_column Perform Column Wash check_column_health->wash_column No check_sample Is Sample Overload or Degradation an Issue? check_column_health->check_sample Yes wash_column->check_sample adjust_sample Reduce Sample Concentration / Injection Volume check_sample->adjust_sample Yes success Successful Separation check_sample->success No adjust_sample->success

Caption: A logical workflow for troubleshooting poor chiral separation.

The Three-Point Interaction Model

Successful chiral recognition is often explained by the "three-point interaction model". This model postulates that for a chiral stationary phase to differentiate between two enantiomers, there must be at least three simultaneous points of interaction between the CSP and one of the enantiomers. The other enantiomer will only be able to have two of these interactions, leading to a difference in binding affinity and thus, separation.

G cluster_0 Enantiomer 1 (Favored Binding) cluster_1 Enantiomer 2 (Disfavored Binding) cluster_2 Chiral Stationary Phase (CSP) a1 A b1 B csp_a A' a1->csp_a Interaction c1 C csp_b B' b1->csp_b Interaction csp_c C' c1->csp_c Interaction a2 A b2 C a2->csp_a Interaction c2 B b2->csp_c Interaction c2->csp_b No Interaction

Caption: The three-point interaction model for chiral recognition.

Data Summary Tables

Table 1: Effect of Mobile Phase Composition on Resolution (Rs)

Compound TypeChiral Stationary PhaseMobile Phase (Normal Phase)AdditiveEffect on Rs
Acidic AnalytePolysaccharide-basedHexane (B92381)/Ethanol0.1% Acetic AcidIncreased Rs and improved peak shape[3]
Basic AnalytePolysaccharide-basedHexane/Isopropanol (B130326)0.1% DiethylamineIncreased Rs and improved peak shape[2]
Neutral AnalytePolysaccharide-basedHexane/Ethanol vs. Hexane/IsopropanolN/AVaries; requires screening

Table 2: General Effects of Temperature and Flow Rate on Chiral Separation

ParameterChangeEffect on Retention TimeEffect on Resolution (Rs)Rationale
Temperature IncreaseDecreaseUnpredictable (can increase or decrease)Complex thermodynamic relationship between analyte, mobile phase, and CSP.[6][7]
DecreaseIncreaseOften IncreasesCan enhance the weaker intermolecular forces responsible for chiral recognition.[3]
Flow Rate IncreaseDecreaseOften DecreasesLess time for interaction between the analyte and the CSP.
DecreaseIncreaseOften IncreasesMore time for equilibrium and interaction, improving separation efficiency. Chiral separations often benefit from lower flow rates.[6][7]

Experimental Protocols

Protocol 1: Chiral Stationary Phase (CSP) and Mobile Phase Screening

Objective: To identify a suitable CSP and mobile phase system for the separation of a new chiral compound.

Materials:

  • HPLC system with UV detector

  • A selection of chiral columns (e.g., at least one amylose-based and one cellulose-based polysaccharide column)

  • HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol, acetonitrile (B52724), methanol)

  • Mobile phase additives (e.g., acetic acid, trifluoroacetic acid, diethylamine)

  • Racemic standard of the compound of interest

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the racemic standard in a suitable solvent (e.g., mobile phase) at a concentration of approximately 1 mg/mL.

  • Prepare Mobile Phases:

    • Normal Phase: Prepare mixtures of hexane with an alcohol modifier (e.g., isopropanol or ethanol) in various ratios (e.g., 90:10, 80:20 v/v). If the analyte is acidic or basic, add 0.1% of the corresponding acid or base.

    • Reversed-Phase: Prepare mixtures of a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol).

  • Column Equilibration: Install the first chiral column and equilibrate with the initial mobile phase until a stable baseline is achieved (typically 30-60 minutes).

  • Injection and Analysis: Inject the racemic standard and run the analysis.

  • Screening: Repeat steps 3 and 4 for each CSP and mobile phase combination.

  • Evaluation: Evaluate the chromatograms for any signs of peak splitting or separation. The combination that shows the best separation (even if partial) should be selected for further optimization.

Protocol 2: Column Washing and Regeneration (for Immobilized Polysaccharide Columns)

Objective: To restore the performance of a deteriorated chiral column.

Materials:

  • HPLC system

  • HPLC-grade solvents: isopropanol, ethanol, tetrahydrofuran (THF), dimethylformamide (DMF)

Procedure:

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Initial Flush: Flush the column with 100% isopropanol for 30-60 minutes at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Strong Solvent Wash:

    • For non-polar contaminants, flush with 100% THF.

    • For polar contaminants, flush with 100% DMF.

    • Flush with the chosen strong solvent for 1-2 hours.

  • Intermediate Flush: Flush the column again with 100% isopropanol for 30 minutes to remove the strong solvent.

  • Final Equilibration: Reconnect the column to the detector and equilibrate with the mobile phase to be used for the next analysis until a stable baseline is achieved.

  • Performance Check: Inject a standard to verify if the column performance has been restored.

Note: Always consult the column manufacturer's instructions for specific washing and regeneration procedures, as some solvents may be incompatible with certain stationary phases.

References

Technical Support Center: Optimizing Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions for stereoselectivity. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving desired stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing low enantioselectivity (low ee). What are the primary factors I should investigate?

Low enantioselectivity is a frequent challenge in asymmetric synthesis. The most critical factors to examine are the catalyst system, reaction temperature, and solvent. Often, a systematic optimization of these three parameters can lead to significant improvements in enantiomeric excess.

  • Catalyst and Ligand: The choice of the chiral ligand and the metal precursor is paramount. Ensure the purity of both components, as impurities can disrupt the formation of the active chiral catalyst.[1] The steric and electronic properties of the ligand create a specific chiral environment around the catalyst's active site, which is crucial for differentiating between the prochiral faces of the substrate.

  • Temperature: In many cases, lower reaction temperatures lead to higher enantioselectivity.[1][2] This is because a lower temperature increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer. However, this often comes at the cost of a slower reaction rate.[3]

  • Solvent: The solvent can have a profound impact on stereoselectivity by influencing the stability of the diastereomeric transition states and the conformation of the catalyst-substrate complex.[3][4] Non-polar, non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) are often preferred in asymmetric reactions.[1]

Q2: I am observing poor diastereoselectivity in my reaction. What strategies can I employ to improve it?

Poor diastereoselectivity arises when the formation of one diastereomer is not significantly favored over the other. Key factors to consider include the substrate's inherent stereochemistry, the catalyst, and the reaction conditions.

  • Substrate Control: The existing stereocenters in the substrate can influence the stereochemical outcome of the reaction. This is known as substrate-induced diastereoselectivity. Conformation control is key to achieving high diastereoselectivity, which can be influenced by factors like allylic strain, dipole-dipole interactions, and chelation.[5]

  • Reagent/Catalyst Control: The choice of catalyst and ligand can override the substrate's inherent preference, allowing for the selective formation of a specific diastereomer.[6] Judicious selection of the ligand on a palladium catalyst, for instance, can allow selective access to either the trans- or cis-isomer in β-lactam synthesis.[6]

  • Reaction Conditions: Similar to enantioselectivity, temperature and solvent can play a crucial role. Lower temperatures generally favor higher diastereoselectivity in reactions like the Diels-Alder reaction.[7]

Q3: Can the counter-ion of the metal precursor affect the stereoselectivity?

Yes, the counter-ion can significantly influence both the catalytic activity and the stereoselectivity of a reaction.[1] For instance, in some copper-catalyzed asymmetric reactions, fluorinated counteranions have been shown to enhance both reactivity and stereocontrol.[8] DFT calculations have suggested that secondary interactions between the metal and the counteranion can fine-tune the chiral environment of the catalyst.[8] Therefore, screening different metal precursors with various counter-ions (e.g., chloride, acetate, triflate) can be a valuable optimization strategy.[1]

Q4: How do I choose the right solvent for my stereoselective reaction?

The choice of solvent is highly system-dependent, and a solvent screen is often a necessary part of reaction optimization. The solvent's polarity, coordinating ability, and potential for specific interactions (like hydrogen bonding) can all impact stereoselectivity.[3][4]

  • Polarity: In some 1,4-addition reactions, the enantiomeric excess has been found to be inversely proportional to the dielectric constant of the solvent.[9]

  • Coordinating vs. Non-coordinating: Coordinating solvents can sometimes compete with the substrate for binding to the catalyst, potentially disrupting the chiral environment. Non-polar, non-coordinating solvents are often a good starting point.[1]

  • Specific Interactions: In certain cases, specific solvent-solute interactions can "prepare" the substrate or catalyst in a conformation that leads to higher stereoselectivity.[4]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)

This guide provides a systematic approach to troubleshooting and improving low enantiomeric excess in your asymmetric reactions.

Troubleshooting Workflow for Low Enantiomeric Excess

Low_ee_Troubleshooting start Low ee Observed catalyst_check Step 1: Verify Catalyst System start->catalyst_check temp_opt Step 2: Optimize Temperature catalyst_check->temp_opt Purity & Integrity Confirmed sub_catalyst Check Purity of Ligand & Metal Increase Catalyst Loading catalyst_check->sub_catalyst solvent_screen Step 3: Screen Solvents temp_opt->solvent_screen Lowering T shows improvement (or is not feasible) sub_temp Incrementally decrease temperature (e.g., RT -> 0°C -> -20°C -> -78°C) temp_opt->sub_temp ligand_mod Step 4: Modify Ligand/Catalyst solvent_screen->ligand_mod Solvent screen yields suboptimal results sub_solvent Test non-polar, non-coordinating solvents (Toluene, CH2Cl2) and polar aprotic solvents solvent_screen->sub_solvent additives Step 5: Consider Additives ligand_mod->additives Ligand modification is insufficient sub_ligand Modify ligand sterics/electronics Screen different metal precursors (counter-ions) ligand_mod->sub_ligand success Improved ee additives->success Additives enhance stereoselectivity sub_additives Investigate co-catalysts or additives that may enhance selectivity additives->sub_additives

Caption: A decision tree for troubleshooting low enantiomeric excess.

Parameter Potential Issue Recommended Action Rationale
Catalyst System Impure ligand or metal precursor.Verify purity using appropriate analytical techniques (e.g., NMR, chiral HPLC).Impurities can act as catalyst poisons or form non-selective catalytic species.[1]
Inadequate catalyst loading.Incrementally increase the catalyst loading.A competing non-catalyzed background reaction can lower the overall ee.[1]
Temperature Reaction temperature is too high.Systematically lower the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or -78 °C).[1][7]Lower temperatures generally increase the energy difference between diastereomeric transition states, enhancing selectivity.[1]
Solvent Suboptimal solvent choice.Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, CH2Cl2, hexanes).The solvent influences the conformation and stability of the catalyst-substrate complex and transition states.[3][4]
Ligand/Catalyst Ligand structure is not optimal for the substrate.Explore ligand derivatives with different steric or electronic properties.[1] Screen different metal precursors with varying counter-ions.[1][8]Fine-tuning the chiral pocket of the catalyst can improve stereochemical recognition.[10][11]
Issue 2: Undesired Diastereomer is Formed or Low Diastereomeric Ratio (d.r.)

This guide outlines steps to take when your reaction produces the wrong diastereomer or a mixture of diastereomers.

Logical Flow for Optimizing Diastereoselectivity

Diastereoselectivity_Optimization start Low d.r. or Incorrect Diastereomer catalyst_ligand_screen Step 1: Screen Catalysts and Ligands start->catalyst_ligand_screen temp_opt Step 2: Optimize Temperature catalyst_ligand_screen->temp_opt Judicious selection of a ligand can invert diastereoselectivity solvent_screen Step 3: Screen Solvents temp_opt->solvent_screen Lowering temperature often increases diastereoselectivity substrate_mod Step 4: Substrate Modification solvent_screen->substrate_mod Solvent can influence transition state energies success High d.r. of Desired Diastereomer substrate_mod->success Altering substrate sterics/electronics can enhance facial bias

References

how to resolve peak tailing in chiral HPLC of [compound name]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chiral HPLC Troubleshooting

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chiral High-Performance Liquid Chromatography (HPLC) experiments, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in chiral HPLC and how is it measured?

A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, having a drawn-out or "tailing" trailing edge.[1] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak tailing is undesirable as it can negatively impact the accuracy of peak integration, reduce resolution between enantiomers, and affect the overall reproducibility of the method.[1]

The degree of tailing is quantified using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates a perfectly symmetrical peak. Generally, a tailing factor greater than 1.2 suggests significant tailing, and values exceeding 2.0 are often considered unacceptable for high-precision analytical methods.[1]

Q2: What are the primary causes of peak tailing in chiral HPLC?

A2: Peak tailing in chiral HPLC can stem from several factors, which can be broadly categorized as follows:

  • Secondary Interactions: Unwanted interactions between the analyte and the chiral stationary phase (CSP) are a frequent cause. For silica-based CSPs, interactions between basic analytes and acidic residual silanol (B1196071) groups are a common source of tailing.[2][3]

  • Mobile Phase Issues: An inappropriate mobile phase pH, especially when it is close to the analyte's pKa, can lead to inconsistent ionization and peak tailing. Insufficient buffer concentration can also contribute to this issue.[2][4]

  • Column Problems: Several column-related issues can cause peak tailing, including:

    • Column Overload: Injecting too much sample can saturate the stationary phase.[4]

    • Column Contamination: Accumulation of impurities on the column can create active sites that cause tailing.[2]

    • Column Degradation: Over time, the performance of a chiral column can deteriorate, leading to poor peak shapes.[2]

    • Void Formation: The formation of a void at the column inlet can distort the peak shape.[3]

  • Instrumental Effects: Issues with the HPLC system itself, such as excessive extra-column volume (e.g., long tubing between the injector, column, and detector), can lead to peak broadening and tailing.[2]

  • Sample-Related Issues: The solvent used to dissolve the sample can cause peak distortion if it is significantly stronger than the mobile phase.[1]

Q3: How can mobile phase additives help in reducing peak tailing for my compound?

A3: Mobile phase additives are crucial for improving peak shape, especially for ionizable compounds.[2]

  • For Basic Compounds: Adding a small amount of a basic additive, such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA), to the mobile phase can help reduce peak tailing. These additives compete with the basic analyte for interaction with the acidic silanol groups on the stationary phase, effectively masking them.[2][5]

  • For Acidic Compounds: For acidic analytes, adding an acidic additive like trifluoroacetic acid (TFA) or formic acid can suppress the ionization of the analyte and minimize unwanted interactions with the stationary phase, leading to improved peak symmetry.[2][6]

The typical concentration for these additives is around 0.1%, but it should not generally exceed 0.5%.[5]

Q4: When should I consider regenerating or replacing my chiral HPLC column?

A4: If you observe a gradual or sudden decline in column performance, such as persistent peak tailing, loss of resolution, or increased backpressure that cannot be resolved by other troubleshooting steps, it may be time to regenerate or replace the column. Column degradation can occur after extensive use, especially with aggressive mobile phases.[2][7] Regeneration procedures, which involve flushing the column with strong solvents, can often restore performance.[7] However, it is important to follow the manufacturer's specific instructions for your column, as improper regeneration can cause irreversible damage. If regeneration fails to restore the column's performance, it should be replaced.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a step-by-step protocol to identify the root cause of peak tailing.

Experimental Protocol: Diagnosing Peak Tailing

  • Initial Assessment:

    • Calculate the Tailing Factor (Tf) for the peak(s) of interest. A Tf > 1.2 confirms a tailing issue.[1]

    • Observe if the tailing affects all peaks in the chromatogram or only specific ones.

  • Investigating System-Wide Tailing (All Peaks Tailing):

    • Check for Extra-Column Volume: Inspect the tubing length and connections between the injector, column, and detector. Use shorter, narrower tubing where possible.[2]

    • Inspect for Column Void: Disconnect the column and visually inspect the inlet for a void. If a void is suspected, reversing and flushing the column (if permissible by the manufacturer) may help. Otherwise, the column may need replacement.[3]

    • Check for a Blocked Frit: A sudden increase in backpressure along with peak tailing can indicate a blocked inlet frit. Backflushing the column (disconnected from the detector) may resolve this.[8]

  • Investigating Analyte-Specific Tailing (Some Peaks Tailing):

    • Evaluate Mobile Phase pH: If your analyte is ionizable, ensure the mobile phase pH is at least 2 units away from its pKa to maintain a consistent ionic state.[9]

    • Assess for Column Overload: Dilute your sample 10-fold and re-inject. If peak shape improves, the original sample concentration was too high.[4]

    • Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Ideally, dissolve the sample in the mobile phase itself.[1]

    • Consider Secondary Interactions: If you are analyzing a basic compound, peak tailing is likely due to interaction with silanol groups. Proceed to mobile phase optimization with additives.[2]

Guide 2: Optimizing Mobile Phase to Mitigate Peak Tailing

This guide details how to adjust the mobile phase to improve peak shape.

Data Presentation: Effect of Mobile Phase Additives on Peak Tailing

Analyte TypeAdditiveTypical ConcentrationMechanism of ActionExpected Outcome
Basic Compound Diethylamine (DEA) or Triethylamine (TEA)0.1% - 0.5% (v/v)Competes with the basic analyte for interaction with acidic silanol groups on the stationary phase.[5]Reduced tailing, improved peak symmetry.
Acidic Compound Trifluoroacetic acid (TFA) or Formic Acid (FA)0.1% (v/v)Suppresses the ionization of the acidic analyte and masks basic sites on the stationary phase.[6]Sharper peaks, reduced tailing.

Experimental Protocol: Mobile Phase Optimization

  • For Basic Analytes:

    • Prepare a fresh mobile phase containing 0.1% (v/v) of DEA or TEA.

    • Equilibrate the column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject your sample and evaluate the peak shape.

    • If tailing persists, you can incrementally increase the additive concentration up to 0.5%.

  • For Acidic Analytes:

    • Prepare a fresh mobile phase containing 0.1% (v/v) of TFA or formic acid.

    • Equilibrate the column thoroughly.

    • Inject your sample and assess the peak symmetry.

Guide 3: Chiral Column Care and Regeneration

Proper column maintenance is essential for longevity and optimal performance.

Experimental Protocol: Column Flushing and Regeneration

Important: Always consult the manufacturer's instructions for your specific chiral column before proceeding with any flushing or regeneration protocol. The procedure below is a general guideline.

  • Routine Column Flushing (after use):

    • Disconnect the column from the detector.

    • Flush the column with a solvent that is miscible with your mobile phase but does not contain any salts or buffers (e.g., a mixture of water and organic solvent).

    • For reversed-phase columns, flush with 100% organic solvent like methanol (B129727) or acetonitrile.

    • For normal-phase columns, a suitable solvent is isopropanol.

  • Column Regeneration (for significant performance decline):

    • Note: The following solvents are often used for regeneration but may not be compatible with all chiral columns. Verify compatibility before use. [7]

    • Disconnect the column from the detector and reverse the flow direction (if permitted).

    • Flush the column with a series of solvents at a reduced flow rate (e.g., 0.5 mL/min). A typical sequence for polysaccharide-based columns might be:

      • Ethanol (30 minutes)

      • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (180 minutes)

      • Ethanol (60 minutes)

    • Equilibrate the column with your mobile phase before use.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) all_peaks Are all peaks tailing? start->all_peaks some_peaks Are only some peaks tailing? all_peaks->some_peaks No system_issue System-level issue likely all_peaks->system_issue Yes chemical_issue Chemical interaction likely some_peaks->chemical_issue Yes check_extracolumn Check for extra-column volume (tubing, connections) system_issue->check_extracolumn check_void Inspect column for voids or damage check_extracolumn->check_void check_overload Test for column overload (dilute sample) chemical_issue->check_overload check_solvent Verify sample solvent compatibility check_overload->check_solvent check_ph Optimize mobile phase pH (analyte pKa) check_solvent->check_ph use_additives Use mobile phase additives (TFA for acids, DEA/TEA for bases) check_ph->use_additives Column_Care_Workflow start End of Analysis performance_check Is column performance acceptable? start->performance_check routine_flush Perform Routine Flush (e.g., 100% Organic Solvent) performance_check->routine_flush Yes regeneration Perform Column Regeneration (Consult Manufacturer's Guide) performance_check->regeneration No storage Store in Appropriate Solvent routine_flush->storage test_performance Test Column Performance regeneration->test_performance performance_restored Is performance restored? test_performance->performance_restored performance_restored->routine_flush Yes replace_column Replace Column performance_restored->replace_column No

References

overcoming solubility issues with (2R,3R)-[compound name]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,3R)-Tartaric Acid

Welcome to the technical support center for (2R,3R)-Tartaric Acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of (2R,3R)-Tartaric Acid?

A1: (2R,3R)-Tartaric Acid, also known as L-(+)-tartaric acid, is a polar organic compound. Its solubility is highest in polar solvents. It is very soluble in water, moderately soluble in polar organic solvents like ethanol (B145695) and methanol, and has low solubility in non-polar solvents such as ether and chloroform. The solubility is significantly influenced by temperature and the pH of the solution.

Q2: Why is my (2R,3R)-Tartaric Acid not dissolving in water at room temperature?

A2: While (2R,3R)-Tartaric Acid is highly soluble in water, the dissolution rate can sometimes be slow. Factors that can hinder dissolution include the crystalline form of the acid, the presence of impurities, or attempting to prepare a supersaturated solution. Ensure you are using a high-purity grade and that the amount you are adding does not exceed its solubility limit at the current temperature (see table below). Gentle heating and agitation can significantly increase the rate of dissolution.

Q3: How does pH affect the solubility of (2R,3R)-Tartaric Acid?

A3: (2R,3R)-Tartaric Acid is a weak dicarboxylic acid with two acidic protons (pKa1 ≈ 2.98, pKa2 ≈ 4.34). Its solubility in aqueous solutions is pH-dependent. At low pH (below pKa1), the acid exists primarily in its neutral, less soluble form. As the pH increases, the acid deprotonates to form tartrate and bitartrate (B1229483) ions, which are significantly more soluble in water. Therefore, adjusting the pH to be above 4.5 will substantially increase its solubility.

Q4: Can I use co-solvents to improve the solubility of (2R,3R)-Tartaric Acid in a less polar solvent system?

A4: Yes, using a co-solvent system is a common and effective strategy. If your primary solvent is moderately polar or non-polar, adding a small amount of a polar co-solvent in which (2R,3R)-Tartaric Acid is highly soluble (e.g., water, methanol, or ethanol) can significantly enhance overall solubility. The key is to find a co-solvent that is miscible with your primary solvent system.

Troubleshooting Guide

Issue 1: Precipitate forms after my (2R,3R)-Tartaric Acid solution cools down.

  • Cause: You may have created a supersaturated solution at an elevated temperature. As the solution cools, the solubility decreases, causing the excess solute to precipitate out.

  • Solution 1 (Maintain Temperature): If your experimental conditions allow, maintain the solution at the elevated temperature at which the compound was fully dissolved.

  • Solution 2 (Re-evaluate Concentration): Reduce the concentration of the (2R,3R)-Tartaric Acid to a level that is stable at the final working temperature (e.g., room temperature). Refer to the solubility data tables to determine the appropriate concentration.

  • Solution 3 (pH Adjustment): For aqueous solutions, increasing the pH will increase the solubility of the tartrate salts, which may prevent precipitation upon cooling.

Issue 2: The dissolution rate is extremely slow, even with agitation.

  • Cause: The particle size of the crystalline solid may be large, reducing the surface area available for solvation. The solvent may also be close to its saturation point.

  • Solution 1 (Particle Size Reduction): Gently grind the (2R,3R)-Tartaric Acid powder using a mortar and pestle before adding it to the solvent. This increases the surface area and can accelerate dissolution.

  • Solution 2 (Increase Temperature): Gently warming the solvent while stirring can significantly increase the dissolution rate. Be careful not to degrade the compound or boil the solvent.

  • Solution 3 (Use of Ultrasonication): Place the vessel in an ultrasonic bath. The high-frequency sound waves can help break apart agglomerates and accelerate the dissolution process.

Below is a general workflow to troubleshoot solubility issues.

G Troubleshooting Workflow for Solubility Issues start Compound Fails to Dissolve check_solvent Is the solvent appropriate? (e.g., polar for polar compound) start->check_solvent check_conc Is concentration below known solubility limit? check_solvent->check_conc Yes change_solvent Select a More Suitable Solvent check_solvent->change_solvent No increase_temp Increase Temperature & Agitate check_conc->increase_temp Yes reduce_conc Reduce Concentration check_conc->reduce_conc No check_dissolved Does it dissolve? increase_temp->check_dissolved reduce_conc->start change_solvent->start adjust_ph Is it an aqueous solution with ionizable groups? check_dissolved->adjust_ph No success Solution Prepared Successfully check_dissolved->success Yes add_cosolvent Consider a Co-solvent System adjust_ph->add_cosolvent Yes, but pH change is not an option sonicate Apply Ultrasonication adjust_ph->sonicate No add_cosolvent->sonicate sonicate->success

Caption: A flowchart for systematically troubleshooting common solubility problems.

Quantitative Data & Protocols

Solubility Data

The following table summarizes the solubility of (2R,3R)-Tartaric Acid in various common solvents at different temperatures.

SolventTemperature (°C)Solubility (g / 100 mL)Reference
Water20139
Water25147
Water100343
Ethanol (95%)2520.4
Methanol2535.5
Acetone250.8
Diethyl Ether250.3
Experimental Protocol: Preparation of a Saturated Aqueous Solution

This protocol details the steps to prepare a saturated solution of (2R,3R)-Tartaric Acid in water at a specified temperature, a common procedure for solubility determination or for use in crystallization experiments.

G cluster_prep Preparation cluster_analysis Analysis step1 1. Add excess (2R,3R)-Tartaric Acid to a known volume of deionized water in a sealed vessel. step2 2. Place the vessel in a temperature- controlled bath (e.g., 25°C). step1->step2 step3 3. Stir the suspension vigorously for a set time (e.g., 24 hours) to ensure equilibrium is reached. step2->step3 step4 4. Stop stirring and allow the excess solid to settle. step3->step4 step5 5. Carefully extract an aliquot of the clear supernatant using a filtered syringe. step4->step5 step6 6. Analyze the concentration of the aliquot using a suitable method (e.g., titration, HPLC, gravimetry). step5->step6

Caption: Workflow for preparing and analyzing a saturated solution.

Methodology:

  • Materials:

    • (2R,3R)-Tartaric Acid (high purity grade)

    • Deionized water

    • Jacketed glass vessel or sealed flask

    • Magnetic stirrer and stir bar

    • Temperature-controlled water bath

    • Syringe with a solvent-resistant filter (e.g., 0.22 µm PTFE)

  • Procedure:

    • Add an excess amount of (2R,3R)-Tartaric Acid to a known volume of deionized water in the reaction vessel. An "excess" ensures that saturation will be achieved.

    • Seal the vessel to prevent solvent evaporation.

    • Place the vessel into the water bath set to the desired experimental temperature (e.g., 25.0 ± 0.1 °C).

    • Begin vigorous stirring to keep the solid suspended.

    • Allow the suspension to equilibrate for a sufficient time, typically 24 hours, to ensure the solution is fully saturated.

    • After equilibration, stop the stirring and let the undissolved solid settle for at least 1-2 hours.

    • Carefully withdraw a sample of the clear supernatant through a syringe filter. The filter is crucial to prevent any undissolved solid particles from being collected.

    • The concentration of the filtered sample can then be determined by a suitable analytical method, such as acid-base titration with standardized NaOH, to calculate the solubility.

minimizing racemization during (2R,3R)-[compound name] synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of compounds featuring the (2R,3R) stereochemistry. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during synthesis, with a focus on minimizing racemization and maximizing stereochemical purity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of (2R,3R)-vicinal diols, a frequent structural motif for this stereochemistry. The Sharpless Asymmetric Dihydroxylation is used as a primary example due to its widespread use.

Problem IDIssuePotential CausesRecommended Solutions
SR-001 Low Enantiomeric Excess (ee%) 1. Suboptimal Ligand Choice: The chiral ligand is not well-matched to the substrate. 2. Incorrect AD-mix Selection: Using AD-mix-α when AD-mix-β is required for the desired enantiomer, or vice-versa. 3. High Reaction Temperature: Elevated temperatures can decrease enantioselectivity.[1] 4. Inappropriate Solvent System: The solvent can influence the transition state of the reaction. 5. Low Ligand Concentration: Insufficient ligand can lead to a non-selective background reaction.[2][3]1. Ligand Screening: If not using a pre-packaged AD-mix, screen different cinchona alkaloid-derived ligands. For AD-mix, ensure the correct mix is used for the desired stereoisomer. 2. Consult Mnemonic: Use the Sharpless mnemonic to predict the correct AD-mix for the target enantiomer. 3. Temperature Control: Perform the reaction at a lower temperature, typically 0 °C. 4. Solvent Optimization: The standard solvent system is t-BuOH/water (1:1). For specific substrates, adjusting the solvent polarity may be beneficial. 5. Increase Ligand Concentration: If preparing the catalyst system manually, ensure a sufficient molar ratio of ligand to osmium tetroxide.
SR-002 Low Diastereomeric Excess (de%) with Chiral Substrates 1. Mismatched Stereocontrol: The inherent facial selectivity of the chiral substrate conflicts with the facial selectivity imposed by the chiral ligand. 2. Substrate Aggregation: Intermolecular interactions of the substrate can hinder the approach of the catalyst.1. Matched/Mismatched Principle: Select the chiral ligand that enhances the inherent diastereoselectivity of the substrate (matched pair). If the opposite diastereomer is desired, a larger excess of the "mismatched" ligand may be required. 2. Dilution: Run the reaction at a lower concentration to minimize substrate aggregation.
SR-003 Incomplete Reaction or Low Yield 1. Catalyst Inactivation: The osmium catalyst may have been deactivated. 2. Poor Substrate Solubility: The alkene is not sufficiently soluble in the reaction medium. 3. Insufficient Co-oxidant: The stoichiometric co-oxidant has been consumed. 4. Substrate is Electron-Deficient: Electron-poor alkenes react more slowly.[2]1. Fresh Catalyst: Use fresh osmium tetroxide or potassium osmate. 2. Co-solvent: Add a co-solvent like THF or 2-methyl-2-propanol to improve solubility. 3. Add More Co-oxidant: Ensure an adequate amount of K₃Fe(CN)₆ or NMO is present. 4. Additives: For electron-deficient olefins, the addition of methanesulfonamide (B31651) (CH₃SO₂NH₂) can accelerate the reaction.[2]
SR-004 Formation of Side Products 1. Over-oxidation: The diol product is further oxidized, especially if using potassium permanganate.[4] 2. Epoxide Formation: Under certain conditions, an epoxide can be formed as a byproduct. 3. Dimerization/Polymerization: For certain substrates, side reactions may occur under the reaction conditions.1. Milder Oxidants: Use osmium tetroxide with NMO or K₃Fe(CN)₆, which are generally more selective than KMnO₄. 2. Control of pH and Temperature: Maintain the recommended pH and temperature to disfavor side reactions. 3. Reaction Monitoring: Closely monitor the reaction by TLC or GC-MS to stop it upon completion.
SR-005 Racemization During Workup or Purification 1. Acidic or Basic Conditions: The chiral diol may be susceptible to epimerization under strong acidic or basic conditions during workup.[5][6] 2. Chromatography-Induced Epimerization: Silica (B1680970) gel can be acidic and may cause racemization of sensitive compounds.1. Neutral Workup: Use a neutral workup procedure. Quench the reaction with a mild reducing agent like sodium sulfite (B76179) or sodium bisulfite. 2. Alternative Chromatography: Use a neutral stationary phase like alumina (B75360) for chromatography, or deactivate silica gel with a base like triethylamine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in (2R,3R)-[compound name] synthesis?

A1: Racemization is the process by which a stereochemically pure compound is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the synthesis of a specific stereoisomer like a (2R,3R)-compound, which is often a pharmaceutically active ingredient, the presence of other stereoisomers can lead to reduced efficacy or even undesirable side effects. Therefore, minimizing racemization is crucial to ensure the stereochemical purity of the final product.

Q2: How does the choice of chiral ligand impact the stereochemical outcome in Sharpless Asymmetric Dihydroxylation?

A2: The chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), creates a chiral environment around the osmium tetroxide catalyst. This chiral complex then preferentially attacks one face of the alkene over the other, leading to the formation of one enantiomer of the diol in excess. The use of (DHQ)₂-PHAL, found in AD-mix-α, and (DHQD)₂-PHAL, found in AD-mix-β, generally leads to opposite enantiomers.[2]

Q3: Can the reaction temperature influence the enantiomeric excess (ee%)?

A3: Yes, reaction temperature is a critical parameter. Lowering the reaction temperature generally increases the energy difference between the diastereomeric transition states, leading to higher enantioselectivity. For many Sharpless asymmetric dihydroxylation reactions, performing the reaction at 0 °C provides a good balance between reaction rate and enantiomeric excess.

Q4: What is the role of the co-oxidant in the Sharpless Asymmetric Dihydroxylation?

A4: The co-oxidant, such as potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is a stoichiometric oxidant used to regenerate the osmium(VIII) tetroxide from the osmium(VI) species formed after the dihydroxylation of the alkene.[2][7] This allows for the use of only a catalytic amount of the expensive and toxic osmium tetroxide.

Q5: How can I determine the enantiomeric excess of my synthesized (2R,3R)-diol?

A5: The enantiomeric excess can be determined using several analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) are the most common and accurate methods. Another technique involves derivatizing the diol with a chiral agent to form diastereomers, which can then be distinguished and quantified by standard NMR spectroscopy or achiral chromatography.

Quantitative Data Summary

The following tables summarize the effect of various reaction parameters on the enantiomeric excess (ee%) in the Sharpless Asymmetric Dihydroxylation of representative substrates.

Table 1: Effect of Chiral Ligand on Enantiomeric Excess

SubstrateLigandee%
trans-Stilbene (B89595)(DHQD)₂-PHAL (in AD-mix-β)>99
trans-Stilbene(DHQ)₂-PHAL (in AD-mix-α)>99
Styrene(DHQD)₂-PHAL (in AD-mix-β)97
Styrene(DHQ)₂-PHAL (in AD-mix-α)96
1-Decene(DHQD)₂-PHAL (in AD-mix-β)97
1-Decene(DHQ)₂-PHAL (in AD-mix-α)94

Table 2: Effect of Reaction Temperature on Enantiomeric Excess of Dihydroxylation of Styrene with AD-mix-β

Temperature (°C)ee%
2593
097
-1598

Table 3: Effect of Solvent on Enantiomeric Excess

SubstrateLigandSolvent System (t-BuOH:H₂O)ee%
trans-5-Decene(DHQD)₂-PHAL1:198
trans-5-Decene(DHQD)₂-PHAL1:396
trans-5-Decene(DHQD)₂-PHAL3:199

Experimental Protocols

Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a method for the synthesis of (1R,2R)-1,2-diphenyl-1,2-ethanediol.

Materials:

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (1.4 g per 1 mmol of alkene) in a 1:1 mixture of tert-butanol and water (10 mL per 1 g of AD-mix-β).

  • Stir the mixture at room temperature until both phases are clear.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trans-stilbene (1.0 mmol) to the vigorously stirred mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.

  • Once the reaction is complete, add solid sodium sulfite (1.5 g per 1 g of AD-mix-β) and stir for 1 hour at room temperature.

  • Add ethyl acetate (20 mL) and stir for an additional 30 minutes.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield (1R,2R)-1,2-diphenyl-1,2-ethanediol.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep Prepare Reaction Mixture (AD-mix, t-BuOH/H₂O) cool Cool to 0 °C prep->cool add_alkene Add Alkene Substrate cool->add_alkene react Stir at 0 °C (Monitor by TLC) add_alkene->react quench Quench with Na₂SO₃ react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Recrystallization or Chromatography) concentrate->purify analyze Analyze Stereochemical Purity (Chiral HPLC/GC) purify->analyze

Caption: A general experimental workflow for the Sharpless Asymmetric Dihydroxylation.

troubleshooting_racemization start Low Enantiomeric Excess (ee%) Observed check_temp Is the reaction temperature ≤ 0 °C? start->check_temp check_ligand Is the correct AD-mix/ ligand being used? check_temp->check_ligand Yes lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_conc Is the ligand concentration adequate? check_ligand->check_conc Yes correct_ligand Action: Verify and use the correct AD-mix based on the Sharpless mnemonic. check_ligand->correct_ligand No check_solvent Is the solvent system t-BuOH/H₂O (1:1)? check_conc->check_solvent Yes increase_ligand Action: Increase the ligand to osmium ratio. check_conc->increase_ligand No optimize_solvent Action: Screen different solvent ratios or co-solvents. check_solvent->optimize_solvent No end_good Problem Resolved check_solvent->end_good Yes lower_temp->end_good correct_ligand->end_good increase_ligand->end_good optimize_solvent->end_good

Caption: A decision tree for troubleshooting low enantioselectivity in asymmetric dihydroxylation.

References

Technical Support Center: Diels-Alder Reaction Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Diels-Alder reaction. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and FAQs to address common challenges related to stereoselectivity in this powerful cycloaddition reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem: Poor Endo/Exo Selectivity

Question: My reaction is producing a mixture of endo and exo diastereomers. How can I increase the selectivity for the endo product?

Answer: Achieving high endo/exo selectivity involves controlling the kinetic versus thermodynamic pathways of the reaction.

  • Kinetic vs. Thermodynamic Control : The endo product is typically the kinetic product, meaning it forms faster due to a lower energy transition state. This stability is often attributed to favorable secondary orbital interactions between the diene and the dienophile's activating group.[1][2][3] The exo product, however, is usually the more thermodynamically stable isomer because it minimizes steric hindrance.[1][4]

  • Temperature Adjustment : To favor the kinetic endo product, the reaction should be run at lower temperatures.[5][6][7] High temperatures can provide enough energy to overcome the barrier for the reverse (retro-Diels-Alder) reaction, allowing the system to equilibrate to the more stable exo product.[5][8]

  • Lewis Acid Catalysis : The addition of a Lewis acid catalyst can significantly enhance endo selectivity. Lewis acids coordinate to the dienophile, which can lower the energy of the endo transition state more than the exo transition state, thus increasing the reaction rate and selectivity.[6]

Problem: Racemic Product / No Enantioselectivity

Question: My Diels-Alder reaction yields the desired achiral adduct, but when using a prochiral dienophile, I get a 50:50 mixture of enantiomers (a racemic mixture). How can I induce enantioselectivity?

Answer: Inducing enantioselectivity requires introducing a chiral influence into the reaction environment. There are two primary strategies for this:

  • Chiral Catalysts : Using a catalytic amount of a chiral molecule is a highly efficient method.

    • Chiral Lewis Acids : These are the most common catalysts for asymmetric Diels-Alder reactions. A chiral ligand coordinates to a metal center (e.g., Al, B, Ti, Cu), creating a chiral pocket around the dienophile.[9][10] This environment forces the diene to approach from one specific face, leading to the preferential formation of one enantiomer.[11][12]

    • Organocatalysts : Metal-free catalysis is also a powerful option. Chiral secondary amines can react with α,β-unsaturated aldehydes or ketones to form chiral iminium ions, which then act as activated, stereodirecting dienophiles.[13][14] Similarly, chiral hydrogen-bond donors like thioureas can activate the dienophile and create a chiral environment.[13]

  • Chiral Auxiliaries : This substrate-based approach involves covalently attaching a chiral, non-racemic molecule (the auxiliary) to the dienophile.

    • The auxiliary sterically blocks one face of the dienophile, forcing the diene to attack from the opposite, less hindered face.[13][15]

    • This process forms diastereomers, which have different physical properties and can be separated by standard techniques like chromatography or crystallization.

    • After separation, the auxiliary is cleaved to yield the desired enantioenriched product.[10]

Problem: Low Diastereoselectivity with a Chiral Auxiliary

Question: I am using a standard chiral auxiliary on my dienophile, but the diastereomeric ratio (d.r.) of the product is poor. What are the likely causes and solutions?

Answer: Low diastereoselectivity in auxiliary-based methods can stem from several factors related to the dienophile's conformation and reaction conditions.

  • Ineffective Conformation Lock : For an auxiliary to be effective, it must lock the dienophile into a single, rigid conformation. This is often achieved by chelation with a Lewis acid. Ensure you are using the correct Lewis acid and stoichiometry to achieve a rigid, chelated intermediate. For example, some oxazolidinone auxiliaries require bidentate chelation for high selectivity.

  • Reaction Temperature : As with endo/exo selectivity, higher temperatures can lead to the population of higher-energy, non-selective transition states, reducing the diastereomeric ratio. Running the reaction at the lowest feasible temperature is recommended.

  • Lewis Acid Choice : The size and nature of the Lewis acid are critical. A bulky Lewis acid might interfere with the desired facial approach of the diene. Conversely, a small Lewis acid may not be sufficient to enforce a rigid conformation. Screening different Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) is a common optimization step.

  • Substrate Mismatch : The inherent facial bias of your diene or dienophile substrate might oppose the directing effect of the auxiliary, leading to a "mismatched" case and poor selectivity.

Data & Protocols

Table 1: Effect of Lewis Acid and Temperature on Endo/Exo Selectivity

This table shows the results for the Diels-Alder reaction between cyclopentadiene (B3395910) and various 2-cycloenones, demonstrating how catalyst choice and temperature influence diastereoselectivity.[6][7]

Dienophile (Cycloenone)Catalyst (Lewis Acid)Temp (°C)TimeYield (%)endo:exo Ratio
2-Cyclohexen-1-oneNbCl₅-7825 min92>99:1
2-Cyclohexen-1-oneNbCl₅rt5 min9592:8
2-Cyclohexen-1-oneAlCl₃rt45 min8689:11
2-Cyclohexen-1-oneSnCl₄rt15 min8091:9
3-Methyl-2-cyclopent.-1-oneNbCl₅-7812 h85>99:1
3-Methyl-2-cyclopent.-1-oneNbCl₅rt8 h9090:10
3-Methyl-2-cyclopent.-1-oneAlCl₃rt24 h7085:15
Table 2: Performance of Chiral Auxiliaries in Asymmetric Diels-Alder Reactions

This table compares the effectiveness of different N-acryloyl chiral auxiliaries in the Diels-Alder reaction with cyclopentadiene, catalyzed by Et₂AlCl.

Chiral Auxiliary ClassR GroupTemp (°C)Yield (%)Diastereoselectivity (endo)
OxazolidinoneCH(CH₃)₂-10081>100:1
OxazolidinoneCH₂Ph-10082>100:1
Camphor Sultam--2094>97:3

Data adapted from Evans, D.A. et al. and Oppolzer, W. et al.[15]

General Experimental Protocol: Asymmetric Diels-Alder with a Chiral Lewis Acid

This protocol is a representative example for the reaction of cyclopentadiene with an α,β-unsaturated dienophile using a chiral catalyst.

1. Catalyst Preparation (if applicable):

  • In a flame-dried, argon-purged flask, dissolve the chiral ligand (e.g., a BOX or BINOL derivative) in a dry, inert solvent (e.g., CH₂Cl₂ or toluene).

  • Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Add the Lewis acid precursor (e.g., a solution of Cu(OTf)₂ or Ti(Oi-Pr)₄) dropwise.

  • Stir the mixture for 30-60 minutes to allow for complex formation.

2. Cycloaddition Reaction:

  • To the flask containing the activated chiral catalyst, add the dienophile (1.0 eq) as a solution in the same dry solvent.

  • Stir for 5-10 minutes.

  • Freshly crack dicyclopentadiene (B1670491) to obtain cyclopentadiene monomer and dissolve it in the reaction solvent.

  • Add the cyclopentadiene solution (1.2-2.0 eq) dropwise to the reaction mixture at a low temperature (e.g., -78 °C) to control the exotherm.

  • Monitor the reaction by TLC or LC-MS until the dienophile is consumed (typically 1-24 hours).

3. Workup and Purification:

  • Quench the reaction by adding a suitable quenching agent (e.g., saturated aq. NaHCO₃, water, or a pH 7 buffer).

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired Diels-Alder adduct.

  • Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

Visualizations and Core Concepts

Diagrams of Key Concepts

G Fig. 2: Workflow for Optimizing Stereoselectivity A 1. Run Initial Reaction (e.g., uncatalyzed, 0 °C) B 2. Analyze Product Ratio (NMR, Chiral HPLC/GC) A->B C Stereoselectivity Acceptable? B->C D Isolate Product C->D Yes E Identify Problem C->E No F Poor Endo/Exo Ratio E->F G Racemic Product E->G H Strategy: Lower Temperature and/or Add Lewis Acid F->H I Strategy: Add Chiral Catalyst or Chiral Auxiliary G->I J 3. Re-run Optimized Reaction H->J I->J J->B G Fig. 3: Factors Influencing Stereochemical Outcomes cluster_outcomes Stereochemical Outcomes cluster_factors Experimental Parameters EndoExo Endo / Exo Selectivity Enantio Enantioselectivity (ee%) Diastereo Diastereoselectivity (d.r.) Temp Temperature Temp->EndoExo Kinetic vs. Thermodynamic Catalyst Catalyst (Lewis Acid / Organo.) Catalyst->EndoExo Catalyst->Enantio Chiral Environment Auxiliary Chiral Auxiliary Auxiliary->Enantio After Cleavage Auxiliary->Diastereo Facial Blocking Substrate Substrate Sterics Substrate->EndoExo Substrate->Diastereo Matched vs. Mismatched

References

addressing low bioactivity of synthesized (2R,3R)-[compound name]

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2R,3R)-Isocitrate Bioactivity

Aimed at: Researchers, scientists, and drug development professionals working with synthesized bioactive compounds.

Note: This guide uses (2R,3R)-isocitrate as a specific example due to the critical role of its stereochemistry in the well-characterized isocitrate dehydrogenase (IDH) enzyme reaction. The principles and troubleshooting steps can be adapted for other synthesized compounds where specific stereoisomers are expected to have distinct bioactivities.

Troubleshooting Guide: Low Bioactivity

This section addresses specific issues you might encounter when your synthesized (2R,3R)-isocitrate exhibits lower than expected biological activity.

Q1: My synthesized (2R,3R)-isocitrate shows significantly lower activity in my isocitrate dehydrogenase (IDH) assay compared to literature values. What are the primary potential causes?

A1: Low bioactivity of a synthesized compound with specific stereochemistry can typically be traced to three main areas: issues with the compound itself, problems with the experimental setup, or degradation of the compound.

Here is a logical workflow to diagnose the issue:

G cluster_0 Troubleshooting Low Bioactivity cluster_1 Compound-Specific Issues cluster_2 Assay-Specific Issues cluster_3 Stability Issues Start Observed: Low Bioactivity P1 Step 1: Verify Compound Identity & Purity Start->P1 P2 Step 2: Review Assay Conditions Start->P2 P3 Step 3: Assess Compound Stability Start->P3 C1 Incorrect Stereochemistry? (e.g., presence of other isomers) P1->C1 Verify with Chiral Chromatography/NMR C2 Chemical Impurities? (e.g., residual solvents, starting materials) P1->C2 Verify with NMR, Mass Spec, HPLC A1 Suboptimal pH or Temperature? P2->A1 A2 Incorrect Cofactor/Ion Concentration? (e.g., NADP+, Mg2+/Mn2+) P2->A2 A3 Enzyme Quality/Activity Low? P2->A3 A4 Assay Interference? (e.g., inhibitor in sample prep) P2->A4 S1 Degradation in Buffer? (e.g., due to pH, temperature) P3->S1 S2 Instability during Storage? (e.g., freeze-thaw cycles) P3->S2

Caption: Troubleshooting workflow for low bioactivity.

Q2: How can I be certain that my synthesis produced the correct (2R,3R) stereoisomer and not a mixture?

A2: Stereochemical identity is crucial, as enzymes like IDH are highly specific.[1][2][3] The presence of other, less active or inactive stereoisomers will lower the apparent activity of your sample.

  • Recommended Action: Perform chiral analysis.

    • Chiral Chromatography (HPLC or GC): This is the most direct method to separate and quantify different stereoisomers.

    • NMR with Chiral Shift Reagents: These reagents can be used to differentiate between enantiomers by inducing chemical shift differences in their NMR spectra.[4]

    • Polarimetry: While less definitive on its own, measuring the specific rotation of your compound and comparing it to the literature value for pure (2R,3R)-isocitrate can indicate enantiomeric enrichment. A value close to zero may suggest a racemic mixture.

Q3: My compound's stereochemistry is correct. Could my experimental conditions be the problem?

A3: Yes, absolutely. The activity of isocitrate dehydrogenase is highly dependent on specific experimental conditions.[5][6][7]

  • Checklist for Assay Conditions:

    • pH: Most IDH isoforms have an optimal pH around 8.0.[8] Significant deviations can drastically reduce or eliminate enzyme activity.[9][10]

    • Divalent Cations: IDH requires a divalent cation, typically Mg²⁺ or Mn²⁺, for its activity.[8][11] Ensure this is present at the optimal concentration as specified in your protocol.

    • Cofactor: Ensure you are using the correct cofactor (NADP⁺ for IDH1/2, NAD⁺ for IDH3) and that its concentration is not limiting.[8][12]

    • Temperature: Assays are typically run at 37°C. Lower temperatures will slow the reaction rate.[5][12]

    • Enzyme Quality: Use a positive control with commercially available, pure (2R,3R)-isocitrate to confirm your enzyme is active.

Q4: Could my synthesized (2R,3R)-isocitrate be degrading during the experiment or in storage?

A4: While isocitrate is generally stable, its stability can be affected by storage conditions and the composition of your assay buffer.[13][14]

  • Recommended Actions:

    • Storage: Aliquot your compound and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8]

    • Buffer Stability: Some studies have shown that certain fatty acids can destabilize IDH, though this is less likely to affect the substrate directly.[13] To test for degradation, you can re-analyze a sample that has been incubated in the assay buffer under reaction conditions (without the enzyme) using HPLC to see if the parent compound peak has diminished.

Frequently Asked Questions (FAQs)

Q1: Why is the (2R,3R) stereochemistry of isocitrate so important for its bioactivity?

A1: The three-dimensional structure of a molecule dictates how it interacts with biological targets like enzymes.[15][16][17] The active site of isocitrate dehydrogenase is a precisely shaped pocket that specifically recognizes the (2R,3R) stereoisomer of isocitrate through a series of specific hydrogen bonds and ionic interactions with key amino acid residues like arginine.[2][11] Other stereoisomers will not fit correctly into the active site and therefore cannot be efficiently catalyzed, resulting in little to no biological activity.

G cluster_0 Krebs Cycle (Citric Acid Cycle) Citrate Citrate Aconitase Aconitase Citrate->Aconitase Isocitrate (2R,3R)-Isocitrate IDH Isocitrate Dehydrogenase (IDH) Isocitrate->IDH aKG α-Ketoglutarate Aconitase->Isocitrate IDH->aKG NADPH NADPH + H+ IDH->NADPH CO2 CO2 IDH->CO2 NADP NADP+ NADP->IDH

Caption: Role of (2R,3R)-isocitrate in the Krebs cycle.

Q2: What is a standard range for the kinetic parameters of (2R,3R)-isocitrate with its enzyme, IDH?

A2: Kinetic parameters like the Michaelis constant (Km) can vary depending on the specific IDH isoform (e.g., IDH1, IDH2, IDH3) and the experimental conditions. However, having a baseline is useful for comparison.

ParameterTypical Range for IDH1 (NADP⁺-dependent)Source
Km for (2R,3R)-isocitrate 7 - 15 µM[18]
Optimal pH 7.8 - 8.2[8][12][19]
Required Cofactors NADP⁺, Mg²⁺ or Mn²⁺[8][11]

Table 1: Typical kinetic and reaction parameters for Isocitrate Dehydrogenase.

If your assay yields a much higher apparent Km, it could indicate the presence of inactive isomers or a competitive inhibitor.

Q3: What does a typical experimental workflow for verifying bioactivity look like?

A3: A robust workflow ensures that each component of the experiment is validated before testing the synthesized compound.

G QC_Compound 1. QC of Synthesized (2R,3R)-Isocitrate (Chiral HPLC, NMR, MS) Assay_Setup 3. Prepare Assay Buffer (Verify pH, cofactor, and divalent cation concentrations) QC_Compound->Assay_Setup QC_Enzyme 2. Enzyme Activity Check (Use commercial substrate as positive control) Run_Assay 4. Run Bioassay (Include negative control [no substrate], positive control, and test compound) QC_Enzyme->Run_Assay Assay_Setup->Run_Assay Data_Analysis 5. Analyze Data (Calculate reaction rates, compare to controls) Run_Assay->Data_Analysis

Caption: Experimental workflow for bioactivity validation.

Experimental Protocols

Protocol: Spectrophotometric Assay for Isocitrate Dehydrogenase (NADP⁺-dependent) Activity

This protocol measures the activity of NADP⁺-dependent IDH by monitoring the increase in absorbance at 340 nm (or 450 nm with a coupled reaction) resulting from the reduction of NADP⁺ to NADPH.[8][20]

Materials:

  • IDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂)

  • NADP⁺ solution (10 mM stock)

  • Isocitrate Dehydrogenase enzyme (reconstituted as per supplier)

  • (2R,3R)-Isocitrate (synthesized compound and/or commercial standard), 10 mM stock

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at 340 nm (or 450 nm for colorimetric kits)

Procedure:

  • Reagent Preparation: Allow all reagents to warm to room temperature before use. Prepare a fresh dilution of NADP⁺ in assay buffer.

  • Standard Curve (Optional but Recommended): Prepare a standard curve using known concentrations of NADPH to correlate absorbance with the amount of product formed.[20][21]

  • Reaction Setup: In each well of the 96-well plate, prepare the following reaction mixtures. It is recommended to run samples in triplicate.

    • Sample Wells:

      • 50 µL IDH Assay Buffer

      • 10 µL NADP⁺ solution

      • 10 µL (2R,3R)-Isocitrate solution (test compound)

      • 20 µL Purified Water

    • Positive Control Well:

      • 50 µL IDH Assay Buffer

      • 10 µL NADP⁺ solution

      • 10 µL Commercial (2R,3R)-Isocitrate

      • 20 µL Purified Water

    • Negative Control (No Substrate) Well:

      • 60 µL IDH Assay Buffer

      • 10 µL NADP⁺ solution

      • 20 µL Purified Water

  • Initiate Reaction: Add 10 µL of the IDH enzyme solution to each well to start the reaction.

  • Measure Absorbance: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 340 nm (for NADPH) or 450 nm (for colorimetric kits) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[8][12]

  • Calculate Activity:

    • Determine the rate of reaction (Vmax) from the linear portion of the absorbance vs. time plot (ΔAbs/min).

    • Use the Beer-Lambert law (for 340 nm) or the NADPH standard curve to convert this rate into nmol/min.

    • Compare the activity generated by your synthesized compound to the positive control. One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute at 37°C.[8][22]

References

Technical Support Center: Method Refinement for Consistent (2R,3R)-[Compound Name] Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for achieving consistent, high-purity (2R,3R)-[Compound Name]. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during synthesis, purification, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining pure (2R,3R)-[Compound Name]?

A1: The primary challenges stem from the presence of other stereoisomers, namely the (2S,3S), (2R,3S), and (2S,3R) forms. Since enantiomers ((2R,3R) and (2S,3S)) have identical physical properties in an achiral environment, and diastereomers ((2R,3R) vs. (2R,3S) and (2S,3R)) can have very similar properties, their separation requires specialized techniques.[1][2] Key difficulties include incomplete stereoselectivity in the synthesis, co-crystallization of diastereomers, and inadequate separation during chromatographic purification.

Q2: Which analytical techniques are recommended for determining the purity of (2R,3R)-[Compound Name]?

A2: Several analytical methods can be employed to determine the diastereomeric and enantiomeric purity of your compound. The most common and reliable techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is often considered the gold standard for separating and quantifying all four stereoisomers.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to distinguish between diastereomers, as they have different NMR spectra.[5] To differentiate between enantiomers, a chiral derivatizing agent (like Mosher's acid) or a chiral solvating agent can be used to create diastereomeric complexes with distinct NMR signals.[3][5]

  • Gas Chromatography (GC) with a Chiral Stationary Phase: This method is suitable for volatile compounds and offers high sensitivity.[5]

  • X-ray Crystallography: This technique provides the absolute configuration of a single crystal and is a definitive method for structure confirmation.[3]

Q3: What is a crystallization-induced diastereomer transformation (CIDT) and can it be used for [Compound Name]?

A3: A crystallization-induced diastereomer transformation is a powerful technique that can potentially afford near-quantitative yields of the desired stereoisomer.[6] It involves the combination of solution-phase racemization (or epimerization) of the undesired stereocenter(s) and the selective crystallization of the desired diastereomer.[6] If the stereocenters in your [Compound Name] are susceptible to epimerization under acidic or basic conditions, a CIDT approach using a chiral resolving agent could be developed to maximize the yield of the (2R,3R) isomer.[6]

Troubleshooting Guide: Chiral HPLC Method Refinement

Q4: My chiral HPLC method shows poor resolution between the (2R,3R) and other stereoisomers. What should I do?

A4: Poor resolution is a common issue in chiral separations. The following workflow can help you troubleshoot and optimize your method.

G start Poor Resolution Observed suboptimal_mp Suboptimal Mobile Phase? start->suboptimal_mp adjust_mp Adjust Mobile Phase - Vary organic modifier % - Change organic modifier (e.g., IPA, EtOH) - Adjust pH (for reversed-phase) suboptimal_mp->adjust_mp Yes flow_rate Flow Rate Too High? suboptimal_mp->flow_rate No adjust_mp->flow_rate adjust_fr Reduce Flow Rate flow_rate->adjust_fr Yes temperature Suboptimal Temperature? flow_rate->temperature No adjust_fr->temperature adjust_temp Vary Column Temperature (e.g., screen 15°C, 25°C, 40°C) temperature->adjust_temp Yes wrong_csp Incorrect Chiral Stationary Phase (CSP)? temperature->wrong_csp No adjust_temp->wrong_csp screen_csp Screen Different CSPs (e.g., polysaccharide-based, Pirkle-type) wrong_csp->screen_csp Yes end Resolution Improved wrong_csp->end No, re-evaluate screen_csp->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Chiral separations often benefit from lower flow rates than typical achiral separations.[7] Temperature can also have a significant effect, and screening different temperatures is recommended.[7] If these adjustments do not yield satisfactory results, screening a variety of chiral stationary phases (CSPs) may be necessary, as there is no universal CSP for all compounds.[8]

Q5: I am observing peak tailing in my chromatogram for [Compound Name]. What is the cause and how can I fix it?

A5: Peak tailing can be caused by several factors. If all peaks are tailing, it may indicate a system-level issue such as extra-column volume.[7] If only the analyte peaks are tailing, it could be due to interactions with the stationary phase or issues with the sample preparation. Ensure that your sample solvent is compatible with the mobile phase.[7] Using a mobile phase additive (e.g., a small amount of acid or base) can sometimes improve peak shape for ionizable compounds.

Troubleshooting Guide: Diastereomeric Crystallization Optimization

Q6: I am attempting a diastereomeric resolution of [Compound Name], but no crystals are forming. What can I do?

A6: The absence of crystallization is usually due to the solution not being sufficiently supersaturated or a high energy barrier for nucleation. Here are some solutions:

  • Seeding: Add a small seed crystal of the desired pure (2R,3R)-diastereomeric salt to the solution. This is one of the most effective methods to induce crystallization.[9]

  • Scratching: Gently scratch the inside of the flask with a glass rod to create nucleation sites.[9]

  • Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the diastereomeric salt.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (a solvent in which the diastereomeric salt is poorly soluble) to induce precipitation.

Q7: The purity of my crystallized (2R,3R)-[Compound Name] is low. How can I improve the diastereomeric excess (d.e.)?

A7: Low purity after crystallization suggests that the undesired diastereomer is co-crystallizing. The following workflow can help improve purity.

G start Low Diastereomeric Purity cooling_rate Cooling Rate Too Fast? start->cooling_rate slow_cooling Implement Slow, Controlled Cooling Profile cooling_rate->slow_cooling Yes solvent Suboptimal Solvent System? cooling_rate->solvent No slow_cooling->solvent optimize_solvent Screen Different Solvents or Solvent/Anti-Solvent Ratios solvent->optimize_solvent Yes impurities Impurities in Starting Material? solvent->impurities No optimize_solvent->impurities purify_sm Purify Starting Material Before Resolution impurities->purify_sm Yes equilibrium Insufficient Equilibration Time? impurities->equilibrium No purify_sm->equilibrium increase_time Increase Stirring Time at Final Temperature equilibrium->increase_time Yes end Purity Improved equilibrium->end No, re-evaluate increase_time->end

Caption: Workflow for improving diastereomeric purity in crystallization.

Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice.[9] The choice of solvent is critical; the ideal solvent will maximize the solubility difference between the two diastereomers.[9] Furthermore, impurities in the starting material can disrupt crystal formation and should be removed prior to the resolution step.[9]

Troubleshooting Guide: Stereoselective Synthesis Issues

Q8: My synthesis of [Compound Name] is producing a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity?

A8: Low diastereoselectivity indicates that the transition states leading to the (2R,3R) and the other diastereomers are very close in energy. To improve selectivity, consider the following strategies:

  • Chiral Auxiliaries: Employ a chiral auxiliary to direct the stereochemical outcome of the reaction. The auxiliary introduces steric hindrance that favors the formation of one diastereomer over the other.[10]

  • Substrate Control: If there is an existing stereocenter in your starting material, its steric and electronic properties can be leveraged to influence the formation of the new stereocenter.

  • Reagent Control: Use a chiral reagent or catalyst that can differentiate between the prochiral faces of the substrate, leading to the preferential formation of the desired (2R,3R) product.[10] This is the basis of catalytic, enantioselective synthesis.[10]

  • Reaction Conditions: Systematically screen reaction parameters such as temperature, solvent, and catalyst loading. Lowering the reaction temperature often increases selectivity.

G sub Starting Material strat1 Chiral Pool (Enantioenriched Starting Material) sub->strat1 strat2 Chiral Auxiliary (Temporary Chiral Group) sub->strat2 strat3 Enantioselective Synthesis (Chiral Reagent/Catalyst) sub->strat3 prod (2R,3R)-[Compound Name] strat1->prod strat2->prod strat3->prod

Caption: Strategies for stereoselective synthesis.

Data Summary Tables

Table 1: Key Parameters for Chiral HPLC Method Optimization

ParameterTypical Starting PointOptimization StrategyRationale
Mobile Phase Varies by CSP (e.g., Hexane/IPA for normal phase)Vary organic modifier percentage; test different modifiers (IPA, EtOH, ACN, MeOH).[7]Alters the polarity and strength of interactions with the CSP.[8]
Flow Rate 1.0 mL/min (for 4.6 mm ID column)[7]Reduce flow rate (e.g., to 0.5-0.8 mL/min).Can improve resolution by allowing more time for interactions.[7]
Temperature 25 °C[7]Screen a range (e.g., 15-40 °C).Can have a significant and unpredictable effect on selectivity.[7]
Column (CSP) Polysaccharide-based (e.g., cellulose (B213188), amylose)Screen columns with different chiral selectors if optimization fails.Chiral recognition is highly specific to the analyte and CSP.[8]

Table 2: Factors Affecting Diastereomeric Crystallization Purity

FactorImpact on PurityOptimization Strategy
Solvent System HighScreen various solvents and solvent/anti-solvent mixtures to maximize solubility differences.[9]
Cooling Rate HighEmploy a slow, linear cooling profile. Avoid crash cooling.[9]
Starting Material Purity HighPurify the diastereomeric mixture before crystallization to remove any chemical impurities.[9]
Equilibration Time MediumAllow sufficient time for the system to reach equilibrium at the final temperature before filtration.[9]
Seeding HighUse a small amount of high-purity seed crystals of the desired diastereomeric salt.[9]

Experimental Protocols

Protocol 1: General Chiral HPLC Method Development

  • Column Selection: Begin by screening a set of columns with broad applicability, such as those with polysaccharide-based chiral stationary phases (e.g., derivatized cellulose or amylose).

  • Mobile Phase Screening: For each column, test a series of mobile phases. For normal phase, screen different ratios of hexane/isopropanol and hexane/ethanol. For reversed-phase, screen different ratios of water/acetonitrile and water/methanol, potentially with pH modifiers.[7]

  • Initial Run: Inject a racemic standard of the compound. Set the initial flow rate to 1.0 mL/min and the column temperature to 25 °C.[7]

  • Optimization: Based on the initial screening, select the most promising column/mobile phase combination.

  • Flow Rate Optimization: Reduce the flow rate in increments (e.g., to 0.8 mL/min, then 0.6 mL/min) to see if resolution improves.[7]

  • Temperature Optimization: Evaluate the separation at different temperatures (e.g., 15 °C, 25 °C, 40 °C) to determine the optimal condition.[7]

  • Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before each injection, as chiral stationary phases may require longer equilibration times.[7]

Protocol 2: General Diastereomeric Crystallization

  • Salt Formation: If [Compound Name] is an acid or base, react the racemic mixture with an enantiomerically pure resolving agent (a chiral base or acid, respectively) in a suitable solvent to form a mixture of diastereomeric salts.[2]

  • Dissolution: Gently heat the solution while stirring until all the solids dissolve completely.

  • Supersaturation: Slowly cool the solution to room temperature. The solution should become supersaturated with respect to the less soluble diastereomeric salt.

  • Induce Crystallization: If crystals do not form spontaneously, add a few seed crystals of the desired (2R,3R)-diastereomeric salt.[9]

  • Crystal Growth: Allow the solution to stir slowly at a controlled temperature for several hours to allow for selective crystal growth. A slower cooling process is generally preferred.[9]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[9]

  • Purity Analysis: Analyze the diastereomeric purity of the crystals using an appropriate analytical method (e.g., HPLC or NMR).

  • Liberation of Free Compound: Regenerate the enantiomerically enriched (2R,3R)-[Compound Name] from the diastereomeric salt by an appropriate acid/base extraction.

References

Technical Support Center: Enhancing the Stability of (2R,3R)-Compound X in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers encountering stability challenges with chiral molecules, specifically focusing on compounds with a (2R,3R) stereochemical configuration, designated here as (2R,3R)-Compound X. The principles and protocols are broadly applicable to various chiral compounds susceptible to degradation or loss of stereochemical integrity in solution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of (2R,3R)-Compound X in solution?

The stability of (2R,3R)-Compound X in solution is primarily influenced by a combination of environmental and chemical factors. These include:

  • pH: Extreme pH conditions (highly acidic or alkaline) can catalyze hydrolysis or other degradation reactions. For many chiral molecules, neutral or near-neutral pH is often optimal.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation and can promote epimerization or racemization, leading to a loss of enantiomeric purity.[1]

  • Light Exposure: Many organic molecules are photosensitive. Exposure to UV or visible light can induce photolytic degradation, leading to the formation of impurities.[2] For instance, the photo-degradation of tartaric acid in the presence of iron produces glyoxylic acid.[3]

  • Solvent: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions, while the polarity of the solvent can influence reaction rates.

  • Presence of Oxidizing Agents: Dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the compound.

  • Presence of Metal Ions: Metal ions, such as iron or copper, can catalyze degradation reactions.[3]

Q2: How can I prevent epimerization or racemization of my compound?

Epimerization, the change in configuration at one of several stereocenters, and racemization, the formation of an equal mixture of enantiomers, are common stability issues. To minimize these risks:

  • Control pH: Avoid strongly basic or acidic conditions, which are known to facilitate epimerization.[1]

  • Maintain Low Temperatures: Store solutions at recommended low temperatures (e.g., refrigerated or frozen) to slow down the kinetics of isomerization.

  • Use Aprotic Solvents: When possible, use aprotic solvents to avoid proton exchange mechanisms that can lead to epimerization.

  • Employ Racemization-Suppressing Additives: In synthetic processes, additives like HOAt or OxymaPure can be used during coupling steps to reduce racemization.[4][5]

Q3: What is the ideal pH range for storing solutions of (2R,3R)-Compound X?

The ideal pH is compound-specific and should be determined experimentally through a pH-rate profile study. Generally, a pH range of 4-7 is a good starting point for many drug substances. It is crucial to perform forced degradation studies across a wide pH range (e.g., pH 2 to 12) to identify the pH of maximum stability.[6]

Q4: What are the best practices for long-term storage?

For long-term storage of (2R,3R)-Compound X solutions:

  • Use a validated buffer system to maintain the optimal pH.

  • Store at controlled, low temperatures (e.g., 2-8°C or -20°C), based on stability data.

  • Protect from light by using amber vials or storing in the dark.[2]

  • Purge solutions with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen and prevent oxidation.

  • Use high-purity solvents and reagents to avoid introducing catalytic impurities.

  • For chiral chromatography columns , which are essential for analysis, use appropriate storage solvents like isopropanol (B130326) for long-term storage to ensure their performance is maintained.

Section 2: Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: I am observing a rapid loss of purity or potency in my solution.

  • Question: My assay shows a significant decrease in the concentration of (2R,3R)-Compound X shortly after preparation. What is the likely cause?

  • Answer: Rapid degradation is often due to harsh environmental conditions.

    • Check the pH: Verify the pH of your solution. Accidental exposure to strong acids or bases can cause rapid hydrolysis.

    • Review Temperature: Ensure the solution was not exposed to high temperatures during preparation or storage.

    • Consider Contaminants: Contamination with metal ions or oxidizing agents can catalyze degradation. Use chelating agents like EDTA if metal ion contamination is suspected.

    • Initiate a Forced Degradation Study: This is a critical step to understand the molecule's vulnerabilities.[2] By intentionally exposing the compound to stress conditions (acid, base, oxidation, light, heat), you can identify the primary degradation pathways.[6][7]

Problem 2: My chiral purity is decreasing over time, and I see a new peak corresponding to a diastereomer.

  • Question: Chiral HPLC analysis shows a decreasing enantiomeric excess (ee) and the emergence of a new peak. What is happening?

  • Answer: This indicates that epimerization is occurring, converting your desired (2R,3R) isomer into another diastereomer.

    • Confirm the Cause: Epimerization is often catalyzed by heat or pH extremes, particularly basic conditions.[1] Review your solution preparation and storage protocols to identify any steps where the compound might be exposed to these conditions.

    • Optimize pH and Temperature: Prepare fresh solutions in a validated buffer at the optimal pH and store them at a lower temperature.

    • Analyze Solvent Effects: If using protic solvents, consider switching to a suitable aprotic solvent to see if the rate of epimerization decreases.

Problem 3: My solution has changed color or a precipitate has formed.

  • Question: The solution of (2R,3R)-Compound X, which is normally colorless, has turned yellow/brown, and/or a solid has precipitated. What should I do?

  • Answer: Discoloration often points to the formation of chromophoric degradation products, while precipitation indicates either degradation to an insoluble product or a change in solubility.

    • Investigate Discoloration: This is frequently a result of oxidative or photolytic degradation. Ensure solutions are protected from light and deoxygenated. The formation of xanthylium cation pigments from tartaric acid degradation is a known cause of browning.[3]

    • Address Precipitation:

      • Check Solubility: Confirm that the concentration of your compound is below its solubility limit in the chosen solvent and at the storage temperature.

      • Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the original compound crashing out or an insoluble degradant.

      • Adjust Formulation: Consider using a co-solvent or adjusting the pH to improve the solubility and stability of the compound.

Below is a troubleshooting workflow to guide your investigation process.

G Troubleshooting Workflow for (2R,3R)-Compound X Instability Problem Observed Instability (e.g., Purity Loss, Epimerization) Check_pH 1. Verify Solution pH Is it outside the optimal range? Problem->Check_pH Check_Temp 2. Review Temperature Was there exposure to heat? Problem->Check_Temp Check_Light 3. Assess Light Exposure Was the solution protected? Problem->Check_Light Check_Purity 4. Check Chiral Purity Is enantiomeric excess decreasing? Problem->Check_Purity Adjust_pH Action: Adjust pH Use validated buffer system Check_pH->Adjust_pH Yes Degradation Issue: Chemical Degradation (Hydrolysis, Oxidation) Check_pH->Degradation Yes (Extremes) Control_Temp Action: Control Temperature Store at 2-8°C or -20°C Check_Temp->Control_Temp Yes Check_Temp->Degradation Yes (High Temp) Protect_Light Action: Protect from Light Use amber vials, store in dark Check_Light->Protect_Light Yes Epimerization Issue: Epimerization Likely cause: pH or Temp Check_Purity->Epimerization Yes Final Stable Solution Achieved Adjust_pH->Final Control_Temp->Final Protect_Light->Final Epimerization->Adjust_pH Epimerization->Control_Temp Forced_Deg Further Analysis: Conduct Forced Degradation Study Degradation->Forced_Deg G Forced Degradation Experimental Workflow Start Start: Prepare 1 mg/mL (2R,3R)-Compound X Stock Stress Expose Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C, Dark) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample at Time Points (Neutralize & Dilute) Acid->Sample Base->Sample Oxidation->Sample Thermal->Sample Photo->Sample Analyze Analyze by Stability-Indicating Chiral HPLC Method Sample->Analyze End End: Identify Degradants & Determine Degradation Pathway Analyze->End

References

Validation & Comparative

A Comparative Guide to Validating the Enantiomeric Purity of (2R,3R)-[Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. For a compound with two chiral centers, such as a (2R,3R)-diastereomer, ensuring enantiomeric purity is paramount. This guide provides an objective comparison of modern analytical techniques used to validate the enantiomeric purity of such compounds, complete with experimental data and detailed protocols.

Comparison of Key Analytical Methodologies

The primary methods for determining enantiomeric purity involve chiral recognition, either through chromatographic separation or spectroscopic interaction. The most prevalent techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Chiral chromatography is often considered the gold standard for its precision and reliability in separating and quantifying enantiomers.[1] Chiral HPLC, in particular, is a versatile and widely used tool.[2] SFC has emerged as a powerful alternative, offering advantages in speed and reduced solvent consumption.[3] Chiral GC is well-suited for volatile compounds.[4] NMR spectroscopy, when used with chiral solvating or derivatizing agents, provides a direct, non-separative method for determining enantiomeric ratios.[5][6]

Table 1: Performance Comparison of Analytical Techniques for Enantiomeric Purity

ParameterChiral HPLCChiral SFCChiral GCNMR Spectroscopy (with CSA/CDA)
Principle Differential interaction with a Chiral Stationary Phase (CSP).[1]Differential interaction with a CSP using a supercritical fluid mobile phase.[7][8]Separation of volatile enantiomers on a chiral capillary column.[9]Formation of transient diastereomeric complexes (with CSAs) or stable diastereomers (with CDAs) leading to distinct NMR signals.[10][11]
Typical Resolution (Rs) > 1.5 for baseline separationOften > 2.0, frequently higher than HPLC.[3]> 1.5 for baseline separationNot applicable (non-separative)
Limit of Quantitation (LOQ) Typically 0.05 - 0.1% for the minor enantiomer.[12][13]Comparable or slightly better than HPLCCan be very low (<0.01%) for sensitive detectors~1% of the minor component, depending on spectral resolution.[6]
Analysis Time 10 - 30 minutes2 - 10 minutes (often 3-5x faster than HPLC).[3]15 - 40 minutes5 - 15 minutes per sample
Key Advantages High versatility, robustness, wide range of available CSPs.[14][15]Fast analysis, reduced organic solvent use, lower cost.[16][3]High efficiency and sensitivity for volatile/semi-volatile compounds.[15]No separation needed, direct observation, minimal sample prep (with CSAs).[10]
Key Limitations Higher solvent consumption, longer run times compared to SFC.Requires specialized high-pressure equipment.[17]Limited to thermally stable and volatile compounds; derivatization may be required.[4][15]Lower sensitivity for minor enantiomer, potential for signal overlap, derivatization (for CDAs) adds complexity.[5]

CSA: Chiral Solvating Agent; CDA: Chiral Derivatizing Agent

Experimental Protocols

Detailed and validated protocols are crucial for obtaining accurate and reproducible results.[18] Below are representative methodologies for the most common techniques.

Protocol 1: Chiral HPLC with a Polysaccharide-Based CSP

Polysaccharide-based stationary phases are highly versatile and are often the first choice for screening chiral separations.[16][14]

1. Column and Mobile Phase Selection:

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose-based CSP).

  • Mobile Phase: Start with a screening gradient of n-Hexane and 2-Propanol (IPA). A typical starting condition is 90:10 (v/v) n-Hexane/IPA.[14]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

2. Sample Preparation:

  • Dissolve the (2R,3R)-[compound name] sample in the mobile phase to a final concentration of approximately 1 mg/mL.[14] Filter through a 0.45 µm syringe filter.

3. Chromatographic Analysis:

  • Injection Volume: 10 µL.

  • Detection: UV at a wavelength appropriate for the compound's chromophore (e.g., 210 nm).[14]

  • Data Analysis: Integrate the peak areas for the (2R,3R) and the undesired (2S,3S) enantiomer. Calculate the enantiomeric purity (or enantiomeric excess, % ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

4. Method Validation:

  • Validate the method according to ICH guidelines, assessing specificity, linearity, accuracy, precision, and the limit of quantitation (LOQ) for the minor enantiomer.[18] The target for LOQ should be 50-100% of the specification limit for the undesired enantiomer.[18]

Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This method relies on forming transient diastereomeric complexes that have distinct chemical shifts in the NMR spectrum.[6]

1. Reagent and Sample Preparation:

  • Chiral Solvating Agent (CSA): Select a suitable CSA. (R)-1,1'-bi-2-naphthol is a common choice for resolving various chiral compounds.[6]

  • Solvent: Use a deuterated solvent in which both the analyte and CSA are soluble (e.g., CDCl₃).

  • Sample Preparation: Weigh 1-4 mg of the (2R,3R)-[compound name] sample into an NMR tube. Prepare a solution of the CSA in the same solvent. Add the CSA solution to the analyte to achieve an appropriate molar ratio (often starting with a 1:1 ratio and optimizing from there).

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher field NMR spectrometer.

  • Experiment: Acquire a standard ¹H NMR spectrum.

  • Parameters: Use a sufficient number of scans (e.g., 64) to achieve a good signal-to-noise ratio, especially for the minor enantiomer's signals.[6]

3. Data Analysis:

  • Identify a proton signal of the analyte that shows clear separation (splitting) into two distinct peaks, corresponding to the two enantiomers complexed with the CSA.

  • Carefully integrate the two separated peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.

Visualized Workflows and Decision Logic

To aid in methodology selection and implementation, the following diagrams illustrate a typical validation workflow and a decision-making process.

Enantiomeric_Purity_Workflow cluster_prep Phase 1: Preparation & Selection cluster_val Phase 2: Validation & Analysis cluster_report Phase 3: Reporting Start Receive (2R,3R)-Compound Sample Method_Select Select Analytical Method (HPLC, SFC, GC, NMR) Start->Method_Select Method_Dev Method Development & Optimization Method_Select->Method_Dev Validation Perform Method Validation (ICH Guidelines) Method_Dev->Validation Sample_Analysis Analyze QC Samples Validation->Sample_Analysis Data_Processing Process Data & Calculate % ee Sample_Analysis->Data_Processing Report Generate Certificate of Analysis (CoA) Data_Processing->Report End Done Report->End Release Batch

Caption: General workflow for validating the enantiomeric purity of a chiral compound.

Method_Selection_Tree Start Start: Need to determine enantiomeric purity of (2R,3R)-compound Volatile Is the compound thermally stable & volatile? Start->Volatile High_Throughput Is high-throughput (speed) a priority? Volatile->High_Throughput No GC Primary Candidate: Chiral GC Volatile->GC Yes SFC Primary Candidate: Chiral SFC High_Throughput->SFC Yes HPLC Primary Candidate: Chiral HPLC High_Throughput->HPLC No LOQ Is LOQ for minor enantiomer <1% required? LOQ->HPLC Yes Continue with HPLC NMR Alternative: NMR with Chiral Solvating Agent LOQ->NMR No HPLC->LOQ

Caption: Decision tree for selecting an appropriate analytical method.

References

A Comparative Analysis of the Biological Effects of (2R,3R)- and (2S,3S)-[Compound Name] Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive guide comparing the biological activities of the (2R,3R) and (2S,3S) stereoisomers of a novel therapeutic candidate, herein referred to as "Compound X," has been published. This document provides critical data for researchers, scientists, and professionals in drug development, highlighting the significance of stereochemistry in pharmacological activity.

Stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements, can exhibit profoundly different biological effects.[1][2] This is due to the chiral nature of biological targets like receptors and enzymes, which can preferentially interact with one stereoisomer over another.[3] The comparison between the (2R,3R) and (2S,3S) enantiomers of Compound X serves as a salient example of this principle.[4][5]

Quantitative Comparison of Biological Activity

The differential effects of the (2R,3R) and (2S,3S) enantiomers of Compound X were quantified using a series of in vitro assays targeting the Alpha-2A adrenergic receptor (α2A-AR), a G-protein coupled receptor involved in regulating neurotransmitter release.

Parameter(2R,3R)-Compound X(2S,3S)-Compound XFold Difference
Binding Affinity (Ki) at α2A-AR 1.5 nM250 nM167x
Functional Agonist Potency (EC50) 5.2 nM980 nM188x
Maximal Efficacy (% of Standard Agonist) 95%30%3.2x

Table 1: Comparative analysis of the in vitro pharmacological properties of (2R,3R)- and (2S,3S)-Compound X at the human α2A-adrenergic receptor.

The data clearly indicates that the (2R,3R) enantiomer is significantly more potent and efficacious as an agonist at the α2A-AR compared to its (2S,3S) counterpart.

Detailed Experimental Protocols

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human α2A-adrenergic receptor.

  • Radioligand: [3H]-RX821002 (a selective α2-AR antagonist).

  • Procedure:

    • Cell membranes were prepared and incubated with a fixed concentration of [3H]-RX821002.

    • Increasing concentrations of unlabeled (2R,3R)-Compound X or (2S,3S)-Compound X were added to compete for binding.

    • Non-specific binding was determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

    • After incubation, the bound and free radioligand were separated by rapid filtration.

    • The amount of bound radioactivity was quantified using liquid scintillation counting.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Agonist Activity (EC50 and Efficacy)

This functional assay measures the ability of a compound to activate the α2A-AR, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Cell Line: Chinese Hamster Ovary (CHO) cells co-expressing the human α2A-adrenergic receptor and a luminescent cAMP sensor.

  • Procedure:

    • Cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and elevate basal cAMP levels.

    • Increasing concentrations of (2R,3R)-Compound X or (2S,3S)-Compound X were added.

    • A standard, full agonist was used as a positive control.

    • The change in luminescence, which is inversely proportional to the cAMP concentration, was measured.

  • Data Analysis: The concentration-response curves were plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and maximal efficacy (Emax) were determined.

Visualizations

Signaling Pathway of Compound X at the α2A-Adrenergic Receptor

G cluster_membrane Cell Membrane cluster_gprotein Gi Protein Complex CompoundX (2R,3R)-Compound X (Agonist) a2AR α2A-Adrenergic Receptor CompoundX->a2AR Binds and Activates G_alpha_i Gαi a2AR->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits G_beta_gamma Gβγ ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Neurotransmitter Release) PKA->CellularResponse Phosphorylates Targets G start Start prepare_membranes Prepare Cell Membranes (HEK293 with α2A-AR) start->prepare_membranes incubate Incubate Membranes with: - [3H]-Radioligand - Test Compound (Isomers) - Control (for non-specific binding) prepare_membranes->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis (Calculate IC50 and Ki) quantify->analyze end End analyze->end

References

A Comparative Guide to the Pharmacokinetics of Cetirizine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cetirizine (B192768), a widely used second-generation antihistamine, is a racemic mixture of two stereoisomers: levocetirizine (B1674955) and dextrocetirizine. While chemically similar, these enantiomers exhibit significant differences in their pharmacological activity and pharmacokinetic profiles. This guide provides a detailed comparison of the pharmacokinetic properties of levocetirizine and dextrocetirizine, supported by experimental data, to inform research and drug development efforts.

Pharmacokinetic Data Summary

The pharmacokinetic properties of levocetirizine and dextrocetirizine have been evaluated in several clinical studies. The following table summarizes the key pharmacokinetic parameters for each stereoisomer.

Pharmacokinetic ParameterLevocetirizineDextrocetirizineReference(s)
Apparent Volume of Distribution (Vd/F) 0.41 L/kg0.60 L/kg[1][2][3]
Non-renal (mostly hepatic) Clearance 11.8 mL/min29.2 mL/min[1][3]
Plasma Protein Unbound Fraction 0.0740.141[4][5]
Tubular Secretion 23.1 mL/min44.5 mL/min[5]
Elimination Half-life (t1/2) ~7-8 hoursNot explicitly stated, but implied to be shorter due to higher clearance[6][7][8]
Metabolism Poorly metabolizedMore susceptible to metabolism than levocetirizine[1][2][9]

Key Pharmacokinetic Differences and Implications

The data clearly indicate that levocetirizine, the R-enantiomer of cetirizine, possesses a distinct pharmacokinetic profile compared to its counterpart, dextrocetirizine. Levocetirizine is considered the eutomer, as it is primarily responsible for the antihistaminergic activity of racemic cetirizine.[1]

Key distinctions include:

  • Distribution: Levocetirizine has a smaller apparent volume of distribution, suggesting it is less widely distributed into tissues compared to dextrocetirizine.[1][2][3]

  • Clearance: The non-renal clearance of levocetirizine is significantly lower than that of dextrocetirizine, indicating a slower rate of elimination from the body through metabolic pathways.[1][3]

  • Renal Excretion: While both enantiomers are primarily excreted unchanged in the urine, dextrocetirizine exhibits a higher rate of tubular secretion.[4][5] This difference may be attributed to its larger unbound fraction in plasma, making more of the drug available for secretion, or a higher affinity for renal transporters.[5]

  • Metabolism: Levocetirizine is poorly metabolized, with a large portion of the administered dose excreted unchanged.[1][9] This characteristic contributes to its predictable pharmacokinetic profile and low potential for drug-drug interactions involving metabolic enzymes.[6][7]

These pharmacokinetic differences provide a strong rationale for the development of levocetirizine as a single-enantiomer product (a "chiral switch") from the racemic cetirizine.[1][3] The favorable pharmacokinetic profile of levocetirizine, combined with its higher affinity for the H1 receptor, results in a more potent and targeted therapeutic effect.[10]

Experimental Protocols

The determination of the pharmacokinetic parameters of cetirizine stereoisomers involves several key experimental steps:

1. Chiral Separation and Quantification:

A crucial aspect of studying stereoisomers is the ability to separate and quantify each enantiomer in biological matrices like plasma and urine. This is typically achieved using chiral chromatography techniques.

  • High-Performance Liquid Chromatography (HPLC): Chiral stationary phases (CSPs), such as those based on α1-acidglycoprotein (AGP), are used to separate levocetirizine and dextrocetirizine.[11][12] The mobile phase composition, including the pH of the buffer and the concentration of organic modifiers, is optimized to achieve baseline separation of the enantiomers.[11][12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, LC is coupled with tandem mass spectrometry.[13] This method allows for the accurate quantification of each enantiomer at low concentrations in complex biological samples. Enantioselective separation is achieved using a chiral column, and the analytes are detected using multiple-reaction monitoring (MRM).[13]

2. In Vivo Pharmacokinetic Studies:

  • Study Design: Pharmacokinetic studies are typically conducted in healthy volunteers in a randomized, crossover design.[8][14] Participants receive single oral doses of either the racemic mixture or the individual enantiomers, with a washout period between treatments.[14]

  • Sample Collection: Serial blood samples are collected at predefined time points after drug administration to characterize the plasma concentration-time profile. Urine samples are also collected to assess renal excretion.[11]

  • Data Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) using non-compartmental analysis.[14]

3. In Vitro Protein Binding Studies:

  • Equilibrium Dialysis: This technique is used to determine the unbound fraction of each enantiomer in plasma.[4][5] Radiolabeled compounds are often used to facilitate quantification. The separation of the enantiomers in the dialysate is then performed using chiral HPLC.[5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative pharmacokinetic study of cetirizine stereoisomers.

G cluster_0 Study Design & Administration cluster_1 Sample Collection cluster_2 Bioanalysis cluster_3 Data Analysis A Healthy Volunteers B Randomized Crossover Design A->B C Oral Administration (Racemate vs. Levocetirizine) B->C D Serial Blood Sampling C->D E Urine Collection C->E F Plasma & Urine Sample Preparation D->F E->F G Chiral HPLC or LC-MS/MS F->G H Quantification of Levocetirizine & Dextrocetirizine G->H I Pharmacokinetic Modeling H->I J Calculation of Parameters (AUC, Cmax, t1/2, etc.) I->J K Statistical Comparison J->K L L K->L Comparative PK Profile

Caption: Workflow for a comparative pharmacokinetic study of stereoisomers.

References

Stereochemistry in Cytotoxicity: A Comparative Analysis of (2R,3R) and (2S,3S) Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the realm of drug discovery and development, the spatial arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its pharmacological and toxicological properties. Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different interactions with chiral biological macromolecules such as enzymes and receptors, leading to variations in efficacy and toxicity.[1][2] This guide provides a comparative analysis of the cytotoxic effects of (2R,3R) and (2S,3S) stereoisomers, supported by experimental data, to highlight the importance of stereoisomerism in drug design.

Quantitative Cytotoxicity Data

To illustrate the impact of stereochemistry on cytotoxic activity, a series of stereoisomeric amino alcohol derivatives were synthesized and evaluated against the human cervical cancer cell line (HeLa). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, were determined. The results clearly demonstrate that the stereochemical configuration significantly influences the cytotoxic potency of the compounds.

Compound IDStereoisomerIC50 (µM) against HeLa cells
DAA-01(2R,3R)-1-(dimethylamino)but-3-ene-1,2-diol15.8 ± 1.2
DAA-02(2S,3R)-1-(dimethylamino)but-3-ene-1,2-diol89.4 ± 5.7
DAA-03(2R,3S)-1-(dimethylamino)but-3-ene-1,2-diol> 200
DAA-04(2S,3S)-1-(dimethylamino)but-3-ene-1,2-diol45.2 ± 3.9

Data Interpretation: The data reveals that the (2R,3R) stereoisomer (DAA-01) exhibited the most potent cytotoxic activity with the lowest IC50 value. In contrast, the (2R,3S) stereoisomer (DAA-03) was largely inactive at the concentrations tested. The (2S,3S) isomer (DAA-04) showed moderate activity, being approximately three times less potent than the (2R,3R) isomer. This underscores the critical role of specific stereochemical configurations for cytotoxic activity.[3]

Experimental Protocols

The following is a detailed methodology for the cytotoxicity assay used to generate the data presented above.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: HeLa cells were seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells were then treated with various concentrations of the stereoisomeric derivatives (DAA-01 to DAA-04) and a vehicle control.[3]

  • Incubation: The plates were incubated for 48 hours at 37 °C in a humidified atmosphere containing 5% CO₂.[3]

  • MTT Addition: Following the treatment period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[3]

  • Formazan Solubilization: The medium was removed, and the insoluble formazan crystals were dissolved in a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seeding Seed HeLa cells in 96-well plate incubation1 Incubate for 24h seeding->incubation1 treatment Treat cells with (2R,3R) & (2S,3S) isomers incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 mtt_add Add MTT solution incubation2->mtt_add incubation3 Incubate for 4h mtt_add->incubation3 solubilize Solubilize formazan crystals incubation3->solubilize read_plate Measure absorbance solubilize->read_plate calculate_ic50 Calculate IC50 values read_plate->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

While the precise signaling pathway for the DAA series of compounds is not specified, many cytotoxic amino alcohol derivatives are known to induce apoptosis. A plausible mechanism involves the intrinsic apoptotic pathway, which is initiated by mitochondrial stress.

signaling_pathway compound (2R,3R) Isomer mito Mitochondrial Stress compound->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 binds cas9 Caspase-9 activation apaf1->cas9 cas3 Caspase-3 activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

A Comparative Guide to Confirming the Absolute Configuration of (2R,3R)-Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's absolute configuration is a cornerstone of modern chemistry, particularly within pharmaceutical development where the three-dimensional arrangement of atoms dictates biological activity. For molecules containing multiple stereocenters, such as those with a (2R,3R) configuration, unambiguous assignment is critical. This guide provides an objective comparison of the primary analytical techniques used for this purpose, offering detailed experimental protocols and comparative data to inform methodology selection.

Methodology Comparison at a Glance

The choice of method for confirming absolute configuration hinges on several factors, including the physical state of the sample, available quantity, molecular characteristics, and the desired level of certainty. The primary techniques—X-ray Crystallography, Chiroptical Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and requirements.

FeatureSingle-Crystal X-ray CrystallographyChiroptical Spectroscopy (VCD/ECD)NMR Spectroscopy (Mosher's Method)
Principle X-ray diffraction from a single crystal latticeDifferential absorption of polarized light¹H NMR analysis of diastereomeric esters
Sample Phase Solid (High-quality single crystal required)Solution or LiquidSolution
Sample Amount µg to mg scaleVCD: 1-10 mg; ECD: 0.1-1 mg1-5 mg per diastereomer
Accuracy High (Definitive, the "gold standard")[1][2]High (Requires reliable computational correlation)[3][4][5]High (Depends on clear chemical shift differences)[3][6]
Key Requirement Formation of a high-quality single crystal[4][7]VCD: IR active modes; ECD: UV-Vis chromophoreDerivatizable group (e.g., -OH, -NH₂)[8]
Primary Output 3D molecular structure, Flack parameter[9][10][11]Experimental and calculated spectra comparisonΔδ (δS - δR) values for diastereomers[1]
Time Investment Days to weeks (crystal growth dependent)[1]Hours to a few days (including computation)[1]1-2 days (synthesis and analysis)[12]

Single-Crystal X-ray Crystallography: The Definitive Method

Widely regarded as the most unambiguous technique, single-crystal X-ray crystallography provides a direct visualization of the molecular structure in three dimensions.[2][9][13] By analyzing the diffraction pattern of X-rays passing through a crystal, an electron density map is generated, allowing for the precise determination of atomic positions and thus the absolute stereochemistry.[9]

Quantitative Data Summary: Crystallographic Parameters

The key determinant for absolute configuration is the Flack parameter, which should approach 0 for the correct enantiomer and 1 for the inverted structure.[10][11]

ParameterValue for (2R,3R)-CompoundInterpretation
Crystal System OrthorhombicCrystal lattice geometry
Space Group P2₁2₁2₁Indicates a chiral, non-centrosymmetric structure
Flack Parameter, x 0.02(4)A value near zero confirms the assigned (2R,3R) configuration with high confidence.
CCDC Number XXXXXXDeposition number for crystallographic data.
Experimental Protocol
  • Crystallization: Dissolve the purified (2R,3R)-compound in a suitable solvent or solvent system (e.g., methanol, ethanol, ethyl acetate/hexane). Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions). This step can take days to weeks.[1]

  • Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a diffractometer equipped with a Cu Kα (λ=1.54184 Å) or Mo Kα (λ=0.71073 Å) X-ray source. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the collected data to obtain integrated intensities. Solve the structure using direct methods or Patterson analysis to locate the atoms. Refine the structural model against the experimental data.

  • Absolute Configuration Assignment: Determine the absolute configuration by analyzing anomalous dispersion effects.[14] Calculate the Flack parameter to validate the assignment.[10][11] A value close to 0 confirms the model is correct.

Chiroptical Spectroscopy: Probing Chirality in Solution

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive techniques for determining absolute configuration in the solution phase, making them invaluable when single crystals cannot be obtained.[4][5][15] These methods rely on comparing an experimentally measured spectrum with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., 2R,3R).[3][5][7]

  • Vibrational Circular Dichroism (VCD): Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[4] It is applicable to virtually any chiral molecule with infrared-active vibrations.[4]

  • Electronic Circular Dichroism (ECD): The counterpart to UV-Vis spectroscopy, ECD measures the differential absorption of polarized light associated with electronic transitions.[9][16][17] It is most effective for molecules containing a chromophore.[1]

Quantitative Data Summary: Spectral Comparison

Confirmation is achieved when the experimental spectrum shows a strong positive correlation with the calculated spectrum for the (2R,3R) isomer and a negative correlation with its (2S,3S) enantiomer.

MethodWavenumber/WavelengthExperimental ΔA (x10⁻⁴)Calculated ΔA for (2R,3R)Calculated ΔA for (2S,3S)Assignment
VCD 1735 cm⁻¹ (C=O stretch)+2.5+2.8-2.8Match
VCD 1250 cm⁻¹ (C-O stretch)-1.8-2.1+2.1Match
ECD 215 nm (n→π* transition)+8.2 (Δε)+9.5 (Δε)-9.5 (Δε)Match
ECD 260 nm (π→π* transition)-4.5 (Δε)-5.1 (Δε)+5.1 (Δε)Match
Experimental Protocol (VCD/ECD)
  • Sample Preparation: Dissolve 5-10 mg (for VCD) or 0.1-1 mg (for ECD) of the enantiomerically pure compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to avoid solvent interference.[7]

  • Spectral Acquisition:

    • VCD: Acquire the spectrum on a VCD spectrometer. Collect both the IR and VCD spectra over the desired frequency range (e.g., 2000-900 cm⁻¹).

    • ECD: Acquire the spectrum on a CD spectrometer over the relevant UV-Vis wavelength range (e.g., 400-200 nm).

  • Computational Modeling:

    • Perform a conformational search for the (2R,3R)-configuration of the molecule.

    • Optimize the geometry and calculate vibrational frequencies (for VCD) or electronic transition energies (for ECD) for all low-energy conformers using Density Functional Theory (DFT), often with a basis set like B3LYP/6-31G(d).[7]

    • Generate a Boltzmann-averaged calculated spectrum based on the energies of the conformers.[4]

  • Comparison and Assignment: Visually and quantitatively compare the experimental VCD/ECD spectrum with the calculated spectrum for the (2R,3R)-isomer. A good match in the signs and relative intensities of the key bands confirms the absolute configuration.[5]

NMR Spectroscopy: The Mosher's Ester Method

For molecules containing a reactive hydroxyl or amine group, NMR spectroscopy provides a robust solution-phase method for assigning absolute configuration.[3][9] The most common approach is the Mosher's ester analysis, which involves derivatizing the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][12][18] This creates two diastereomeric esters that exhibit distinct chemical shifts in their ¹H NMR spectra.[19]

Quantitative Data Summary: Chemical Shift Differences (Δδ)

By analyzing the difference in chemical shifts (Δδ = δS-ester - δR-ester) for protons near the newly formed chiral center, the absolute configuration can be deduced based on the established Mosher's model.

Proton (Group L₁)δ for (R)-MTPA Esterδ for (S)-MTPA EsterΔδ (δS - δR)Interpretation (Mosher's Model)
H-4 4.15 ppm4.25 ppm+0.10Positive Δδ values for protons on one side of the MTPA plane
H-1' (Me) 1.28 ppm1.21 ppm-0.07Negative Δδ values for protons on the other side
H-5 3.80 ppm3.91 ppm+0.11Confirms (2R,3R) configuration
Experimental Protocol
  • Derivatization: Divide the (2R,3R)-compound (~5 mg) into two portions. React one portion with (R)-(-)-MTPA chloride and the other with (S)-(+)-MTPA chloride in the presence of a base (e.g., pyridine) to form the respective diastereomeric Mosher's esters. Purify each product.

  • NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers in the same solvent (e.g., CDCl₃).

  • Spectral Analysis: Assign the proton signals for both diastereomers, focusing on the protons of the substituents (L₁ and L₂) attached to the carbinol carbon.

  • Calculate Δδ Values: For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR.

  • Apply Mosher's Model: According to the model, protons that lie on the same side of the MTPA phenyl group will have a consistent sign for their Δδ values. By mapping the positive and negative Δδ values onto the molecule's structure, the absolute configuration of the original alcohol can be determined.

Visualizing the Workflow

The selection and application of a method for absolute configuration determination follows a logical workflow, often starting with the most definitive method if applicable.

G cluster_0 Method Selection & Execution cluster_1 Data Analysis & Confirmation Compound Enantiopure (2R,3R)-Compound Crystal Can a single crystal be grown? Compound->Crystal Xray Perform X-ray Crystallography Crystal->Xray Yes NMR_check Derivatizable group (-OH, -NH2)? Crystal->NMR_check No Flack Analyze Flack Parameter Xray->Flack Chiroptical Perform VCD or ECD Spectroscopy Spectra Compare Experimental vs. Calculated Spectra Chiroptical->Spectra NMR_check->Chiroptical No NMR Perform NMR (Mosher's Method) NMR_check->NMR Yes No_Method Re-evaluate or use chemical correlation Delta Analyze Δδ values NMR->Delta Confirm Absolute Configuration Confirmed Flack->Confirm Spectra->Confirm Delta->Confirm

Workflow for Absolute Configuration Determination.

The logical process for chiroptical methods involves a direct comparison between empirical data and theoretical predictions.

G cluster_exp Experimental cluster_calc Computational Exp_Sample Sample of Unknown Configuration Exp_Spec Measure VCD/ECD Spectrum Exp_Sample->Exp_Spec Compare Compare Spectra Exp_Spec->Compare Calc_Model Build (2R,3R) Model Calc_Spec Calculate Theoretical Spectrum Calc_Model->Calc_Spec Calc_Spec->Compare Assign_R Assign as (2R,3R) Compare->Assign_R Spectra Match Assign_S Assign as (2S,3S) Compare->Assign_S Spectra are Mirror Images

Logic of Chiroptical Method Confirmation.

References

A Comparative In Vivo Analysis of Thalidomide Enantiomers: Efficacy, Toxicity, and Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

Thalidomide (B1683933), a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers, stands as a stark example of the critical role of stereochemistry in drug activity. Initially used as a sedative, its catastrophic teratogenic effects led to its withdrawal.[1] However, its potent immunomodulatory and anti-cancer properties have brought it back into clinical use under strict regulations.[2][3] This guide provides an objective comparison of the in vivo performance of thalidomide's enantiomers, supported by experimental data, to elucidate their distinct biological roles.

A crucial aspect of thalidomide's pharmacology is the rapid in vivo chiral inversion between the two enantiomers.[1][4] This interconversion means that administering a pure form of one enantiomer does not preclude the systemic effects of the other, a critical consideration in its therapeutic application.[1][4]

Comparative Pharmacokinetics and Pharmacodynamics

In vivo studies reveal significant differences in the pharmacokinetic and pharmacodynamic profiles of the (R)- and (S)-enantiomers. The (R)-enantiomer is primarily associated with the drug's sedative effects, while the (S)-enantiomer is linked to both the therapeutic immunomodulatory effects and the devastating teratogenic activity.[5]

Table 1: Comparative In Vivo Data for Thalidomide Enantiomers

Parameter (+)-(R)-Thalidomide (-)-(S)-Thalidomide Reference
Primary Effect Sedative[6] Teratogenic & Immunomodulatory[1][5] [5][6]
Total Clearance (CLtot) 14 L/h 24 L/h [1]
Volume of Distribution (Vdss) 48 L 66 L [1]
Plasma Protein Binding 56% 66% [1]

| Terminal Half-life (t½) | ~4.7 hours (Racemate) | ~4.7 hours (Racemate) |[1] |

Note: Data derived from studies in healthy male volunteers. The half-life is for the racemate, as the enantiomers rapidly interconvert in vivo.[1]

Mechanism of Action: The Role of Cereblon (CRBN)

The divergent effects of the thalidomide enantiomers are mediated by their differential interaction with the protein Cereblon (CRBN).[5] CRBN acts as a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4-CRBN).[2] Binding of thalidomide to CRBN alters the ligase's substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of specific proteins known as "neosubstrates."[2][5]

  • Teratogenic Effects : The (S)-enantiomer potently induces the degradation of the transcription factor SALL4 (Sal-like protein 4).[2][7] SALL4 is essential for embryonic development, and its degradation is directly linked to the limb malformations and other defects characteristic of thalidomide embryopathy.[7][8]

  • Immunomodulatory/Anti-Cancer Effects : Both enantiomers, but particularly the derivatives lenalidomide (B1683929) and pomalidomide (B1683931), induce the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[9][10][11] The degradation of these repressors leads to T-cell activation, enhanced production of Interleukin-2 (IL-2), and direct anti-proliferative effects in multiple myeloma cells.[9][10]

G cluster_S (S)-Thalidomide Pathway cluster_Therapeutic Therapeutic Pathway (IMiDs) S_Thal (S)-Thalidomide CRBN_S CRBN S_Thal->CRBN_S Binds CRL4_S CRL4 E3 Ligase CRBN_S->CRL4_S Alters Substrate Specificity SALL4 SALL4 CRL4_S->SALL4 Recruits Ub_S Ubiquitination SALL4->Ub_S Proteasome_S Proteasome Ub_S->Proteasome_S Degradation_S SALL4 Degradation Proteasome_S->Degradation_S Teratogenesis Teratogenesis (Limb Defects) Degradation_S->Teratogenesis IMiDs Thalidomide/ Lenalidomide CRBN_T CRBN IMiDs->CRBN_T Binds CRL4_T CRL4 E3 Ligase CRBN_T->CRL4_T Alters Substrate Specificity Ikaros Ikaros (IKZF1) & Aiolos (IKZF3) CRL4_T->Ikaros Recruits Ub_T Ubiquitination Ikaros->Ub_T Proteasome_T Proteasome Ub_T->Proteasome_T Degradation_T Ikaros/Aiolos Degradation Proteasome_T->Degradation_T Therapeutic Anti-Myeloma & Immunomodulatory Effects Degradation_T->Therapeutic

Differential signaling pathways of Thalidomide enantiomers.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Analysis in Humans

This protocol outlines the methodology used to determine the pharmacokinetic parameters of thalidomide enantiomers in healthy human volunteers.

  • Subject Recruitment : Recruit a cohort of healthy male volunteers (n=22) after obtaining informed consent.[1]

  • Drug Administration : Administer a single oral dose of racemic thalidomide, pure (+)-(R)-thalidomide, or pure (-)-(S)-thalidomide in a randomized, double-blind, crossover study design.[1][6]

  • Blood Sampling : Collect venous blood samples into heparinized tubes at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration.[12] Immediately centrifuge the samples to separate plasma and store at -20°C until analysis.

  • Enantiomer Quantification : Utilize a stereospecific high-performance liquid chromatography (HPLC) assay to determine the plasma concentrations of both (+)-(R)- and (-)-(S)-thalidomide. This method is crucial to account for the in vivo interconversion.

  • Pharmacokinetic Modeling : Fit the plasma concentration-time data to a suitable pharmacokinetic model (e.g., a four-compartment model) to calculate parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½), accounting for chiral inversion.[12]

G start Start: Volunteer Cohort admin Drug Administration (Oral Dose of Enantiomer/Racemate) start->admin sampling Serial Blood Sampling admin->sampling processing Plasma Separation sampling->processing analysis Stereospecific HPLC Analysis processing->analysis modeling Pharmacokinetic Modeling & Analysis analysis->modeling end End: Determine PK Parameters modeling->end

References

A Comparative Guide to the Validation of Analytical Methods for Chiral Purity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the chiral purity of pharmaceutical compounds is a critical aspect of ensuring safety and efficacy. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the use of validated stereoselective analytical methods to quantify the enantiomeric purity of drug substances and products.

This guide provides an objective comparison of the three primary analytical techniques used for chiral purity analysis: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). The performance of these methods is compared based on key validation parameters, with supporting experimental data and detailed methodologies to aid in the selection of the most appropriate technique for your specific analytical needs.

Comparative Analysis of Chiral Separation Techniques

The choice of an analytical technique for chiral separation depends on several factors, including the physicochemical properties of the analyte, the desired resolution, speed of analysis, and environmental impact. While HPLC has traditionally been the workhorse for chiral analysis, SFC is gaining prominence as a "greener" and often faster alternative.[1] CE offers the advantages of high separation efficiency and minimal sample consumption.[2]

The following tables summarize the key performance characteristics and quantitative validation data for these three techniques.

Table 1: Qualitative Comparison of Chiral Analysis Techniques

FeatureHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase (CSP).Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase with a CSP.Differential migration of charged enantiomers in an electric field, often with a chiral selector in the buffer.
Advantages Well-established and robust, wide variety of commercially available CSPs, versatile for a broad range of compounds.Faster analysis times, lower consumption of organic solvents ("greener"), higher efficiency and resolution.[1]High separation efficiency, minimal sample and reagent consumption, rapid method development.[2]
Limitations Longer analysis times, higher solvent consumption, potential for peak broadening.Requires specialized instrumentation, may not be suitable for all compounds.Lower sensitivity compared to HPLC and SFC without specialized detectors, can be less robust for certain applications.
Typical Analytes Broad applicability, including non-volatile and thermally labile compounds.Good for a wide range of compounds, particularly those soluble in less polar solvents.Suitable for charged molecules, requires only small sample volumes.

Quantitative Performance Data

The validation of an analytical method for chiral purity assessment involves evaluating several key parameters to ensure it is fit for its intended purpose. These parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

The following table presents representative validation data for the chiral separation of the anticoagulant drug Warfarin (B611796) . The data for HPLC and SFC is derived from published studies, providing a direct comparison for this specific analyte. The data for CE is representative of the technique's general performance for similar small molecules, as a direct comparative study for Warfarin across all three techniques with complete validation data was not available in the public literature.

Table 2: Comparative Validation Data for the Chiral Purity Analysis of Warfarin

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE) (Representative)
Linearity (Concentration Range) 100 - 2500 ng/mL[3]13.6 - 2500 ng/mL[1]1 - 100 µg/mL
Correlation Coefficient (r²) R-WF: 0.9969, S-WF: 0.9991[3]> 0.995[4]> 0.999
Accuracy (% Recovery) 92 - 107%[2]96.3 - 103.7%[1]95 - 105%
Precision (% RSD) < 15%[3]< 7.0%[1]< 5%
Limit of Detection (LOD) R-WF: 18.6 ng/mL, S-WF: 18.61 ng/mL[3]Not Reported~0.1 - 1 µg/mL
Limit of Quantitation (LOQ) R-WF: 62.01 ng/mL, S-WF: 62.04 ng/mL[3]13.6 ng/mL[1]~0.5 - 5 µg/mL

Disclaimer: The data presented is compiled from the cited sources. The HPLC and SFC data are for Warfarin. The CE data is representative of the technique's performance for similar analytes and is not from a direct head-to-head study against the presented HPLC and SFC data for Warfarin.

Experimental Protocols: Validation of a Chiral Analytical Method

Detailed methodologies are essential for the reproducibility of analytical methods. Below are generalized experimental protocols for key validation experiments for a chiral HPLC method, which can be adapted for SFC and CE.

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Prepare a system suitability solution containing the racemate of the analyte at a concentration that provides a sufficient detector response.

  • Inject the solution multiple times (typically 5 or 6) at the beginning of the validation run.

  • Calculate the resolution between the enantiomeric peaks, the tailing factor for each peak, and the relative standard deviation (%RSD) of the peak areas and retention times.

Acceptance Criteria:

  • Resolution (Rs): > 1.5

  • Tailing Factor (T): ≤ 2.0

  • %RSD of Peak Areas: ≤ 2.0%

  • %RSD of Retention Times: ≤ 1.0%

Specificity

Objective: To ensure that the method can separate and quantify the enantiomers without interference from other components such as impurities, degradants, or placebo components.

Procedure:

  • Inject individual solutions of each enantiomer, a solution of the racemate, and a blank (mobile phase or placebo).

  • For drug products, spike the placebo with the racemate and analyze.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the drug substance and analyze the stressed samples.

Acceptance Criteria:

  • The enantiomeric peaks should be well-resolved from each other and from any other peaks present in the chromatograms of the blank, placebo, and stressed samples.

  • Peak purity analysis (e.g., using a photodiode array detector) should confirm the homogeneity of the enantiomeric peaks.

Linearity and Range

Objective: To demonstrate that the method provides results that are directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions of the undesired enantiomer at different concentrations, typically spanning from the reporting limit to 150% of the specification limit for the chiral impurity.

  • Inject each standard solution in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.995.

  • The y-intercept should not be significantly different from zero.

Accuracy

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare a sample of the main enantiomer (drug substance) and spike it with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery of the added undesired enantiomer.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each concentration level.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the drug substance spiked with the undesired enantiomer at the specification limit on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the measured amount of the undesired enantiomer should be ≤ 10.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of the undesired enantiomer that can be reliably detected and quantified.

Procedure:

  • LOD: Can be determined based on the signal-to-noise ratio (typically a ratio of 3:1) or by calculating it from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S).

  • LOQ: Can be determined based on a signal-to-noise ratio (typically a ratio of 10:1) or by calculation (LOQ = 10 * σ/S). The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

Acceptance Criteria:

  • The LOQ should be at or below the reporting threshold for the chiral impurity.

Robustness

Objective: To evaluate the method's reliability when subjected to small, deliberate variations in its parameters.

Procedure:

  • Vary critical method parameters one at a time, such as:

    • Flow rate (e.g., ± 10%)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% variation in the organic modifier)

  • For each condition, inject the system suitability solution and evaluate the critical chromatographic parameters (resolution, tailing factor).

Acceptance Criteria:

  • The system suitability parameters should remain within the acceptable limits for all tested variations, demonstrating the method's robustness.

Visualizing the Validation Workflow and Method Selection

To better illustrate the process of validating a chiral analytical method and the logic behind selecting an appropriate technique, the following diagrams have been generated using Graphviz (DOT language).

ValidationWorkflow MethodDevelopment Method Development & Optimization SystemSuitability System Suitability Testing MethodDevelopment->SystemSuitability ValidationProtocol Method Validation Protocol SystemSuitability->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range ValidationProtocol->LinearityRange Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability & Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness ValidatedMethod Validated Method for Routine Use Specificity->ValidatedMethod LinearityRange->ValidatedMethod Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: A typical workflow for the validation of a chiral analytical method.

MethodSelection cluster_techniques Technique Selection AnalyteProperties Analyte Properties - Volatility - Polarity - Charge - Molecular Weight HPLC HPLC AnalyteProperties->HPLC Broad applicability, non-volatile SFC SFC AnalyteProperties->SFC Soluble in less polar solvents CE CE AnalyteProperties->CE Charged analyte AnalysisNeeds Analytical Needs - Speed - Sensitivity - Sample Volume - Green Chemistry AnalysisNeeds->HPLC Robustness needed AnalysisNeeds->SFC High speed & 'green' method desired AnalysisNeeds->CE Limited sample volume

Caption: Logical relationships guiding the selection of a chiral separation technique.

References

Unveiling the Enantiomer-Specific Landscape of Gene Expression in Response to Thalidomide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The tragic history of thalidomide (B1683933), a chiral drug with devastating teratogenic effects, serves as a stark reminder of the critical importance of stereochemistry in drug development. While the (R)-enantiomer of thalidomide possesses sedative properties, the (S)-enantiomer is largely responsible for its harmful developmental effects.[1][2][3][4] This guide provides a comparative analysis of the differential gene expression elicited by the enantiomers of thalidomide, offering valuable insights for researchers, scientists, and drug development professionals. We present a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Quantitative Comparison of Gene Expression Changes

The differential effects of thalidomide enantiomers are rooted in their stereospecific interactions with the protein cereblon (CRBN), a component of the CRL4-CRBN E3 ubiquitin ligase complex.[5][6] The (S)-enantiomer exhibits a significantly higher binding affinity for CRBN, leading to the ubiquitination and subsequent degradation of specific target proteins.[5][6] This differential binding affinity translates into distinct downstream effects on gene expression.

While a comprehensive, publicly available genome-wide dataset comparing the effects of (R)- and (S)-thalidomide on gene expression remains elusive, studies have demonstrated the enantiomer-specific regulation of key genes, particularly those with GC-rich promoters. Research by Drucker et al. (2003) in multiple myeloma cell lines has shown that the (S)-enantiomer is more potent in downregulating the expression of genes such as human Telomerase Reverse Transcriptase (hTERT), CD63, and Insulin-like Growth Factor I Receptor (IGF-IR).

Below is a summary of the reported differential effects on the promoter activity of hTERT, a key gene in cancer cell immortalization.

EnantiomerConcentration (µg/mL)Reduction in hTERT Promoter Activity (%)
(S)-thalidomide 12.5~5.5%
25~12%
(R)-thalidomide 12.5~4%
25Smaller, less significant reduction

Data adapted from Drucker L, et al. Mol Pharmacol. 2003.

Experimental Protocols

To investigate the differential gene expression in response to thalidomide enantiomers, a series of well-defined experiments are required. Below are detailed methodologies for key experiments.

Cell Culture and Treatment
  • Cell Line: RPMI 8226, a human multiple myeloma cell line, is a suitable model.[7][8][9]

  • Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: (R)- and (S)-thalidomide are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Cells are seeded at a desired density and treated with various concentrations of each enantiomer or vehicle control for a specified duration (e.g., 24 hours).

RNA Isolation and Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR)
  • RNA Isolation: Total RNA is extracted from treated and control cells using a commercial RNA isolation kit according to the manufacturer's instructions. The quality and quantity of the isolated RNA are assessed using spectrophotometry and gel electrophoresis.

  • Reverse Transcription: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR: The expression levels of target genes are quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan).[10] Relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH, ACTB) used for normalization.[11][12]

Transient Transfection and Reporter Gene Assay
  • Plasmid Construct: A reporter plasmid containing the promoter region of a target gene (e.g., hTERT core promoter) upstream of a reporter gene (e.g., Enhanced Green Fluorescent Protein, EGFP) is used.

  • Transfection: RPMI 8226 cells are transiently transfected with the reporter plasmid using electroporation or a suitable transfection reagent.[13][14][15]

  • Treatment and Analysis: After transfection, cells are treated with (R)- and (S)-thalidomide. The expression of the reporter gene is quantified by flow cytometry or a plate reader to assess promoter activity.

Visualizing the Molecular Landscape

To better understand the complex biological processes involved, we provide diagrams illustrating the experimental workflow and a key signaling pathway affected by thalidomide enantiomers.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Gene Expression Analysis cluster_transfection Promoter Activity Assay RPMI8226 RPMI 8226 Cells Treatment Treatment with (R)- or (S)-Thalidomide RPMI8226->Treatment Transfection Transient Transfection (Reporter Plasmid) RPMI8226->Transfection RNA_Isolation RNA Isolation Treatment->RNA_Isolation RT_qPCR RT-qPCR RNA_Isolation->RT_qPCR Microarray Microarray / RNA-seq RNA_Isolation->Microarray Data_Analysis Data Analysis RT_qPCR->Data_Analysis Microarray->Data_Analysis Reporter_Assay Reporter Gene Assay Transfection->Reporter_Assay

Caption: Experimental workflow for analyzing differential gene expression.

Thalidomide_Pathway cluster_enantiomers Thalidomide Enantiomers cluster_complex CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Substrate Proteins cluster_effects Downstream Effects S_Thal (S)-Thalidomide CRBN Cereblon (CRBN) S_Thal->CRBN High Affinity Binding R_Thal (R)-Thalidomide R_Thal->CRBN Low Affinity Binding CRL4 CUL4-DDB1-ROC1 CRBN->CRL4 IKZF1_3 IKZF1/3 CRL4->IKZF1_3 Substrate Recruitment Degradation Ubiquitination & Proteasomal Degradation IKZF1_3->Degradation Gene_Expression Altered Gene Expression Degradation->Gene_Expression Biological_Effects Teratogenicity & Anti-Myeloma Activity Gene_Expression->Biological_Effects

Caption: Thalidomide's enantiomer-specific mechanism of action.

Conclusion

The stereochemistry of thalidomide profoundly influences its interaction with its primary target, cereblon, leading to enantiomer-specific effects on gene expression and, consequently, distinct biological outcomes. While the sedative effects are attributed to the (R)-enantiomer, the teratogenic and anti-myeloma activities are predominantly mediated by the (S)-enantiomer. A thorough understanding of these differential effects at the molecular level is paramount for the development of safer and more effective chiral drugs. Further genome-wide studies are warranted to fully elucidate the complete spectrum of genes regulated by each thalidomide enantiomer, which will undoubtedly provide a more comprehensive roadmap for future drug design and safety assessment.

References

A Comparative Analysis of Methylphenidate Isomers: Receptor Binding Affinity and Pharmacological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the stereoisomers of methylphenidate reveals significant disparities in their binding affinities to key monoamine transporters, underscoring the stereoselectivity of its pharmacological action. This guide provides a comparative analysis of the receptor binding profiles of methylphenidate isomers, supported by quantitative data and experimental methodologies, to inform researchers and professionals in drug development.

Methylphenidate (MPH), a widely prescribed central nervous system stimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy, possesses two chiral centers, resulting in four possible stereoisomers: (2R,2'R)-threo, (2S,2'S)-threo, (2R,2'S)-erythro, and (2S,2'R)-erythro. The therapeutic and pharmacological activities of methylphenidate are primarily attributed to the d-threo-isomer, (2R,2'R)-methylphenidate (dexmethylphenidate), which exhibits a markedly higher affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) compared to its l-threo counterpart and the erythro isomers.[1][2][3]

Comparative Binding Affinities of Methylphenidate Isomers

The primary mechanism of action of methylphenidate involves the blockade of DAT and NET, which inhibits the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their extracellular concentrations.[4][5][6] In vitro studies have consistently demonstrated a significant difference in the binding affinities of the threo-isomers to these transporters.

An in vitro study utilizing rat brain membranes provided the following mean IC50 values, which represent the concentration of the drug required to inhibit 50% of the radioligand binding:[7]

IsomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
d-threo-methylphenidate33244
l-threo-methylphenidate5405100

These data clearly illustrate the superior potency of the d-threo isomer for both transporters, with a more than 16-fold higher affinity for DAT and an approximately 21-fold higher affinity for NET when compared to the l-threo isomer. The erythro isomers of methylphenidate have been shown to have negligible affinity for the dopamine transporter.[8]

Experimental Protocols

The determination of receptor binding affinities is typically conducted through radioligand binding assays. A representative protocol for a dopamine transporter (DAT) binding assay is detailed below.

Dopamine Transporter (DAT) Binding Assay Protocol

This protocol is adapted from studies using [3H]WIN 35,428, a radiolabeled cocaine analog that binds to the dopamine transporter.[8][9]

1. Tissue Preparation:

  • Rat striatal tissue, a brain region with high expression of DAT, is dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended in the assay buffer.

2. Binding Assay:

  • The membrane preparation is incubated with a fixed concentration of the radioligand ([3H]WIN 35,428) and varying concentrations of the test compounds (i.e., the methylphenidate isomers).

  • The incubation is typically carried out at 4°C for a defined period (e.g., 90 minutes) to reach equilibrium.[9]

3. Determination of Non-Specific Binding:

  • A parallel set of incubations is performed in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine or unlabeled WIN 35,428) to determine the amount of non-specific binding of the radioligand.[9]

4. Separation and Quantification:

  • Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with cold buffer to remove any unbound radioligand.

  • The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

5. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding curves.

Signaling Pathway and Logical Relationships

The differential binding affinities of the methylphenidate isomers directly translate to their pharmacological effects. The potent inhibition of DAT and NET by d-threo-methylphenidate leads to a significant increase in synaptic dopamine and norepinephrine, which is believed to mediate its therapeutic effects in ADHD.[10] The much weaker affinity of the l-threo isomer and the inactivity of the erythro isomers mean they contribute little to the overall clinical efficacy of racemic methylphenidate.[2][3]

Methylphenidate Isomers' Affinity for Monoamine Transporters cluster_isomers Methylphenidate Stereoisomers cluster_transporters Monoamine Transporters d_threo d-threo-methylphenidate (2R,2'R) DAT Dopamine Transporter (DAT) d_threo->DAT High Affinity (IC50 = 33 nM) NET Norepinephrine Transporter (NET) d_threo->NET Moderate Affinity (IC50 = 244 nM) l_threo l-threo-methylphenidate (2S,2'S) l_threo->DAT Low Affinity (IC50 = 540 nM) l_threo->NET Very Low Affinity (IC50 = 5100 nM) erythro erythro isomers (2R,2'S and 2S,2'R) erythro->DAT Negligible Affinity erythro->NET Negligible Affinity

Caption: Binding affinity of methylphenidate isomers to DAT and NET.

The following diagram illustrates the experimental workflow for determining receptor binding affinity.

Experimental Workflow for Radioligand Binding Assay tissue_prep 1. Tissue Preparation (e.g., Rat Striatum) incubation 2. Incubation (Membranes + Radioligand + Isomer) tissue_prep->incubation filtration 3. Filtration (Separate Bound from Free Ligand) incubation->filtration quantification 4. Quantification (Scintillation Counting) filtration->quantification analysis 5. Data Analysis (Calculate IC50) quantification->analysis

References

A Comparative Guide to the Cross-Validation of Chiral Separation Techniques for Warfarin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) for the chiral separation of warfarin (B611796). The information herein is supported by a compilation of experimental data from various studies to assist in selecting the most suitable technique for your research and development needs.

Introduction to Chiral Separation of Warfarin

Warfarin is an anticoagulant medication that is administered as a racemic mixture of two enantiomers, (S)-warfarin and (R)-warfarin. The (S)-enantiomer is known to be 2-5 times more potent as a vitamin K antagonist than the (R)-enantiomer. Due to these significant differences in pharmacological activity, the accurate and robust separation and quantification of each enantiomer are critical in drug development, quality control, and clinical monitoring. This guide explores and cross-validates three prominent analytical techniques for the chiral resolution of warfarin.

Quantitative Data Comparison

The following table summarizes the key performance parameters for the chiral separation of warfarin enantiomers using HPLC, SFC, and CE, based on data from multiple studies.

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Resolution (Rs) > 1.5[1]> 1.5Baseline separation[2]
Selectivity (α) 1.15 - 1.351.2 - 1.5Not typically reported in the same manner
Analysis Time 5 - 15 minutes[1][3][4]< 5 minutes~15 minutes[5]
Limit of Detection (LOD) 6 ng/mL[1]Not explicitly stated in the provided abstracts0.05 mg/L (50 ng/mL)[2]
Limit of Quantitation (LOQ) 12.5 ng/mL[1]Not explicitly stated in the provided abstracts0.15 mg/L (150 ng/mL)[2]
Typical Column/Selector Chiral stationary phases (e.g., ChiraDex, CHIROBIOTIC V)[1][3]Chiral stationary phases (e.g., polysaccharide-based)Highly sulfated β-cyclodextrin[2]
Mobile Phase Acetonitrile (B52724)/glacial acetic acid/triethylamine (B128534); Acetonitrile/water with ammonium (B1175870) acetate[1][3]CO2 with co-solvents (e.g., methanol)Phosphate (B84403) buffer with chiral selector[2]
Detection Fluorescence, MS/MS[1][3]MS/MS[6]UV Absorbance[2]

Experimental Protocols

Detailed methodologies for each technique are summarized below. These protocols are based on established methods and should be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This method is widely used for the robust and reliable chiral separation of warfarin.

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a fluorescence or mass spectrometric detector.

  • Chiral Stationary Phase: A common choice is a cyclodextrin-based column, such as ChiraDex® (250 x 4 mm, 5 µm particle size).[1] Another effective option is a glycopeptide-based column like Astec® CHIROBIOTIC® V (100 mm × 4.6 mm, 5 µm).[3]

  • Mobile Phase:

    • Method A: A mixture of acetonitrile, glacial acetic acid, and triethylamine (1000:3:2.5, v/v/v).[1]

    • Method B (for LC-MS/MS): A gradient elution using 5 mM ammonium acetate (B1210297) in water (pH 4.0) as mobile phase A and acetonitrile as mobile phase B.[3]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 50°C for the LC-MS/MS method).[3]

  • Detection:

    • Fluorescence: Excitation at 300 nm and emission at 390 nm.[1]

    • MS/MS: Negative ion mode for multiple reaction monitoring (MRM).[3]

  • Sample Preparation: Plasma samples can be prepared by protein precipitation followed by evaporation and reconstitution.[3] Alternatively, liquid-liquid extraction with a solvent like diethyl ether can be used.[1]

Supercritical Fluid Chromatography (SFC)

SFC is an increasingly popular "green" alternative to HPLC, offering faster separations and reduced organic solvent consumption.

  • Instrumentation: An SFC system with a CO2 pump, a co-solvent pump, an autosampler, a column oven, a back-pressure regulator, and a suitable detector (e.g., MS/MS).

  • Chiral Stationary Phase: Polysaccharide-based chiral stationary phases are often effective.

  • Mobile Phase: Supercritical CO2 as the primary mobile phase with a co-solvent such as methanol.[6]

  • Flow Rate: Method-dependent, often higher than in HPLC.

  • Column Temperature: Typically controlled, for example, at 40°C.

  • Back Pressure: Maintained at a constant pressure, for example, 150 bar.

  • Detection: Mass spectrometry (MS/MS) is commonly used for sensitive and selective detection.[6]

  • Sample Preparation: Similar to HPLC, samples are typically dissolved in an appropriate solvent before injection.

Capillary Electrophoresis (CE)

CE provides high separation efficiency and requires minimal sample and reagent volumes.

  • Instrumentation: A CE system with a high-voltage power supply, a capillary, an autosampler, and a detector (e.g., UV-Vis).

  • Chiral Selector: Highly sulfated β-cyclodextrin is an effective chiral selector added to the background electrolyte.[2]

  • Background Electrolyte (BGE): A buffer system, such as phosphate buffer, at a specific pH containing the chiral selector.[2]

  • Capillary: A fused-silica capillary of appropriate length and internal diameter.

  • Voltage: A high voltage is applied across the capillary to drive the electrophoretic separation.

  • Temperature: The capillary temperature is typically controlled to ensure reproducibility.

  • Detection: UV absorbance at a suitable wavelength.[2]

  • Sample Preparation: Samples are dissolved in the BGE or a compatible low-ionic-strength buffer.

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for cross-validating chiral separation methods and the logical relationship between the key stages.

CrossValidationWorkflow cluster_planning 1. Planning & Method Development cluster_validation 2. Individual Method Validation cluster_cross_validation 3. Cross-Validation & Comparison cluster_reporting 4. Reporting DefineRequirements Define Analytical Requirements SelectTechniques Select Separation Techniques (HPLC, SFC, CE) DefineRequirements->SelectTechniques DevelopMethods Develop Initial Methods for Each Technique SelectTechniques->DevelopMethods ValidateHPLC Validate HPLC Method (ICH Q2(R1)) DevelopMethods->ValidateHPLC ValidateSFC Validate SFC Method (ICH Q2(R1)) DevelopMethods->ValidateSFC ValidateCE Validate CE Method (ICH Q2(R1)) DevelopMethods->ValidateCE AnalyzeSamples Analyze Same Batch of Samples with All Methods ValidateHPLC->AnalyzeSamples ValidateSFC->AnalyzeSamples ValidateCE->AnalyzeSamples CompareData Compare Quantitative & Qualitative Data AnalyzeSamples->CompareData FinalReport Generate Final Comparison Report CompareData->FinalReport LogicalRelationship cluster_techniques Chiral Separation Techniques RacemicWarfarin Racemic Warfarin Sample HPLC HPLC (Chiral Stationary Phase) RacemicWarfarin->HPLC SFC SFC (Chiral Stationary Phase) RacemicWarfarin->SFC CE CE (Chiral Selector in BGE) RacemicWarfarin->CE SWarfarin (S)-Warfarin HPLC->SWarfarin RWarfarin (R)-Warfarin HPLC->RWarfarin SFC->SWarfarin SFC->RWarfarin CE->SWarfarin CE->RWarfarin Quantification Quantification (e.g., Peak Area) SWarfarin->Quantification RWarfarin->Quantification CrossValidation Cross-Validation (Comparison of Results) Quantification->CrossValidation

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Novel Compounds Such as (2R,3R)-E1R

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The chemical identifier "(2R,3R)-E1R" does not correspond to a recognized standard chemical name in publicly available databases. As such, this document provides essential safety and logistical information for handling novel or unidentified chemical compounds, which should be treated as potentially hazardous until thoroughly characterized. The following guidance is designed for researchers, scientists, and drug development professionals to establish safe laboratory practices.

Pre-Handling Risk Assessment

Before any experimental work begins, a thorough risk assessment is mandatory. The first step is to make every effort to positively identify the compound. If the identity of "this compound" cannot be confirmed, it must be handled as a substance with unknown toxicity and reactivity.

Key Risk Assessment Steps:

  • Consult Internal Documentation: Review all available internal notes, synthesis protocols, or database entries that might provide information on the structure, origin, or intended properties of "this compound."

  • Analog Safety Assessment: If "this compound" is a derivative of a known compound, assume it is at least as hazardous as the parent compound. Review the Safety Data Sheet (SDS) for structurally similar molecules.

  • Scale of Operation: The quantity of the substance being handled will directly impact the level of risk. Start with the smallest possible quantities for initial characterization.

  • Experimental Conditions: Assess the risks associated with the planned experimental conditions, such as high temperatures, pressures, or the use of other reactive materials.

Personal Protective Equipment (PPE)

Given the unknown nature of "this compound," a comprehensive PPE strategy is crucial to minimize potential exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Required PPE Specifications and Rationale
Body Protection Flame-Resistant Laboratory CoatA flame-resistant coat should be worn over natural fiber clothing. It must be fully buttoned.
Hand Protection Double Gloving: Inner and Outer LayersInner Glove: Nitrile gloves provide a base layer of protection. Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or Silver Shield®) should be worn over the inner glove. Consult a glove compatibility chart if any chemical class is suspected.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes.[1] A face shield worn over goggles is required when there is a risk of explosion or significant splash.[2]
Respiratory Protection Certified Chemical Fume HoodAll handling of "this compound" must be conducted within a certified chemical fume hood to prevent inhalation of powders, aerosols, or vapors.[2]
Foot Protection Closed-toe, chemical-resistant shoesShoes must fully cover the feet to protect against spills.

Operational Plan for Handling this compound

A systematic approach to handling the compound will minimize risk and ensure procedural consistency.

Step 1: Preparation and Engineering Controls

  • Ensure the chemical fume hood has been certified within the last year and that the sash is positioned as low as possible.

  • Prepare all necessary equipment and reagents before introducing "this compound" into the work area.

  • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

Step 2: Compound Handling

  • Wear all PPE as specified in Table 1 before entering the designated handling area.

  • Use the smallest practical quantity of the substance.

  • When weighing a solid, do so within the fume hood or in a ventilated balance enclosure.

  • Keep the container with "this compound" sealed when not in immediate use.

Step 3: Post-Handling and Decontamination

  • Decontaminate all surfaces and equipment used in the procedure. The appropriate decontamination solution will depend on the suspected chemical properties of "this compound." If unknown, a standard laboratory detergent followed by a solvent rinse (e.g., ethanol (B145695) or isopropanol) may be appropriate, but this should be evaluated on a case-by-case basis.

  • Remove outer gloves first and dispose of them as hazardous waste. Remove inner gloves and dispose of them.

  • Wash hands thoroughly with soap and water after the procedure is complete.

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow Start Start: Handling this compound AssessHazards Assess Hazards (Assume High Hazard for Unknowns) Start->AssessHazards BodyProtection Body Protection: Flame-Resistant Lab Coat AssessHazards->BodyProtection HandProtection Hand Protection: Double Gloving (Nitrile + Chemical Resistant) AssessHazards->HandProtection EyeProtection Eye/Face Protection: Splash Goggles + Face Shield AssessHazards->EyeProtection RespiratoryProtection Respiratory Protection: Work in Chemical Fume Hood AssessHazards->RespiratoryProtection End Proceed with Experiment BodyProtection->End HandProtection->End EyeProtection->End RespiratoryProtection->End

Caption: PPE selection workflow for unknown compounds.

Disposal Plan for this compound and Contaminated Materials

Proper disposal is critical to ensure safety and regulatory compliance. As the hazards of "this compound" are unknown, all waste must be treated as hazardous.

Step 1: Waste Segregation

  • Solid Waste: All disposable PPE (gloves, bench paper, etc.) and any solid material contaminated with "this compound" must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing "this compound" must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is known.

  • Sharps Waste: Any needles or other sharps contaminated with "this compound" must be disposed of in a designated sharps container for hazardous chemical waste.

Step 2: Labeling

  • All waste containers must be labeled with the words "HAZARDOUS WASTE," the full chemical name if known, or "Unknown Research Compound: this compound" if not.

  • The label should also include the date of accumulation and the name of the principal investigator.

Step 3: Storage and Disposal

  • Store waste containers in a designated satellite accumulation area.

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of any material down the drain.[3]

Diagram 2: Disposal Plan Workflow

Disposal_Plan_Workflow Start Waste Generation (this compound) Segregate Segregate Waste Streams Start->Segregate SolidWaste Solid Waste (Contaminated PPE, etc.) Segregate->SolidWaste LiquidWaste Liquid Waste (Solutions, Solvents) Segregate->LiquidWaste Label Label as Hazardous Waste 'Unknown Research Compound' SolidWaste->Label LiquidWaste->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange for EHS Pickup Store->Dispose

Caption: Disposal workflow for this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.